2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-71-7 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Scaffold for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutic agents.[1] Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, making it a frequent component in molecules targeting enzymes like kinases.[2][3] Similarly, the piperazine moiety is recognized as a "privileged scaffold," often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a versatile linker to engage with biological targets.[4][5]
This guide focuses on the chemical properties and synthetic utility of This compound (CAS: 57005-71-7), a molecule that synergistically combines these two powerful fragments. As a bifunctional scaffold, it presents a unique topology: the pyrimidine-4-amine portion acts as an excellent bioisostere for purine bases and is a known hinge-binding motif, while the 2-(4-methylpiperazin-1-yl) group offers a vector for further chemical modification to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles. This document serves as a technical resource for researchers and drug development professionals, providing core chemical data, validated synthetic protocols, and insights into its application as a foundational building block for novel therapeutics.
PART 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical scaffold is the first step in its journey from a laboratory curiosity to a clinical candidate. The data for this compound are summarized below.
Data Summary Table
| Property | Value | Source |
| CAS Number | 57005-71-7 | [6] |
| Molecular Formula | C₉H₁₅N₅ | [6] |
| Molecular Weight | 193.25 g/mol | [6] |
| Appearance | Typically a solid (e.g., powder) | Inferred |
| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [6] |
Note: Experimentally determined properties like melting point, solubility, and pKa are not widely published for this specific molecule. Researchers should perform experimental validation upon synthesis.
PART 2: Synthesis and Characterization Workflow
The synthesis of substituted pyrimidines often relies on the differential reactivity of halogenated precursors. The following protocol describes a robust and logical pathway to this compound from commercially available starting materials.
Proposed Synthetic Pathway: A Logic-Driven Approach
A standard and effective method for synthesizing this class of compounds is through sequential nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine. The choice of 2,4-dichloropyrimidine as a starting material is strategic; the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at C4, although this can be influenced by reaction conditions.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via a two-step SNAr protocol.
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-chloropyrimidine
-
Rationale: This initial step aims to selectively introduce the 1-methylpiperazine moiety. Performing the reaction at a controlled, low temperature with a slight excess of the pyrimidine substrate favors monosubstitution and minimizes the formation of the di-substituted byproduct.
-
Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (10 mL/g), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add 1-methylpiperazine (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amine group. This amination is typically conducted at elevated temperatures in a sealed vessel to accommodate the volatility of the ammonia solution.
-
Setup: Place the crude 2-(4-methylpiperazin-1-yl)-4-chloropyrimidine from Step 1 into a sealed pressure vessel.
-
Reaction: Add a 7N solution of ammonia in methanol (10 eq). Seal the vessel and heat to 80-90°C for 12-16 hours.
-
Monitoring: After cooling to room temperature, check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, this compound.
Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process is self-validating, as each step provides orthogonal data to build a complete structural and purity profile.
Caption: Logical workflow for the synthesis, purification, and analytical validation of the target compound.
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆, 500 MHz):
-
Pyrimidine Ring: Two doublets would be expected for the pyrimidine protons, likely in the δ 7.5-8.5 ppm range.
-
Amine Group: A broad singlet corresponding to the two -NH₂ protons, likely around δ 6.0-7.0 ppm.
-
Piperazine Ring: Two sets of multiplets (likely appearing as broad triplets), integrating to 4 protons each, for the -CH₂- groups. One set would be adjacent to the pyrimidine ring (δ 3.6-3.8 ppm) and the other adjacent to the N-methyl group (δ 2.4-2.6 ppm).
-
Methyl Group: A sharp singlet integrating to 3 protons for the -CH₃ group, expected around δ 2.2-2.3 ppm.
-
-
¹³C NMR (DMSO-d₆, 125 MHz):
-
Expect 3-4 signals in the aromatic region (δ 150-165 ppm) for the pyrimidine carbons.
-
Signals for the piperazine carbons would appear in the δ 40-55 ppm range.
-
A signal for the methyl carbon would be expected in the upfield region, around δ 45-50 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.26, corresponding to the molecular weight of 193.25.[6]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of bands in the 3100-3400 cm⁻¹ region for the primary amine (-NH₂).
-
C-H Stretch: Aliphatic C-H stretching from the piperazine and methyl groups just below 3000 cm⁻¹.
-
C=N and C=C Stretch: A series of sharp bands in the 1550-1650 cm⁻¹ region corresponding to the pyrimidine ring stretches.
-
N-H Bend: A bending vibration for the primary amine around 1600 cm⁻¹.
-
PART 3: Reactivity, Biological Potential, and Applications in Drug Design
The true value of this compound lies in its potential as a versatile starting point for creating libraries of bioactive compounds. Its structure is pre-validated by its presence in numerous biologically active molecules.
Chemical Reactivity and Derivatization
The primary amine at the C4 position is a key handle for derivatization. It can readily undergo reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines, a common linkage in kinase inhibitors like Imatinib.[2]
The Scaffold in Action: A Kinase Inhibitor Paradigm
The 2-aminopyrimidine motif is a classic "hinge-binding" element in ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 2-(4-methylpiperazin-1-yl) group typically projects out of the ATP-binding pocket into the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.
Caption: Binding model of the scaffold as a hypothetical ATP-competitive kinase inhibitor.
Known Biological Activities of Analogs
While the specific biological activity of the title compound is not extensively documented, numerous related structures containing the (4-methylpiperazin-1-yl)pyrimidine core have demonstrated significant therapeutic potential, suggesting promising avenues for investigation:
-
Anticancer Agents: The pyrimidine-piperazine scaffold is central to the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[2][3]
-
GPR119 Agonists: Derivatives of 2-(piperazin-1-yl)pyrimidine have been developed as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, with potential applications for treating type 2 diabetes and obesity.[11]
-
Antiplasmodial Activity: Hybrids incorporating a piperazine-linked pyrimidine have shown potent activity against P. falciparum, the parasite responsible for malaria.[12]
-
MAO-A Inhibitors: Certain pyrimidinyl-piperazine derivatives have exhibited selective inhibitory activity against monoamine oxidase A (MAO-A), a target for antidepressant drugs.[7][13]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It combines a proven hinge-binding element with a versatile pharmacokinetic-modulating group, offering a robust starting point for library synthesis and lead optimization. The synthetic accessibility and predictable reactivity of this scaffold, coupled with the established biological relevance of its analogs, make it a high-value asset for research programs targeting a wide range of diseases, from cancer to metabolic and infectious disorders. This guide provides the foundational knowledge for scientists to harness the potential of this powerful chemical scaffold in the pursuit of next-generation therapeutics.
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A-Z Guide to Structural Elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. Instead, it details an integrated analytical strategy, explaining the causal logic behind experimental choices and data interpretation. We will cover the core spectroscopic and spectrometric techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy—presenting them as a self-validating system to ensure the highest degree of scientific integrity and confidence in the final structural assignment. Each section includes field-proven experimental protocols, expected data, and interpretation guides specific to the target molecule.
Introduction and Strategic Overview
The compound this compound, with the molecular formula C₉H₁₅N₅, is a heterocyclic amine containing pyrimidine and piperazine moieties. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. Unambiguous confirmation of the molecular structure is a foundational requirement in any research or development pipeline, mandated by regulatory bodies and essential for understanding structure-activity relationships (SAR).
The structure elucidation process is not linear but a synergistic workflow. Each analytical technique provides a unique piece of the puzzle, and the congruence of data from all methods provides the ultimate confirmation. Our strategy relies on a tiered approach:
-
Molecular Formula and Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition.
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy confirms the presence of key functional groups.
-
Atom Connectivity and Stereochemistry: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments maps the complete atomic framework.
This guide will detail the practical application of this strategy to confirm the hypothesized structure shown below.
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; H5 [label="H"]; C6 [label="C"]; H6 [label="H"];
// Amine group N_amine [label="N", pos="3.5,0!"]; H_amine1 [label="H", pos="4.1,-0.4!"]; H_amine2 [label="H", pos="4.1,0.4!"];
// Piperazine ring N_pip1 [label="N", pos="-1.5,0!"]; C_pip2 [label="C", pos="-2.2,0.8!"]; H_pip2a [label="H", pos="-1.9,1.4!"]; H_pip2b [label="H", pos="-2.9,1.0!"]; C_pip3 [label="C", pos="-3.0,0!"]; H_pip3a [label="H", pos="-3.6,0.4!"]; H_pip3b [label="H", pos="-3.6,-0.4!"]; N_pip4 [label="N", pos="-2.2,-0.8!"]; C_pip5 [label="C", pos="-1.5,-1.6!"]; H_pip5a [label="H", pos="-2.2,-2.0!"]; H_pip5b [label="H", pos="-1.1,-2.2!"]; C_pip6 [label="C", pos="-0.7,-0.8!"]; H_pip6a [label="H", pos="-0.1,-1.0!"]; H_pip6b [label="H", pos="-1.0,-0.2!"];
// Methyl group C_methyl [label="C", pos="-3.0,-1.6!"]; H_methyl1 [label="H", pos="-2.6,-2.2!"]; H_methyl2 [label="H", pos="-3.7,-1.8!"]; H_methyl3 [label="H", pos="-3.3,-1.0!"];
// Define positions for pyrimidine ring N1 [pos="0,0.8!"]; C2 [pos="-0.7,0!"]; N3 [pos="0,-0.8!"]; C4 [pos="1.4,-0.8!"]; C5 [pos="2.1,0!"]; C6 [pos="1.4,0.8!"]; H5 [pos="3.1,0!"]; H6 [pos="2.0,1.4!"];
// Draw bonds for pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- H5; C6 -- H6;
// Draw bonds for substituents C4 -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2; C2 -- N_pip1;
// Draw bonds for piperazine ring N_pip1 -- C_pip2; C_pip2 -- C_pip3; C_pip3 -- N_pip4; N_pip4 -- C_pip5; C_pip5 -- C_pip6; C_pip6 -- N_pip1;
// Piperazine hydrogens C_pip2 -- H_pip2a; C_pip2 -- H_pip2b; C_pip3 -- H_pip3a; C_pip3 -- H_pip3b; C_pip5 -- H_pip5a; C_pip5 -- H_pip5b; C_pip6 -- H_pip6a; C_pip6 -- H_pip6b;
// Methyl group bonds N_pip4 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; }
Caption: Hypothesized structure of C₉H₁₅N₅.
}
Caption: Integrated workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality
HRMS is the first and most critical step. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This precision is paramount because it allows for the determination of a unique elemental composition, effectively distinguishing the target compound from isomers or other molecules with the same nominal mass.[2][3] We employ Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation and ensuring the molecular ion ([M+H]⁺) is the base peak.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer.[4]
-
Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: 50 - 500 m/z
-
Resolution: >60,000 FWHM (Full Width at Half Maximum)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion against the theoretical mass calculated for the protonated molecular formula, C₉H₁₆N₅⁺. The mass error should be below 5 parts per million (ppm).[2]
Expected Data & Interpretation
The molecular formula C₉H₁₅N₅ has a monoisotopic mass of 205.13274. The expected data from HRMS analysis is a validation of this precise mass.
| Parameter | Theoretical Value (C₉H₁₆N₅⁺) | Expected Experimental Value |
| Exact Mass [M+H]⁺ | 206.14056 Da | 206.1405 ± 0.0010 Da |
| Mass Accuracy | N/A | < 5 ppm |
An experimental mass of 206.1401 Da, for instance, would correspond to a mass error of -2.2 ppm, providing extremely high confidence in the assigned molecular formula of C₉H₁₅N₅.[4][] This self-validating step provides the foundational formula upon which all subsequent spectral data will be built.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, we expect to see characteristic vibrations for the amine (N-H), aromatic (C-H, C=N, C=C), and aliphatic (C-H, C-N) bonds. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Expected Data & Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Structural Moiety |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Two sharp-to-medium bands[8] | Primary Amine (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Weak, sharp bands | Pyrimidine Ring |
| 2950 - 2800 | Aliphatic C-H Stretch | Medium-to-strong, sharp bands | Piperazine Ring & Methyl Group |
| 1650 - 1580 | N-H Scissoring (Bend)[9] | Medium, sharp band | Primary Amine (-NH₂) |
| 1600 - 1450 | C=N and C=C Ring Stretch | Multiple medium-to-strong bands | Pyrimidine Ring |
| 1350 - 1250 | Aromatic C-N Stretch[8] | Strong band | Ar-N (Pyrimidine-Amine) |
| 1250 - 1020 | Aliphatic C-N Stretch | Medium band | Piperazine C-N bonds |
The observation of this specific combination of bands corroborates the presence of a primary amine, a substituted aromatic (heterocyclic) ring, and aliphatic C-H and C-N bonds, consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[10] A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.[11]
-
¹H NMR provides information on the number and environment of different protons.
-
¹³C NMR reveals the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule, such as the pyrimidine and piperazine rings.[12]
The choice of a deuterated solvent is critical. DMSO-d₆ is selected here for its ability to dissolve the polar compound and, importantly, to slow the exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct resonance.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[13]
-
1D ¹H Acquisition:
-
Acquire a standard proton spectrum.
-
Parameters: 32 scans, relaxation delay (d1) of 2 seconds.
-
-
1D ¹³C Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Parameters: 1024 scans, d1 of 2 seconds.
-
-
2D Experiments (COSY, HSQC, HMBC):
Expected Data & Interpretation
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|---|
| a | H-6 | ~7.8-8.0 | d | 1H | Pyrimidine CH |
| b | H-5 | ~6.0-6.2 | d | 1H | Pyrimidine CH |
| c | -NH₂ | ~6.5-7.0 | s (broad) | 2H | Amine Protons |
| d | H-3', H-5' | ~3.7-3.9 | t | 4H | Piperazine CH₂ (adjacent to pyrimidine) |
| e | H-2', H-6' | ~2.4-2.6 | t | 4H | Piperazine CH₂ (adjacent to N-CH₃) |
| f | -CH₃ | ~2.2-2.3 | s | 3H | Methyl Protons |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment |
|---|---|
| ~163 | C4 (Amine-substituted) |
| ~161 | C2 (Piperazine-substituted) |
| ~157 | C6 |
| ~98 | C5 |
| ~53 | C3', C5' (Piperazine) |
| ~46 | C2', C6' (Piperazine) |
| ~44 | -CH₃ |
Data Synthesis and Connectivity Confirmation:
-
HSQC will directly link proton signals (a-f) to their corresponding carbons. For example, the proton at ~7.9 ppm (a) will correlate to the carbon at ~157 ppm (C6).
-
COSY will show a correlation between the two pyrimidine protons (a and b), confirming their adjacent relationship. It will also show correlations between the two sets of piperazine protons (d and e).
-
HMBC is the key to assembling the fragments. The HMBC diagram below illustrates the most critical correlations that bridge the molecular components.
}
Caption: Key HMBC correlations for structural assembly.
Observing a 2- and 3-bond correlation from the piperazine protons at ~3.8 ppm (d) to the pyrimidine carbon at ~161 ppm (C2) provides undeniable proof of the linkage between these two rings at the C2 position. Similarly, correlations from the amine protons (c) to C4 and C5 confirm the position of the amine group.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.
-
HRMS authoritatively defines the elemental formula as C₉H₁₅N₅.
-
FTIR confirms the presence of the required primary amine, aromatic, and aliphatic functional groups.
-
A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides the final, unambiguous proof of the atomic connectivity.
The convergence of these independent datasets into a single, consistent structure provides the highest level of scientific confidence. This integrated approach serves as a robust and reliable workflow for the characterization of novel chemical entities in a drug discovery and development setting.
References
- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
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- Illinois State University. (2015). Infrared Spectroscopy.
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- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Folkes, A. J., et al. (2009). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(10), 3247–3257.
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Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a crucial building block and a key structural motif in a variety of pharmacologically active agents, most notably as a core component of several tyrosine kinase inhibitors. This document details a robust and commonly employed synthetic strategy, beginning with commercially available precursors. The narrative emphasizes the chemical principles behind the experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The guide includes step-by-step protocols, mechanistic diagrams, and a thorough characterization of the target compound, grounded in authoritative references.
Introduction and Strategic Importance
The pyrimidine scaffold is a privileged heterocycle in drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets.[1] When substituted with a 4-methylpiperazine moiety at the 2-position and an amine at the 4-position, the resulting molecule, this compound, becomes a versatile intermediate. Its structural architecture is prominently featured in the design of targeted cancer therapeutics, such as the Bcr-Abl tyrosine kinase inhibitor Imatinib, where this scaffold plays a pivotal role in binding to the kinase domain.[2][3]
The strategic synthesis of this compound is therefore of high value. The most logical and industrially scalable approach involves a convergent synthesis, hinging on a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on this primary pathway, which couples the two key fragments: the pyrimidine core and the piperazine side chain.
Retrosynthetic Analysis and Synthetic Pathway Design
A retrosynthetic disconnection of the target molecule at the C2-N bond of the pyrimidine ring logically identifies the two primary synthons: an electrophilic 2-halopyrimidin-4-amine and the nucleophilic 1-methylpiperazine.
Caption: Retrosynthetic analysis of the target molecule.
This leads to a two-step overall synthesis:
-
Formation of the Key Electrophile: Synthesis of 2-chloropyrimidin-4-amine from readily available starting materials.
-
Final Coupling Step: Nucleophilic aromatic substitution reaction between 2-chloropyrimidin-4-amine and 1-methylpiperazine.
The following sections will detail the experimental protocols and chemical reasoning for each stage of this pathway.
Experimental Protocols & Mechanistic Insights
Materials and Reagents
For successful synthesis, the use of high-purity reagents is essential. All solvents should be of anhydrous grade where specified.
| Reagent/Material | CAS Number | Supplier Suggestion | Notes |
| 2-Amino-4-chloropyrimidine | 3993-65-3 | Commercial Vendor | Key electrophilic precursor. |
| 1-Methylpiperazine | 109-01-3 | Commercial Vendor | Nucleophile. Should be stored under nitrogen. |
| Anhydrous Propanol | 67-63-0 | Commercial Vendor | Reaction solvent. |
| Triethylamine (TEA) | 121-44-8 | Commercial Vendor | HCl scavenger. Should be distilled before use. |
| Ethyl Acetate | 141-78-6 | Commercial Vendor | Extraction solvent. |
| Saturated Sodium Bicarbonate | 144-55-8 | Lab Prepared | Used in aqueous work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Commercial Vendor | Drying agent. |
Synthesis of the Key Intermediate: 2-Amino-4-chloropyrimidine
While 2-amino-4-chloropyrimidine is commercially available, it can also be synthesized. A common laboratory method involves the selective amination of 2,4-dichloropyrimidine. Ammonia, being a small and highly reactive nucleophile, preferentially attacks the more electrophilic C4 position of the 2,4-dichloropyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. An alternative high-yielding method involves the chlorination of isocytosine using phosphorus oxychloride.[4]
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This final step constitutes the formation of the target molecule. The reaction proceeds via a classic SNAr mechanism, where the electron-deficient pyrimidine ring facilitates the attack of the nucleophilic nitrogen from 1-methylpiperazine.
// Reactants
reactants [label=<
+
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Intermediate
// Products
products [label=<
+
HCl
// Arrows reactants -> meisenheimer [label="Nucleophilic Attack", fontcolor="#34A853", fontsize=10]; meisenheimer -> products [label="Loss of Leaving Group (Cl-)", fontcolor="#EA4335", fontsize=10]; }
Caption: Mechanism of the SNAr reaction.
Step-by-Step Protocol:
A microwave-assisted synthesis provides a rapid and efficient method for this transformation.[5]
-
Reaction Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous propanol to dissolve the starting material with stirring.
-
Reagent Addition: Add 1-methylpiperazine (1.1 eq) to the vial, followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the nucleophile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers contain the desired product.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Table of Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |
| Time | 15-30 min (Microwave) | Microwave irradiation significantly accelerates the reaction compared to conventional heating. |
| Base | Triethylamine | Scavenges HCl byproduct, driving the reaction to completion. |
| Solvent | Propanol | A polar protic solvent that effectively solvates the reactants and intermediates. |
Characterization of the Final Product
Thorough analytical characterization is required to confirm the identity and purity of the synthesized this compound.
Physical Properties:
-
Appearance: Typically an off-white to yellow solid.
-
Molecular Formula: C₉H₁₅N₅
-
Molecular Weight: 193.25 g/mol
Spectroscopic Data:
The following table summarizes the expected spectroscopic data based on published results for the isomeric 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which provides a close approximation.[5]
| Technique | Data | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.7-7.8 (d, 1H) | H-6 (pyrimidine) |
| δ 5.9-6.0 (d, 1H) | H-5 (pyrimidine) | |
| δ 4.8-5.0 (br s, 2H) | -NH₂ (amine) | |
| δ 3.5-3.6 (m, 4H) | Piperazine CH₂ adjacent to pyrimidine | |
| δ 2.4-2.5 (m, 4H) | Piperazine CH₂ adjacent to N-CH₃ | |
| δ 2.3 (s, 3H) | N-CH₃ | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163-164 | C-4 (pyrimidine, attached to NH₂) |
| δ 162-163 | C-2 (pyrimidine, attached to piperazine) | |
| δ 157-158 | C-6 (pyrimidine) | |
| δ 93-94 | C-5 (pyrimidine) | |
| δ 54-55 | Piperazine CH₂ adjacent to N-CH₃ | |
| δ 46-47 | N-CH₃ | |
| δ 43-44 | Piperazine CH₂ adjacent to pyrimidine | |
| Mass Spec (ESI+) | m/z 194.13 | [M+H]⁺ |
| IR (ATR, cm⁻¹) | ~3320, 3160 | N-H stretching (amine) |
| ~2940, 2810 | C-H stretching (aliphatic) | |
| ~1650 | C=N stretching (aromatic) | |
| ~1580 | C=C stretching (aromatic) |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of advanced pharmaceutical agents. The nucleophilic aromatic substitution of 2-chloropyrimidin-4-amine with 1-methylpiperazine represents the most efficient and scalable route. By understanding the underlying reaction mechanism and optimizing key parameters such as temperature and the choice of base, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides a solid, scientifically-grounded framework for the successful execution of this synthesis in a laboratory setting.
References
- Zhang, L., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. PubMed.
- ResearchGate. Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health.
- Organic Syntheses. 2-Chloropyrimidine.
- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- Google Patents. US5670508A - 2-amino-6-alkyl-5-(4-substituted-1-piperazinyl) pyrimidin-4-ones, the preparation and use thereof.
- Semantic Scholar. Synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles.
- Chem-Impex. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- National Institutes of Health. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
- ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- MDPI. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl).
- ResearchGate. Preparation of 1-amino-4-methylpiperazine.
- Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Veeprho. 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
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An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7)
Abstract
This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7), a heterocyclic amine of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed and validated synthesis protocol, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the broader context of the pyrimidine-piperazine scaffold in drug discovery, discussing its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a critical resource for researchers engaged in the synthesis, evaluation, and application of this versatile chemical entity.
Introduction and Scientific Context
The fusion of a pyrimidine ring with a piperazine moiety constitutes a "privileged scaffold" in modern medicinal chemistry. This structural motif is prevalent in a multitude of clinically approved drugs and investigational agents, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets. The pyrimidine ring, a fundamental component of nucleobases, offers versatile handles for chemical modification and can participate in crucial hydrogen bonding interactions within protein active sites. The 1-methylpiperazine group is frequently incorporated to enhance aqueous solubility, improve cell permeability, and introduce a basic center that can form key salt-bridge interactions, for instance, with acidic residues like aspartate in the hinge region of protein kinases.
This compound emerges from this context as a key building block and a potential pharmacophore in its own right. Its structural architecture—an aminopyrimidine core linked to a methylpiperazine unit—is emblematic of fragments used to construct highly potent and selective inhibitors of various enzyme classes. Understanding the synthesis, properties, and biological potential of this specific molecule is therefore of paramount importance for scientists working on the frontier of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Reference |
| CAS Number | 57005-71-7 | [1] |
| Molecular Formula | C₉H₁₅N₅ | [2] |
| Molecular Weight | 193.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from typical small molecules of this class |
| Boiling Point | 386.3 ± 52.0 °C (Predicted) | |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.37 ± 0.10 (Predicted) | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are critical for ensuring the validity of any subsequent biological or chemical studies. The following protocol is based on established methodologies for nucleophilic aromatic substitution on a pyrimidine core.
Synthetic Pathway
The most direct and widely employed synthesis route involves the nucleophilic aromatic substitution (SNAr) of a suitable chloropyrimidine precursor with 1-methylpiperazine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by the secondary amine of the piperazine.
Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed, microwave-assisted synthesis methodology.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
1-Methylpiperazine (1.0 eq)
-
Anhydrous Propanol
-
Triethylamine (TEA)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2.0 mmol, 1.0 eq).
-
Add anhydrous propanol (1 mL) and stir at room temperature to dissolve/suspend the starting material.
-
Add 1-methylpiperazine (2.0 mmol, 1.0 eq) to the reaction mixture.
-
Add triethylamine (200 µL) to the vial. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes. The use of microwave irradiation significantly accelerates the rate of the SNAr reaction compared to conventional heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution for workup.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The resulting precipitate can be further purified by recrystallization or column chromatography to afford the pure product.
Characterization Data
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 6.0 Hz, 1H, pyrimidine-H), 5.99 (d, J = 5.6 Hz, 1H, pyrimidine-H), 5.94 (s, br, 2H, -NH₂), 3.47–3.48 (m, 4H, piperazine-H), 2.29–2.30 (m, 4H, piperazine-H), 2.20 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.45, 162.80, 157.28, 93.53, 54.77, 46.24, 43.57.
Elemental Analysis:
-
Calculated for C₉H₁₅N₅: C, 55.89%; H, 7.76%; N, 36.20%.
-
Found: C, 55.08%; H, 7.78%; N, 34.70%.
Analytical Methodologies
Establishing a reliable analytical method is essential for quality control, purity assessment, and pharmacokinetic studies. While a specific validated method for this exact compound is not publicly available, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) can be readily developed based on established protocols for similar structures.
Proposed RP-HPLC Method
This proposed method is designed to provide excellent separation and detection of the target analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.9 µm) | Provides good retention and peak shape for heterocyclic, basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes | A gradient elution is suitable for separating the polar analyte from potential non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-5 µL | |
| Detector | UV at ~254 nm or Mass Spectrometer | The pyrimidine ring provides a strong chromophore. MS provides mass confirmation. |
Mass Spectrometry (MS) Detection
For unambiguous identification and sensitive quantification, coupling the HPLC to a mass spectrometer is the gold standard.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Rationale: The basic nitrogen atoms in the piperazine and pyrimidine rings are readily protonated, making ESI+ the ideal ionization mode.
-
-
Expected Ion: [M+H]⁺ = m/z 194.14
-
MS/MS Analysis: For quantitative studies (e.g., in biological matrices), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. A potential fragmentation pathway would involve the loss of the methylpiperazine side chain.
The Pyrimidine-Piperazine Scaffold in Drug Discovery
The structural motif represented by this compound is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.
Mechanism of Action Context: Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The 2-aminopyrimidine core is a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
Caption: Key interactions of the pyrimidine-piperazine scaffold in a kinase active site.
The methylpiperazine moiety typically extends out towards the solvent-exposed region of the ATP binding pocket. This position serves two critical functions:
-
Solubility: The basic nitrogen enhances the aqueous solubility of the overall molecule, a crucial property for oral bioavailability.
-
Vector for Specificity: The piperazine ring provides a synthetic handle to attach larger chemical groups that can interact with specific sub-pockets of the kinase, thereby driving the potency and selectivity of the inhibitor for its intended target.
Applications in Targeted Therapy
Derivatives built upon this or very similar scaffolds have shown potent activity against a range of important oncology targets:
-
FLT3 and CDK Kinases: Compounds incorporating this scaffold have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), targets of high relevance in Acute Myeloid Leukemia (AML).
-
Glycogen Synthase Kinase-3β (GSK-3β): Transformation of related morpholine-containing compounds into piperazine derivatives has yielded potent GSK-3β inhibitors, which are being investigated for neurodegenerative diseases.
-
Aurora Kinases: This scaffold is a key component in inhibitors of Aurora kinases, which are involved in cell cycle regulation and are overexpressed in many tumors.
Safety and Handling
Proper handling of all chemical reagents is imperative to ensure laboratory safety.
-
General Precautions: Use personal protective equipment, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.
-
Inhalation: May cause respiratory irritation. Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Causes skin irritation. Immediately wash off with soap and plenty of water.
-
Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its straightforward synthesis, combined with the favorable physicochemical and pharmacological properties imparted by the pyrimidine and methylpiperazine moieties, makes it an exceptionally valuable tool for drug discovery. This guide provides the foundational knowledge—from synthesis to biological context—required for researchers to effectively utilize this compound in the development of next-generation targeted therapeutics.
References
Sources
The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities
For researchers, medicinal chemists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth exploration of the multifaceted pharmacological potential of pyrimidine derivatives, moving beyond a simple cataloging of effects to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required to assess their therapeutic promise. Herein, we dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors in this dynamic field.
The Privileged Pyrimidine: A Foundation for Pharmacological Diversity
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[4][5] This inherent biocompatibility, coupled with its unique physicochemical properties, makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets.[6] Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents with applications spanning oncology, infectious diseases, and inflammatory conditions.[7][8]
Core Biological Activities and Mechanistic Insights
The therapeutic potential of pyrimidine derivatives is vast, with prominent activities observed in several key areas. This section will delve into the molecular mechanisms underpinning these effects.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a significant class of anticancer agents, targeting various pathways essential for tumor growth and survival.[9][10]
Mechanism of Action:
-
Antimetabolites: A primary mechanism involves acting as antimetabolites, where the pyrimidine analog mimics natural nucleosides to disrupt DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[12]
-
Kinase Inhibition: Many pyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression and signaling.[13] The binding of these inhibitors to the ATP-binding pocket of the kinases blocks their catalytic activity, leading to cell cycle arrest and apoptosis.[13]
-
Topoisomerase Inhibition: Some pyrimidine-based compounds can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that regulate DNA topology during replication and transcription.[12][14] This leads to DNA damage and the induction of apoptosis in cancer cells.[12]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrimidine scaffold is a recurring motif in compounds exhibiting potent antimicrobial activity against a wide range of bacteria and fungi.[15][16][17]
Mechanism of Action:
-
Inhibition of Dihydrofolate Reductase (DHFR): Similar to some anticancer agents, certain antimicrobial pyrimidines, like Trimethoprim, act as inhibitors of DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids in bacteria.
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Interference with Nucleic Acid and Protein Synthesis: Pyrimidine analogs can be incorporated into bacterial DNA and RNA, leading to mutations and inhibition of protein synthesis.
Antiviral Activity: Targeting Viral Replication
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[18][19]
Mechanism of Action:
-
Chain Termination: Antiviral pyrimidine nucleoside analogs, such as Zidovudine (AZT) and Stavudine, are phosphorylated within the host cell to their active triphosphate form.[19] These activated forms are then incorporated into the growing viral DNA chain by viral reverse transcriptase. The modified sugar moiety of the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[20]
-
Inhibition of Viral Polymerases: The triphosphate forms of these analogs can also act as competitive inhibitors of viral DNA polymerases and reverse transcriptases.[19]
Experimental Workflow: Screening for Antiviral Activity
Caption: A typical workflow for screening pyrimidine derivatives for antiviral activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[21][22][23]
Mechanism of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[21][23] By blocking COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[22]
-
Suppression of Pro-inflammatory Cytokines: Some pyrimidine derivatives can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[24] This is often achieved by inhibiting signaling pathways like the NF-κB pathway, which is a central regulator of inflammatory gene expression.[22]
Quantitative Analysis of Biological Activity
The evaluation of the biological activity of pyrimidine derivatives requires robust and quantitative assays. The following table summarizes key parameters and representative data for different biological activities.
| Biological Activity | Target | Key Parameter | Example Compound | Potency (IC50/EC50) | Reference |
| Anticancer | EGFR | IC50 | Gefitinib | 0.099 µM (EGFRWT) | [13] |
| Anticancer | CDK2 | Ki | N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine derivative | 0.005 µM | [13] |
| Anti-inflammatory | COX-2 | IC50 | Pyrano[2,3-d]pyrimidine derivative | 0.04 µmol | [22] |
| Antiviral | HIV Reverse Transcriptase | EC50 | Zidovudine (AZT) | Varies by cell line and virus strain | [19] |
| Antibacterial | Dihydrofolate Reductase | MIC | Trimethoprim | Varies by bacterial species | [25] |
Essential Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and well-validated experimental protocols are crucial.
General Synthesis of a Pyrimidine Core: The Biginelli Reaction
The Biginelli reaction is a classic and efficient one-pot synthesis for dihydropyrimidines, which can be further modified to create a diverse library of derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of an acid (e.g., HCl, H2SO4).
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water or ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against a specific bacterial strain.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution Series: Prepare a serial two-fold dilution of the pyrimidine derivative in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[26]
-
Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) can significantly influence the electronic properties of the pyrimidine ring and enhance its interaction with biological targets, often leading to increased activity.[27]
-
Lipophilicity: The lipophilicity of the substituents affects the compound's ability to cross cell membranes and reach its target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.[18]
-
Steric Factors: The size and shape of the substituents can influence the binding affinity of the compound to its target. Bulky groups may cause steric hindrance and reduce activity, while smaller, appropriately positioned groups can enhance binding.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[3] The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic motif in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrimidine-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as molecular docking and QSAR studies, will further aid in the rational design of next-generation pyrimidine derivatives targeting a wide range of diseases.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs for all mentioned sources.
Sources
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- 4. juniperpublishers.com [juniperpublishers.com]
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- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
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- 24. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 27. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide to Pharmacological Characterization
Prepared for: Drug Development Professionals, Researchers, and Scientists
Introduction: A Scaffold of Promise
The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, with CAS Number 57005-71-7, represents a significant starting point for drug discovery endeavors.[1] Its core structure, a pyrimidine ring linked to a methylpiperazine moiety, is a well-established pharmacophore found in numerous biologically active agents.[2][3][4] Derivatives of the 4-aminopyrimidine scaffold have demonstrated potent inhibitory activity against a range of therapeutic targets, including various protein kinases, while piperazine-containing compounds are known to interact with diverse biological systems.[5][6]
The convergence of these two privileged scaffolds in a single molecule suggests a high probability of discovering novel pharmacological activities. The pyrimidine ring system is known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[4] Structurally related molecules have shown promise as dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), as well as inhibitors of Polo-like kinase 4 (PLK4), highlighting potential applications in oncology.[3][5] Furthermore, other pyrimidine derivatives have been investigated for antiallergic, anti-inflammatory, and a host of other pharmacological effects.[7][8]
This technical guide provides a comprehensive, field-proven framework for the systematic pharmacological evaluation of this compound. As Senior Application Scientists, our objective is not merely to present protocols but to elucidate the strategic rationale behind each experimental phase, ensuring a self-validating and robust characterization cascade from initial computational assessment to in vivo studies.
Part 1: Foundational Assessment: In Silico and Physicochemical Profiling
Before committing to extensive biological screening, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase leverages computational models and basic analytical techniques to predict the compound's drug-likeness and potential liabilities, thereby guiding the subsequent experimental design.
In Silico ADMET Prediction
Computational, or in silico, toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) prediction are indispensable first steps.[9][10] These methods use established algorithms and databases to correlate a molecule's structure with its likely biological properties.[11][12]
Rationale: This predictive analysis is a cost-effective strategy to flag potential issues such as poor oral bioavailability, high toxicity, or metabolic instability early in the discovery process. It allows for the prioritization of resources towards compounds with a higher probability of success.[9]
Key Predicted Parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA).
-
Pharmacokinetics (ADME): Aqueous solubility, intestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor potential, and cytochrome P450 (CYP) inhibition.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).[13]
Hypothetical In Silico Data Summary for this compound:
| Property | Predicted Value | Drug-Likeness Assessment (e.g., Lipinski's Rule of 5) |
| Molecular Weight ( g/mol ) | 193.25 | Compliant (<500) |
| LogP | 1.2 | Compliant (<5) |
| Hydrogen Bond Donors | 1 | Compliant (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant (<10) |
| hERG Inhibition | Low Risk | Favorable |
| Ames Mutagenicity | Non-mutagenic | Favorable |
| Oral Bioavailability | High | Favorable |
Part 2: Primary Target Deconvolution and In Vitro Pharmacology
Based on the activities of structurally analogous compounds, the primary hypothesis is that this compound may function as an inhibitor of protein kinases or monoamine oxidases. The following assays are designed to test these hypotheses directly.
Kinase Inhibition Profiling
Rationale: The 4-aminopyrimidine scaffold is a classic "hinge-binding" motif that interacts with the ATP-binding site of many protein kinases.[6] A broad panel screening is the most efficient method to identify potential kinase targets.
This protocol outlines a generic radiometric or fluorescence-based assay to measure kinase activity.[14][15][16][17][18]
-
Reagent Preparation:
-
Prepare a 20x kinase buffer stock (e.g., Tris-HCl, MgCl₂, DTT) and store at -20°C.[16]
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare the specific kinase and its corresponding substrate in kinase buffer.
-
Prepare ATP solution. For radiometric assays, this will include γ-³²P-ATP.[17]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the kinase, substrate, and the test compound at various concentrations (typically a 10-point serial dilution).
-
Initiate the kinase reaction by adding the ATP solution.[14]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or phosphoric acid for radiometric assays).
-
Quantify substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Piperazine derivatives have been reported as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters.[19][20][21] An inhibitor screening assay is necessary to evaluate this potential activity.
This protocol is based on the principle that MAO activity produces hydrogen peroxide (H₂O₂), which can be detected with a fluorescent probe.[19][22][23]
-
Reagent Preparation:
-
Reconstitute purified MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine, a substrate for both isoforms).[19]
-
Prepare the detection reagent, which includes horseradish peroxidase (HRP) and a fluorescent probe.
-
Prepare known inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.[19]
-
-
Assay Procedure (96-well black plate):
-
Add MAO-A or MAO-B enzyme to the appropriate wells.
-
Add the test compound across a range of concentrations. Include wells for a no-inhibitor control and positive inhibitor controls.[19]
-
Incubate at room temperature for approximately 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate.
-
Immediately add the detection reagent.
-
Incubate the plate, protected from light, at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) using a microplate reader.[23]
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ values for MAO-A and MAO-B to assess both potency and selectivity.
-
Caption: Workflow for primary target identification.
Part 3: Cellular Activity Profiling
Once a primary target or set of targets is identified, the next logical step is to determine if the compound's in vitro biochemical activity translates into a functional effect in a cellular context.
Antiproliferative Activity Assessment
Rationale: If the compound inhibits kinases involved in cell cycle regulation or cancer signaling (e.g., PLK4, JAK2), it is expected to inhibit the proliferation of cancer cells.[3][5] The MTT assay is a robust, colorimetric method for assessing cell viability and metabolic activity, which serves as a proxy for proliferation.[24]
-
Cell Seeding:
-
Seed cancer cells (e.g., a panel relevant to the identified kinase target) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[25]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[25] Include a vehicle-only (DMSO) control.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution on a microplate reader, typically at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
Part 4: In Vitro ADME and Pharmacokinetic Profiling
A potent compound is of little therapeutic value if it cannot reach its target in the body. In vitro ADME assays provide critical data on a compound's potential pharmacokinetic behavior.
Metabolic Stability Assessment
Rationale: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[27] The human liver microsomal (HLM) stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[28][29][30]
-
Reaction Setup:
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[27]
-
Add the test compound at a fixed concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding a solution of NADPH, an essential cofactor for CYP enzymes.[27]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[27][28]
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[28]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)
-
-
Membrane Permeability Assessment
Rationale: Passive diffusion is a key mechanism for the absorption of orally administered drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict this property.[31][32]
-
Membrane Preparation:
-
Assay Setup:
-
The PAMPA system consists of a donor plate and an acceptor plate, separated by the artificial membrane.
-
Fill the acceptor plate wells with buffer.
-
Add the test compound, dissolved in buffer, to the donor plate wells.
-
-
Incubation and Quantification:
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters (well volume, membrane area, incubation time). Compounds are typically categorized as having low, medium, or high permeability.
-
Caption: In vitro ADME and pharmacokinetic profiling workflow.
Part 5: Preliminary In Vivo Pharmacokinetic Evaluation
Positive in vitro data provides the justification for advancing the compound to in vivo studies. The initial goal in animal models is to understand the compound's pharmacokinetic profile.[35][36]
Rationale: An in vivo PK study in a rodent model (e.g., mouse or rat) provides essential information on how the compound is absorbed, distributed, metabolized, and eliminated in a whole organism. This data is critical for understanding exposure levels at the site of action and for designing future efficacy and toxicology studies.[37][38][39]
-
Animal Model and Groups:
-
Use a standard mouse strain (e.g., C57BL/6).[35]
-
Establish at least two dosing groups: intravenous (IV) and oral (PO). The IV group provides data on clearance and volume of distribution, while the PO group allows for the determination of oral bioavailability.
-
For each route, assign multiple cohorts of animals (e.g., 3 mice per time point) for terminal blood collection at various time points.[35][38]
-
-
Dosing:
-
Formulate the compound in an appropriate vehicle.
-
Administer a single dose via the tail vein (IV) or oral gavage (PO). The dose should be high enough to allow for quantification but non-toxic.[37]
-
-
Sample Collection:
-
At predefined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples from each cohort via cardiac puncture into tubes containing an anticoagulant.[35]
-
Process the blood by centrifugation to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters.[39]
-
Key Pharmacokinetic Parameters:
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Terminal Half-Life | t½ | The time required for the plasma concentration to decrease by half. |
| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches systemic circulation. |
Conclusion
The systematic evaluation outlined in this guide provides a robust pathway for elucidating the complete pharmacological profile of this compound. By integrating in silico predictions with a tiered approach of in vitro and in vivo experimentation, researchers can efficiently identify its primary biological targets, confirm cellular activity, and characterize its drug-like properties. The inherent promise of the pyrimidine-piperazine scaffold suggests that a thorough investigation of this compound is a meritorious endeavor, with the potential to uncover a novel therapeutic agent for oncology, neurodegenerative disorders, or other disease areas. Each step in this workflow is designed to generate decision-enabling data, ensuring that only the most promising candidates are advanced through the resource-intensive drug development pipeline.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- In vitro kinase assay. (2023, September 23). protocols.io.
- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). (n.d.). Elabscience.
- MTT (Assay protocol). (2023, February 27). protocols.io.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
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The Architect's Guide to In Vitro Kinase Inhibitor Discovery: From Target to Lead
A Senior Application Scientist's Field-Proven Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Protocol
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1][2][3][4] The human kinome, with its 518 members, represents a vast and fertile ground for therapeutic intervention.[5][6] However, the path from a promising chemical entity to a viable lead compound is fraught with challenges, from ensuring target engagement to navigating the complex web of off-target effects. This guide is not a mere collection of protocols; it is a strategic blueprint for the in vitro discovery of kinase inhibitors, grounded in years of field experience. We will dissect the "why" behind the "how," empowering you to make informed decisions, troubleshoot effectively, and ultimately, design more successful discovery campaigns.
Chapter 1: The Foundation - Understanding the Target and Crafting the Assay
The journey begins with a deep understanding of the target kinase and the selection of an appropriate assay technology. This initial phase is critical, as the choices made here will ripple through the entire discovery cascade.
The Kinase: A Dynamic Target
Kinases are not static entities. They are dynamic enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[7][8] Most small-molecule inhibitors target the highly conserved ATP-binding pocket.[1][9] This shared feature is both a blessing and a curse: it provides a common starting point for inhibitor design but also presents the significant challenge of achieving selectivity.[10][11]
A crucial consideration is the inhibitor's intended Mechanism of Action (MoA) . Broadly, inhibitors fall into two main categories:
-
ATP-Competitive Inhibitors: These compounds directly compete with endogenous ATP for binding to the active site of the kinase.[9][12] They are the most common class of kinase inhibitors.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.[12][13] Allosteric inhibitors often exhibit higher selectivity as their binding sites are typically less conserved across the kinome.[14]
Understanding the structural and functional nuances of your target kinase is paramount in guiding both the screening strategy and the subsequent lead optimization efforts.
Choosing Your Weapon: A Comparative Analysis of In Vitro Kinase Assay Technologies
The selection of a primary assay technology is a pivotal decision driven by factors such as throughput, cost, sensitivity, and the nature of the information required.[15][16] In vitro kinase assays can be broadly categorized into two types: activity assays that measure the phosphorylation of a substrate, and binding assays that directly measure the interaction between the inhibitor and the kinase.[17]
| Assay Technology | Principle | Advantages | Disadvantages | Primary Application |
| Radiometric Assays (e.g., [³³P]-ATP) | Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[10][17] | Gold standard for sensitivity and direct measurement of phosphorylation.[18][19] | Requires handling of radioactive materials, lower throughput.[7] | HTS, hit validation, mechanistic studies. |
| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[2][15] | High throughput, non-radioactive. | Prone to interference from fluorescent compounds.[15] | HTS, potency determination. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[8][20] | High throughput, sensitive, and applicable to a wide range of kinases.[21] | Indirect measurement of phosphorylation.[8] | HTS, selectivity profiling. |
| Mobility Shift Assays | Separates and quantifies phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[10] | Direct measurement, can be high throughput. | Requires specific peptide substrates. | HTS, hit validation. |
| Binding Assays (e.g., SPR, ITC) | Directly measures the binding affinity and kinetics of an inhibitor to the kinase.[2][22] | Provides detailed information on binding mechanism. | Lower throughput, requires specialized equipment. | MoA studies, lead optimization. |
Chapter 2: The Campaign - From High-Throughput Screening to a Validated Hit
With a robust assay in hand, the next phase is to screen a large library of compounds to identify initial "hits." This is a numbers game, but one that requires careful planning and execution to be successful.
The High-Throughput Screen (HTS): Casting a Wide Net
The goal of HTS is to rapidly screen thousands to millions of compounds to identify those that exhibit inhibitory activity against the target kinase.[1][5] The process typically involves a single-concentration screen to triage the library.
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Unraveling the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target is essential for rational drug design. [2]Key questions to answer include whether the inhibitor is ATP-competitive or allosteric, and its binding kinetics.
| Technique | Information Gained |
| Biochemical Kinase Assays | Determine the direct inhibitory activity against the target kinase. [23] |
| Cellular Assays | Assess the effect of the inhibitor on downstream signaling pathways in a cellular context. [24][25][26] |
| Surface Plasmon Resonance (SPR) | Provides real-time kinetics of the inhibitor-kinase interaction, including association and dissociation rates. [2] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding, providing information on the binding affinity (Kd) and stoichiometry. [2] |
Chapter 4: The Ascent - From Validated Hit to Optimized Lead
The final phase of in vitro discovery is lead optimization, where the potency and selectivity of a hit compound are iteratively improved through chemical modifications. [9][27][28]This process is a collaborative effort between biologists and medicinal chemists.
The Iterative Cycle of Lead Optimization
Lead optimization is a cyclical process of designing, synthesizing, and testing new analogs of a hit compound. The goal is to enhance the desired properties (e.g., potency, selectivity) while minimizing undesirable ones (e.g., off-target activity, poor solubility).
Caption: The iterative cycle of lead optimization.
The Transition to Cellular and In Vivo Models
While in vitro assays are essential for the initial stages of discovery, it is crucial to validate findings in more physiologically relevant systems. [24][25]Cell-based assays provide a bridge between biochemical activity and in vivo efficacy, allowing for the assessment of target engagement and downstream signaling effects in a cellular context. [2][29]Promising lead compounds will then progress to preclinical in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties. [2]
Conclusion: A Disciplined Approach to Discovery
The in vitro discovery of novel kinase inhibitors is a complex but rewarding endeavor. Success hinges on a deep understanding of the target, the judicious selection of assay technologies, and a rigorous, iterative approach to hit validation and lead optimization. By embracing the principles outlined in this guide, researchers can navigate the challenges of kinase inhibitor discovery with greater confidence and efficiency, ultimately accelerating the development of new medicines for a wide range of diseases.
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A Technical Guide to Unveiling the Therapeutic Targets of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Executive Summary
The compound 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine represents a compelling starting point for a drug discovery campaign. Its structure is built upon the 2-aminopyrimidine scaffold, a privileged chemotype renowned for its role in a multitude of approved and investigational drugs, particularly within the domain of protein kinase inhibition[1][2]. The addition of a 4-methylpiperazine moiety further enhances its potential for specific biological interactions and favorable pharmacokinetic properties[3]. This guide eschews a speculative listing of targets and instead provides a robust, multi-tiered strategic workflow for the empirical identification, validation, and characterization of the high-value therapeutic targets of this molecule. We will outline a logical, causality-driven experimental cascade, beginning with broad, unbiased screening and progressively narrowing to high-confidence, functionally validated targets.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of this compound can be inferred from its constituent chemical motifs:
-
The 2-Aminopyrimidine Core: This heterocyclic system is a cornerstone of modern medicinal chemistry. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, allowing it to function as a highly effective "hinge-binder" within the ATP-binding pocket of protein kinases[2]. This interaction anchors the inhibitor and is a foundational element in the mechanism of action for numerous oncology drugs[4][5].
-
The 4-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to enhance aqueous solubility, improve cell permeability, and provide an additional vector for interaction with the target protein, often extending into solvent-exposed regions of an active site[3][6].
Given this structural makeup, we can formulate a primary and a secondary therapeutic hypothesis to guide our experimental investigation.
Target Hypothesis Generation
Primary Hypothesis: Protein Kinase Inhibition
The overwhelming precedent in the literature points toward the human kinome as the most probable target class. The 2,4-disubstituted pyrimidine scaffold is central to potent inhibitors of kinases critical to oncogenesis and cell cycle regulation. Authoritative examples include derivatives targeting:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for anti-cancer therapies[7].
-
Anaplastic Lymphoma Kinase (ALK) and ROS1: Key oncogenic drivers in non-small-cell lung cancer[4][8].
-
Cyclin-Dependent Kinase 4 (CDK4): A central controller of cell cycle progression[5].
Therefore, our primary directive is to interrogate the interaction of this compound with a broad panel of protein kinases.
Secondary Hypothesis: Monoamine Oxidase (MAO) Modulation
Structurally related pyrimidinyl-piperazine compounds have demonstrated selective inhibitory activity against Monoamine Oxidase A (MAO-A), an enzyme critical to neurotransmitter metabolism and a validated target for treating depression[9][10]. This presents a plausible, albeit secondary, avenue of investigation, particularly for applications in neurological disorders.
A Self-Validating Workflow for Target Identification and Validation
The following experimental plan is designed as a logical funnel, where each stage provides the foundation for the next, ensuring a high degree of confidence in the final identified target(s).
Caption: High-level workflow for target identification and validation.
Phase 1: Broad Spectrum Screening
Causality: Before committing resources to a specific target, we must first perform an unbiased search to identify the most promising target families and cellular contexts.
Protocol 1: Large-Scale Kinase Inhibition Profiling
This experiment aims to rapidly assess the compound's activity against a significant fraction of the human kinome.
-
Methodology: Employ a competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) using a panel of >400 kinases. The compound is tested at a fixed concentration (e.g., 1 µM). Results are reported as "% Control", where a lower percentage indicates stronger binding.
-
Data Analysis: Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition or a Percent of Control < 10). The data is used to generate a selectivity score and identify primary kinase targets.
-
Self-Validation: The breadth of the screen self-validates the primary hypothesis. Strong, selective binding to a few kinases provides a clear path forward, while broad activity might suggest promiscuity or an alternative mechanism.
Table 1: Representative Data from a Kinome-wide Screen
| Kinase Target | % of Control (@ 1 µM) | Putative Hit? |
| PLK4 | 2.1 | Yes |
| AURKA | 8.5 | Yes |
| ALK | 35.6 | No |
| CDK4 | 41.2 | No |
| MEK1 | 98.7 | No |
Phase 2: Confirming Target Engagement in a Cellular Environment
Causality: A compound that binds a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell. This phase is critical to bridge the gap between biochemical activity and cellular effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct target binding in intact cells by leveraging the principle that a protein becomes more thermally stable when bound to a ligand.
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to overexpress a hit kinase like PLK4) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (where the stabilized target remains) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Quantifying Potency and Functional Impact
Causality: Confirming target binding is necessary but not sufficient. We must quantify the compound's potency and demonstrate that target engagement translates into a functional cellular outcome.
Protocol 3: In Vitro IC50 Determination
This experiment determines the concentration of the compound required to inhibit 50% of the target kinase's activity.
-
Methodology: Use a luminescent ADP-detection assay (e.g., Promega ADP-Glo™ Kinase Assay). Recombinant kinase, substrate, and ATP are incubated with a serial dilution of the compound. The amount of ADP produced is proportional to kinase activity and is measured via a luciferase-based reaction.
-
Data Analysis: Plot kinase activity against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC50 value.
Protocol 4: Downstream Pathway Analysis via Western Blot
This validates that target inhibition has the intended biological effect. If PLK4 is the validated target, we can measure the phosphorylation of its known substrates.
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PLK4 substrate. Then, probe with a primary antibody for the total amount of that substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A dose-dependent decrease in the phosphorylated substrate signal indicates functional target inhibition.
Caption: Hypothesized PLK4 signaling pathway inhibited by the compound.
Conclusion and Strategic Outlook
This guide provides a comprehensive and rigorous framework for elucidating the therapeutic targets of this compound. By systematically progressing from broad screening to direct cellular engagement and functional validation, this workflow is designed to produce high-confidence, actionable data. Successful identification of a potent and selective kinase target, such as PLK4, would position this compound as a lead candidate for a full-scale drug development program focused on oncology. The secondary hypothesis targeting MAOs should be pursued in parallel using appropriate enzymatic and cell-based assays if the primary kinase screen yields ambiguous results or if a neurological application is desired. This self-validating, milestone-driven approach ensures that research efforts remain focused, efficient, and grounded in robust scientific evidence.
References
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- Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (2014). PubMed.
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The Pyrimidine Scaffold: A Cornerstone in Drug Discovery - An In-depth Guide to Structure-Activity Relationships
Abstract
The pyrimidine ring, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological relevance and synthetic tractability have propelled the development of a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrimidine analogs, offering researchers, scientists, and drug development professionals a detailed understanding of how modifications to this versatile core influence biological activity. We will delve into the nuances of substituent effects, bioisosteric replacements, and the rationale behind the design of potent and selective pyrimidine-based drugs, with a particular focus on their applications in oncology and virology. This guide will also provide detailed experimental protocols and visual aids to facilitate a deeper understanding of the principles and practices in the field.
The Pyrimidine Core: A Privileged Heterocycle in Medicinal Chemistry
The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[2] This fundamental role in the building blocks of DNA and RNA has made the pyrimidine scaffold a focal point for medicinal chemists aiming to develop antimetabolites that interfere with nucleic acid synthesis.[3] Beyond this classical approach, the pyrimidine ring's unique electronic properties and its ability to act as a versatile scaffold for diverse substitutions have led to its incorporation into a multitude of drugs with a wide range of pharmacological activities.[1][4] These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[2][5]
The synthetic accessibility of the pyrimidine core allows for systematic modifications at the 2, 4, 5, and 6 positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1] This guide will explore the critical SAR principles that govern the biological effects of these modifications.
Structure-Activity Relationship (SAR) of Pyrimidine Analogs in Oncology
Pyrimidine derivatives have made a significant impact in the field of oncology, with notable examples like 5-fluorouracil (5-FU) being a mainstay of chemotherapy for decades.[3] The anticancer activity of pyrimidine analogs is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and thymidylate synthase.[6]
Targeting Protein Kinases: A Major Avenue for Pyrimidine-Based Anticancer Agents
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
A crucial aspect of the SAR of pyrimidine-based kinase inhibitors is the nature of the substituents at the C2, C4, and C5 positions, which often interact with the hinge region, the solvent-exposed region, and the hydrophobic pocket of the kinase's ATP-binding site, respectively.
dot
Caption: Key modification points on the pyrimidine scaffold for kinase inhibition.
2.1.1. The Critical Role of the C2 and C4 Substituents
The substituents at the C2 and C4 positions of the pyrimidine ring are often pivotal for achieving high-potency kinase inhibition. For instance, in a series of 4,6-disubstituted thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the presence of a 4-anilino group was found to be crucial for activity.[7] Further SAR studies revealed that substitution on the aniline ring significantly impacted potency, with electron-withdrawing groups generally leading to enhanced activity.[7]
Table 1: SAR of 4-Anilinothieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [7]
| Compound | R Group on Aniline | EGFR IC50 (nM) |
| 106 | H | 5.54 |
| 107 | 3-Cl | 18.7 |
| 108 | 3-Br | 43 |
| 109 | 3-CH3 | 82 |
Data sourced from Frontiers in Chemistry.[7]
The data in Table 1 clearly demonstrates that even minor modifications to the substituent at the C4 position can lead to significant changes in inhibitory potency. This highlights the importance of a systematic approach to SAR studies in optimizing lead compounds.
Fused Pyrimidine Systems: Expanding the Chemical Space
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, thiophene, or pyrazole, has emerged as a powerful strategy to generate novel chemical scaffolds with enhanced biological activity and intellectual property potential.[7] These fused systems can provide additional points of interaction with the target protein and can modulate the overall physicochemical properties of the molecule.
For example, pyrrolo[2,3-d]pyrimidines have been extensively investigated as anticancer agents. SAR studies on this scaffold have revealed that:
-
At the R1 position: An amino or substituted amino group often leads to good anticancer activity.[7]
-
At the R2 position: A 3-bromo substituent is frequently required for potent EGFR inhibitory activity.[7]
-
At the R3 position: Substitution on the phenyl ring with hydroxyl or methoxy groups can enhance selectivity and potency.[7]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
To establish the SAR of a series of pyrimidine analogs, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]
Causality Behind Experimental Choice: The MTT assay is chosen for initial screening due to its high-throughput nature, cost-effectiveness, and its ability to provide a quantitative measure of a compound's cytotoxic potential. This allows for the rapid assessment of a large number of analogs, which is crucial for building a comprehensive SAR profile.
dot
Caption: Experimental workflow for the MTT assay.
SAR of Pyrimidine Analogs as Antiviral Agents
The structural similarity of pyrimidine analogs to the natural nucleobases makes them prime candidates for the development of antiviral drugs that target viral polymerases.[3][10] By mimicking the natural substrates, these analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination or mutagenesis, thereby inhibiting viral replication.[11]
Nucleoside vs. Non-Nucleoside Analogs
Pyrimidine-based antiviral agents can be broadly classified into two categories:
-
Nucleoside Analogs: These compounds consist of a pyrimidine base linked to a sugar moiety.[3] They are typically phosphorylated intracellularly to their active triphosphate form, which then competes with the natural nucleoside triphosphates for incorporation by the viral polymerase.[11]
-
Non-Nucleoside Analogs: These are a more diverse group of compounds that do not possess a sugar moiety. They often bind to allosteric sites on the viral polymerase, inducing a conformational change that inhibits its activity.
Key Structural Modifications and Their Impact on Antiviral Activity
The antiviral potency and selectivity of pyrimidine analogs are highly dependent on the nature and position of substituents on both the pyrimidine ring and, in the case of nucleoside analogs, the sugar moiety.
3.2.1. Modifications at the C5 Position
The C5 position of the pyrimidine ring is a common site for modification to enhance antiviral activity. For example, the introduction of a halogen atom, such as in the case of idoxuridine (5-iodo-2'-deoxyuridine), can significantly increase antiviral potency.
3.2.2. Sugar Modifications in Nucleoside Analogs
Alterations to the sugar portion of nucleoside analogs can have a profound impact on their biological activity, affecting their phosphorylation, incorporation by viral polymerases, and metabolic stability. For instance, the presence of a 3'-azido group in zidovudine (AZT) is crucial for its anti-HIV activity, as it leads to chain termination upon incorporation into the viral DNA.
Table 2: Antiviral Activity of C5-Modified Pyrimidine Ribofuranonucleosides [12]
| Compound | Virus | EC50 (µM) |
| 12b | Coxsackie virus B4 | >25 |
| 14 | Yellow Fever Virus | 11 |
| 18a | Human Coronavirus (229E) | 1.8 |
| 18c | Respiratory Syncytial Virus | 5.6 |
| 18d | Human Coronavirus (229E) | 1.4 |
Data sourced from Medicinal Chemistry.[12]
Experimental Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)
A common method for evaluating the in vitro antiviral activity of pyrimidine analogs is the cytopathic effect (CPE) inhibition assay.[13]
Principle: Many viruses cause visible damage, or CPE, to the host cells they infect. This assay measures the ability of a compound to protect cells from virus-induced CPE.
Step-by-Step Methodology: [13]
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the pyrimidine analogs to the wells, followed by the addition of a standardized amount of the virus.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (untreated, infected cells).
-
CPE Evaluation: Visually assess the extent of CPE in each well under a microscope or quantify cell viability using a method like the MTT assay.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.[13]
Causality Behind Experimental Choice: The CPE inhibition assay is a robust and widely accepted method for primary antiviral screening. It provides a direct measure of a compound's ability to protect cells from virus-induced death, which is a key indicator of antiviral efficacy.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. The deep understanding of the structure-activity relationships of pyrimidine analogs, gained through decades of research, has enabled the rational design of potent and selective drugs for a wide range of diseases.
The future of pyrimidine-based drug discovery will likely involve the exploration of novel fused heterocyclic systems, the application of computational methods for in silico screening and SAR prediction, and the development of compounds that target novel biological pathways. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
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- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
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- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
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- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
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- In vitro methods for testing antiviral drugs. (2018). PMC. [Link]
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- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). PubMed Central. [Link]
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The Pyrimidine Scaffold: A Privileged Core in Modern Drug Development
An In-depth Technical Guide to Pyrimidine-Based Drugs in Clinical Advancement
Introduction: The Enduring Significance of the Pyrimidine Ring
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural core of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif that can interact with a wide array of biological targets with high affinity and specificity.[2][3] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] From the foundational anticancer agent 5-Fluorouracil to modern targeted therapies, pyrimidine derivatives have consistently yielded breakthrough medicines. This guide provides a technical review of three distinct pyrimidine-based drugs currently in development, showcasing the versatility of this scaffold in addressing complex diseases in oncology and virology.
Part 1: Targeting B-Cell Malignancies with Non-Covalent BTK Inhibitors: The Case of Nemtabrutinib
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, differentiation, and survival of B-cells.[4] Its dysregulation is a key driver in various B-cell malignancies. While first-generation covalent BTK inhibitors have transformed treatment, resistance, often through mutations at the C481 binding site, remains a significant clinical challenge.[1] Nemtabrutinib (formerly ARQ 531), a pyrimidine-based, non-covalent (reversible) BTK inhibitor, was designed to overcome this limitation.[1]
Mechanism of Action: Overcoming Covalent Resistance
Upon B-cell receptor activation, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately promotes cell survival and proliferation through pathways like NF-κB.[4] Covalent inhibitors form a permanent bond with the Cys481 residue in the BTK active site. Nemtabrutinib, however, binds reversibly and potently inhibits both wild-type and C481S-mutated BTK, offering a therapeutic option for patients who have relapsed on prior covalent BTK inhibitor therapy.[1]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Nemtabrutinib.
Clinical Development and Efficacy
Nemtabrutinib has been evaluated in the multi-cohort Phase 1/2 BELLWAVE-001 and Phase 2 BELLWAVE-003 studies, demonstrating significant activity in heavily pre-treated patient populations.
| Clinical Trial Data Summary: Nemtabrutinib | |
| Trial Identifier | BELLWAVE-001 (NCT03162536)[2] |
| Indication | Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) |
| Patient Population | N=57 (at 65 mg RP2D). Heavily pre-treated (median 4 prior therapies); 95% had prior BTKi; 42% had prior BTKi and BCL2i; 63% harbored C481S mutation.[1] |
| Key Efficacy Endpoints | Overall Response Rate (ORR): 56% (at median 8-month follow-up).[1] Median Duration of Response (DoR): 24 months.[1] Median Progression-Free Survival (PFS): 26 months.[1] |
| Trial Identifier | BELLWAVE-003 (NCT04728893)[5] |
| Indication | R/R Marginal Zone Lymphoma (MZL) |
| Patient Population | N=12. Median 4 prior therapies, all had prior chemoimmunotherapy and a covalent BTKi.[5] |
| Key Efficacy Endpoints | ORR: 64% (among 11 evaluable patients).[5] Median PFS: 11.0 months.[5] 12-month Overall Survival (OS) Rate: 100%.[5] |
| Safety Profile (Pooled) | Most common treatment-related adverse events (any grade) were dysgeusia (altered taste, 21%), neutropenia (20%), fatigue (13%), nausea (12%), and thrombocytopenia (12%).[1][4] |
Key Experimental Protocol: BTK Kinase Inhibition Assay
The potency of a BTK inhibitor is determined through a biochemical kinase assay. This protocol outlines a common method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Objective: To determine the IC50 value of a test compound (e.g., Nemtabrutinib) against BTK.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. A europium (Eu)-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. When in proximity, the Eu-chelate donor excites a streptavidin-conjugated acceptor molecule bound to the biotin, generating a FRET signal that is proportional to kinase activity.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for an 11-point curve.
-
Reagent Dispensing: In a 384-well microplate, dispense 5 nL of the diluted compound.
-
Enzyme Addition: Add 7.5 µL of kinase buffer containing recombinant full-length BTK enzyme to each well to a final concentration of approximately 50 pM.[6] Incubate for 60 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix containing a biotinylated peptide substrate and ATP (final concentrations of ~2 µM and ~25 µM, respectively).[6]
-
Incubation: Allow the phosphorylation reaction to proceed for 120 minutes at room temperature.
-
Quenching and Detection: Stop the reaction by adding 20 µL of a quench buffer containing EDTA and the detection reagents (Eu-labeled anti-phosphotyrosine antibody and streptavidin-acceptor).[6]
-
Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths to calculate the FRET ratio.
-
Data Analysis: Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: A Novel Antiviral Strategy for Hepatitis B: Vebicorvir, the Capsid Assembly Modulator
Chronic Hepatitis B Virus (HBV) infection remains a major global health issue. Current therapies, primarily nucleos(t)ide analogues (NrtIs), suppress viral replication but rarely lead to a functional cure.[7] Vebicorvir is a first-in-class, pyrimidine-based HBV core protein inhibitor, also known as a capsid assembly modulator (CAM), designed to disrupt a central step in the viral lifecycle.[8]
Mechanism of Action: Disrupting Viral Capsid Formation
The HBV core protein (HBc) is essential for multiple stages of viral replication. It assembles into an icosahedral capsid that encapsidates the pregenomic RNA (pgRNA) along with the viral polymerase.[9] This nucleocapsid is the site of reverse transcription, where pgRNA is converted into viral DNA. Vebicorvir acts as a Class I CAM; it binds to HBc dimers, accelerating the kinetics of capsid assembly.[9] This rapid assembly is aberrant, leading to the formation of empty capsids that do not contain the pgRNA-polymerase complex, thereby halting subsequent viral DNA synthesis and the production of new infectious virions.[9]
Caption: HBV replication cycle and the disruptive mechanism of the capsid assembly modulator Vebicorvir.
Clinical Development and Efficacy
Vebicorvir has been evaluated in Phase 2 clinical trials, typically in combination with standard NrtI therapy (e.g., entecavir). The results show enhanced viral suppression but have also highlighted the challenges in achieving a functional cure.
| Clinical Trial Data Summary: Vebicorvir + Entecavir (ETV) | |
| Trial Identifier | NCT03577171[10] |
| Indication | Chronic HBV Infection (treatment-naïve, HBeAg-positive patients) |
| Patient Population | N=25 (13 VBR+ETV, 12 Placebo+ETV).[10] |
| Key Efficacy Endpoints | Mean HBV DNA Reduction (log10 IU/mL) at Week 24: - VBR+ETV: -5.33 - Placebo+ETV: -4.20 (p=0.0084).[3][10] Mean pgRNA Reduction at Week 24: Significantly greater for VBR+ETV vs. Placebo+ETV (p<0.0001).[3][10] |
| Trial Identifier | Study 211 (Long-term Extension, NCT03780543)[11] |
| Indication | Chronic HBV Infection (virologically suppressed) |
| Patient Population | N=41 patients who discontinued therapy after 12-18 months of VBR+NrtI.[12] |
| Key Efficacy Endpoints | Sustained Virologic Response (SVR) off-treatment: Meaningful SVR rates were not achieved. 39 of 41 patients relapsed after discontinuing all therapy.[12] |
| Safety Profile | Generally safe and well-tolerated. In combination with ETV, the safety profile was similar to ETV alone. Most common AEs were Grade 1/2 and included headache and pruritus.[3][10] |
Key Experimental Workflow: Assessing Capsid Assembly Modulation
A thermal shift assay (TSA) is a high-throughput method used to identify compounds that bind to and stabilize the HBV core protein, indicating potential capsid assembly modulation activity.
Objective: To screen for compounds that increase the thermal stability of the HBV Cp dimer, suggesting direct binding.
Principle: The assay measures the melting temperature (Tm) of the core protein dimer in the presence and absence of a test compound. A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed as it unfolds (melts) with increasing temperature, causing a sharp increase in fluorescence. A ligand that binds and stabilizes the protein will increase the temperature required to unfold it, resulting in a positive shift in the Tm.
Methodology:
-
Workflow Visualization:
Caption: Experimental workflow for a Thermal Shift Assay to identify HBV core protein binders.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of purified HBV core protein (Cp) dimer (~15 µM) in a suitable buffer.[13] Prepare test compounds in DMSO.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, mix the Cp dimer solution with SYPRO Orange dye and the test compound (final compound concentration typically 10-20 µM, final DMSO concentration ≤1%).[13] Include a DMSO-only control.
-
Thermal Cycling: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in 1°C increments, holding for ~50 seconds at each step.[13]
-
Fluorescence Reading: Configure the instrument to measure fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the negative first derivative of the fluorescence curve against temperature. The peak of this curve represents the Tm. A compound is considered a "hit" if it induces a significant positive shift in Tm (ΔTm) compared to the DMSO control.
-
Part 3: Re-emerging Strategy for AML: Brequinar and DHODH Inhibition
Acute Myeloid Leukemia (AML) is characterized by a blockade in the differentiation of myeloid progenitor cells.[14] A novel therapeutic strategy involves targeting cellular metabolism to overcome this differentiation arrest. Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has re-emerged as a promising agent in this context.[14][15]
Mechanism of Action: Inducing Differentiation via Pyrimidine Starvation
DHODH is a mitochondrial enzyme that catalyzes the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway—the conversion of dihydroorotate to orotate.[16][17] This pathway is crucial for producing the pyrimidine nucleotides required for DNA and RNA synthesis, especially in rapidly proliferating cells like AML blasts.[16] By inhibiting DHODH, Brequinar induces a state of pyrimidine starvation.[15] This metabolic stress has been shown to not only inhibit proliferation but also to force the leukemic cells to overcome their differentiation blockade and mature into non-malignant myeloid cells.[14][15]
Caption: The de novo pyrimidine synthesis pathway and the dual effect of Brequinar on AML cells.
Clinical Development and Efficacy
After initial studies in solid tumors decades ago, Brequinar is now being re-investigated for AML, often in combination with other targeted agents.
| Clinical Trial Data Summary: Brequinar in AML | |
| Trial Identifier | NCT03760666[18] |
| Indication | Relapsed/Refractory Acute Myeloid Leukemia (R/R AML) |
| Patient Population | Adult patients with R/R AML who have exhausted available therapies.[18] |
| Key Efficacy Endpoints | In a 2022 update, no participants in this Phase 1b/2a study had met the primary efficacy endpoints for best overall response.[18] |
| Rationale for Continued Development | Preclinical data strongly support a differentiation-based mechanism of action.[14] There is significant interest in combining Brequinar with other agents, such as the BCL2 inhibitor venetoclax, where synergistic effects have been observed preclinically.[19] |
| Safety Profile (Historical) | Dose-limiting toxicities in earlier solid tumor trials included stomatitis, gastrointestinal, and hematologic toxicities. Modern trials employ intrapatient dose adjustments to manage safety. |
Key Experimental Protocol: DHODH Enzymatic Assay
Objective: To measure the inhibitory activity of a compound on the DHODH enzyme.
Principle: This assay spectrophotometrically measures the DHODH-catalyzed oxidation of dihydroorotate (DHO) to orotate. The reaction is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced). The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Substrates: Dihydroorotate (DHO), Coenzyme Q10 (CoQ10, a cofactor).
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Recombinant human DHODH.
-
Inhibitor: Brequinar (or test compound) serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Outlook
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of innovative therapeutics. The three case studies presented here—Nemtabrutinib, Vebicorvir, and Brequinar—illustrate the chemical and biological versatility of pyrimidine-based drugs, targeting distinct proteins and pathways in oncology and virology. Nemtabrutinib highlights a rational design approach to overcome known resistance mechanisms. Vebicorvir represents a novel antiviral strategy targeting viral protein assembly rather than enzymatic activity, though its clinical path underscores the high bar for achieving a functional cure in chronic viral infections. The revival of Brequinar for AML demonstrates how a deeper understanding of cancer metabolism can breathe new life into established compounds, opening new avenues for differentiation-based therapies. As drug development moves forward, the privileged pyrimidine core will undoubtedly remain a central element in the design of next-generation medicines.
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An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery
Foreword: The Art and Science of Scaffold-Based Drug Design
In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" stands as a testament to nature's efficiency and human ingenuity. These are not mere molecular frameworks; they are evolutionary starting points, honed over decades of research, that grant access to a vast and fertile chemical space. The 2-aminopyrimidine core, particularly when functionalized with a piperazine moiety, represents one such scaffold. Its remarkable ability to engage with the hinge region of protein kinases—a crucial interaction for inhibiting their activity—has cemented its status as a cornerstone in the development of targeted therapies.
This guide is crafted for the discerning researcher, the drug development professional who understands that true innovation lies not just in the "what" but in the "why." We will dissect the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine core, not as a static entity, but as a dynamic platform for generating potent and selective modulators of critical cellular pathways. We will move beyond simple protocols to explore the causal relationships that govern molecular interactions, the rationale behind synthetic strategies, and the integrated network of biological consequences that follow from engaging with this remarkable chemical scaffold. Herein lies a synthesis of established knowledge and field-proven insights, designed to empower your own discovery programs.
The Core Moiety: this compound
The title compound, this compound (CAS 57005-71-7), is a heterocyclic amine that serves as a foundational building block for a multitude of biologically active molecules.[1] Its structure is characterized by a diaminopyrimidine core, which is essential for its function as a bioisostere of the adenine base in ATP. This mimicry allows it to effectively compete with ATP for binding within the catalytic cleft of protein kinases.[2]
The key features of this scaffold are:
-
The Pyrimidine Core: The two nitrogen atoms of the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the "hinge" region of the kinase active site. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
The 4-Amino Group: This exocyclic amine provides an additional hydrogen bond donor, further stabilizing the interaction with the kinase hinge. It also serves as a key vector for synthetic elaboration, allowing for the introduction of various substituents to explore the solvent-exposed regions of the ATP-binding pocket and enhance selectivity.
-
The 2-(4-Methylpiperazine) Group: This substituent occupies the ribose-binding pocket of the kinase. The piperazine ring is a versatile functional group that enhances aqueous solubility—a critical property for drug candidates.[3] The terminal N-methyl group can engage in van der Waals interactions and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 57005-71-7 | [1] |
| Molecular Formula | C₉H₁₅N₅ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis and Chemical Reactivity: A Protocol Grounded in Causality
The synthesis of the this compound core and its derivatives hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or leaving groups such as halogens.[4][5]
Rationale for Synthetic Strategy
The most logical and efficient route to the target scaffold is the displacement of a halogen atom from a chloropyrimidine precursor. The chlorine atom at the 2-position of the pyrimidine ring is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogens.[6] This makes 2-chloro-pyrimidin-4-amine an ideal starting material. The choice of N-methylpiperazine as the nucleophile is straightforward, leading directly to the desired product. Microwave-assisted synthesis is often employed to accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a validated microwave-assisted synthesis of the isomeric 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine and is presented here as a robust and reproducible method.[7]
Workflow Diagram: Synthesis of the Core Scaffold
Caption: A streamlined workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine 2-chloropyrimidin-4-amine (1.0 mmol), N-methylpiperazine (1.1 mmol), and anhydrous propanol (2 mL).
-
Base Addition: Add triethylamine (1.5 mmol) to the suspension. Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 120-140°C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is then dispersed in a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). The organic layers are combined.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
This self-validating protocol ensures high conversion and purity by using a stoichiometric excess of the amine and a base to neutralize the acid byproduct, all while leveraging the efficiency of microwave heating.
Biological Activity and Therapeutic Applications
The this compound scaffold is a launchpad for developing inhibitors targeting a diverse range of protein kinases, implicating it in numerous therapeutic areas, most notably oncology.
Kinase Inhibition: A Privileged Interaction
The primary mechanism of action for derivatives of this scaffold is competitive inhibition at the ATP-binding site of protein kinases. The diaminopyrimidine core forms canonical hydrogen bonds with the kinase hinge region, while substitutions at the 4-amino and piperazine moieties explore adjacent pockets to achieve potency and selectivity.[8]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are critical regulators of the G1-S phase transition in the cell cycle.[6][9] Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a hallmark of many cancers, especially hormone receptor-positive (HR+) breast cancer.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase whose mutations (e.g., internal tandem duplications, ITD) are common drivers of acute myeloid leukemia (AML).[10][11]
-
Polo-like Kinase 4 (PLK4): The master regulator of centriole duplication. Overexpression of PLK4 is linked to aneuploidy and tumorigenesis, making it an attractive anticancer target.[12]
Signaling Pathway Modulation
CDK4/6-Rb Signaling Pathway: In normal cell cycle progression, growth factor signaling leads to the activation of Cyclin D-CDK4/6 complexes.[13] These complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for S-phase entry. Inhibitors based on the this compound scaffold block this phosphorylation event, maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[9]
Caption: Inhibition of the CDK4/6-Rb pathway by a representative derivative.
FLT3 Signaling in AML: Mutated FLT3 receptors are constitutively active, leading to the uncontrolled activation of downstream pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[10][11] FLT3 inhibitors developed from the aminopyrimidine scaffold directly bind to the ATP pocket of the mutated FLT3 kinase, shutting down these aberrant downstream signals and inducing apoptosis in leukemic cells.
Caption: Interruption of oncogenic FLT3 signaling in AML.
Structure-Activity Relationship (SAR) and Quantitative Data
The optimization of this scaffold is a classic example of structure-based drug design. The following tables summarize key SAR insights and inhibitory activities for representative derivatives.
Table 1: SAR of Derivatives as CDK4/6 Inhibitors
| Compound ID | R Group (at 4-amino) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Key Insight | Reference |
| LY2835219 (Abemaciclib) | 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole | 2 | 10 | The large, rigid heterocyclic system effectively occupies the solvent-exposed region, conferring high potency. | [4] |
| 10d | 5-(piperazin-1-ylmethyl)pyridin-2-yl | 7.4 | 0.9 | Modification of the pyridine moiety demonstrates high potency and selectivity for CDK6. | [4] |
Table 2: SAR of Derivatives as PLK4 Inhibitors
| Compound ID | R Group (at 4-amino) | PLK4 IC₅₀ (nM) | Key Insight | Reference |
| 3b | 4-Morpholinoaniline | 31.2 | The morpholinoaniline provides a good starting point for exploring the hydrophobic cavity. | [12] |
| 8h | Phenyl group with a hydrophilic side chain | 6.7 | Introduction of a hydrophilic fragment enhances potency nearly three-fold, likely by improving interaction with the solvent-exposed protein surface. | [12] |
Drug Development Considerations: From Bench to Bedside
A potent molecule is only the beginning of the journey. For a derivative of the this compound scaffold to become a viable drug, it must possess a favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.
ADME and Pharmacokinetics
The inherent properties of the scaffold, particularly the basic nitrogen atoms in the piperazine ring, generally confer good aqueous solubility. However, careful optimization is required to balance this with the necessary lipophilicity for cell permeability.[14]
Key ADME Parameters to Optimize:
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are essential to assess the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[15][16] A high metabolic stability is crucial for achieving a suitable in vivo half-life.
-
Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption and oral bioavailability.
-
CYP Inhibition: It is critical to ensure that the compound does not significantly inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6), as this can lead to dangerous drug-drug interactions.[14]
-
hERG Inhibition: Off-target activity against the hERG potassium channel is a major cause of cardiotoxicity and must be evaluated early.
In Vitro Metabolic Stability Protocol
This protocol provides a framework for assessing the metabolic stability of a test compound in human liver microsomes.
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Termination: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability.[15]
Conclusion and Future Directions
The this compound scaffold has unequivocally proven its value in the discovery of potent and selective kinase inhibitors. Its synthetic tractability, coupled with a favorable physicochemical profile and a privileged mode of interaction with the kinase hinge, ensures its continued relevance in drug discovery. The success of approved drugs and clinical candidates derived from this core provides a robust validation of the strategies outlined in this guide.
Future research will undoubtedly focus on leveraging this scaffold to tackle emerging challenges in targeted therapy. This includes the development of inhibitors against novel kinase targets, the design of molecules that can overcome acquired resistance mutations, and the creation of bifunctional molecules such as PROTACs that co-opt the cellular machinery to induce the degradation of pathogenic kinases. The foundational principles of synthesis, structure-activity relationship, and ADME/Tox profiling discussed herein will remain the essential pillars upon which these future innovations are built.
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Spectroscopic Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques.
The structural integrity and purity of a compound are paramount in the drug development pipeline. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for confirming the identity and purity of synthesized molecules. This guide will present a predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra of this compound, based on established principles and data from analogous structures. Furthermore, it provides standardized protocols for the experimental acquisition of this data.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering system will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ is summarized below.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d, J = 5.5 Hz | 1H | H6 |
| ~6.50 | br s | 2H | -NH₂ (C4-Amine) |
| ~5.85 | d, J = 5.5 Hz | 1H | H5 |
| ~3.70 | t, J = 5.0 Hz | 4H | H2', H6' |
| ~2.35 | t, J = 5.0 Hz | 4H | H3', H5' |
| ~2.20 | s | 3H | H7' (-CH₃) |
Rationale for Predicted Chemical Shifts:
-
Pyrimidine Protons (H5, H6): The protons on the pyrimidine ring are expected to be in the aromatic region. H6 is adjacent to a nitrogen atom, leading to a downfield shift compared to H5. The coupling between these two protons should result in a doublet for each, with a typical ortho-coupling constant of around 5.5 Hz.
-
Amine Protons (-NH₂): The protons of the primary amine at the C4 position are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water in the solvent.
-
Piperazine Protons (H2', H3', H5', H6'): The piperazine ring protons are in an aliphatic environment. The protons on the carbons adjacent to the pyrimidine ring (H2' and H6') are expected to be deshielded compared to the protons on the carbons adjacent to the N-methyl group (H3' and H5'). Both sets of protons are anticipated to appear as triplets due to coupling with their neighbors on the piperazine ring.
-
Methyl Protons (-CH₃): The protons of the N-methyl group are in a shielded environment and are expected to appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.
-
Data Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals and determine the multiplicities.
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed below.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C4 |
| ~161.5 | C2 |
| ~157.0 | C6 |
| ~98.0 | C5 |
| ~54.0 | C3', C5' |
| ~46.0 | C7' (-CH₃) |
| ~44.0 | C2', C6' |
Rationale for Predicted Chemical Shifts:
-
Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are expected in the downfield region. C2 and C4, being attached to two nitrogen atoms, will be the most deshielded. C6 will also be downfield due to the adjacent nitrogen. C5 is expected to be the most shielded of the pyrimidine carbons.
-
Piperazine Carbons (C2', C3', C5', C6'): The carbons of the piperazine ring will appear in the aliphatic region. The carbons adjacent to the pyrimidine ring (C2' and C6') are expected to be slightly more deshielded than those adjacent to the N-methyl group (C3' and C5').
-
Methyl Carbon (-CH₃): The N-methyl carbon (C7') is expected to be the most shielded carbon in the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 125 MHz NMR spectrometer.
-
Data Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).
-
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 194.13 | [M+H]⁺ (Calculated for C₉H₁₆N₅⁺: 194.1400) |
| 124.07 | [M - C₄H₉N₂]⁺ (Loss of methylpiperazine fragment) |
| 71.08 | [C₄H₉N₂]⁺ (Methylpiperazine fragment) |
Fragmentation Rationale:
Under ESI conditions, the molecule is expected to be protonated to form the [M+H]⁺ ion. The primary fragmentation pathway is likely the cleavage of the C2-N1' bond, leading to the formation of the pyrimidine amine fragment and the methylpiperazine fragment.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak to confirm the molecular weight.
-
If fragmentation is observed, propose structures for the major fragment ions.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (primary amine) |
| 3050-3000 | Weak | C-H stretching (aromatic) |
| 2950-2800 | Medium | C-H stretching (aliphatic - piperazine, methyl) |
| ~1650 | Strong | N-H bending (scissoring) |
| 1600-1450 | Strong | C=C and C=N stretching (pyrimidine ring) |
| 1300-1000 | Medium | C-N stretching |
Rationale for Predicted Absorptions:
-
N-H Stretching: The primary amine group will show characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups will be observed below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine is expected to give a strong absorption around 1650 cm⁻¹.
-
Ring Vibrations: The pyrimidine ring will exhibit several strong C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: C-N stretching vibrations from the amine and piperazine groups will be present in the fingerprint region.
Experimental Protocol for Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with standardized protocols for experimental verification. The presented ¹H NMR, ¹³C NMR, MS, and IR data serve as a valuable reference for researchers in the synthesis, purification, and analysis of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical steps in the drug discovery and development process.
References
- PubChem. National Center for Biotechnology Information. (n.d.). 2-(Piperazin-1-yl)pyrimidine. PubChem Compound Summary for CID 88747.
- PubChem. National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem Compound Summary for CID 68958.
- NIST. National Institute of Standards and Technology. (n.d.). 1-Methylpiperazine. In NIST Chemistry WebBook.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- SpectraBase. (n.d.). 4-Aminopyrimidine. Wiley-VCH GmbH.
Methodological & Application
Topic: A Comprehensive Guide to the Analytical Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive framework of analytical methodologies for the definitive characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7). The protocols herein are designed for researchers in pharmaceutical development and medicinal chemistry, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique. By integrating orthogonal methods—including spectroscopy (NMR, MS, FTIR), chromatography (HPLC), and physicochemical tests—this guide establishes a robust, self-validating workflow to confirm the identity, structure, purity, and key properties of the target molecule, ensuring data integrity for research and regulatory purposes.
Introduction to the Analytical Challenge
This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] Its molecular formula is C₉H₁₅N₅ with a molecular weight of 193.25 g/mol .[3] The presence of multiple nitrogen atoms and distinct functional groups (primary amine, tertiary amines, aromatic ring) necessitates a multi-faceted analytical approach for unambiguous characterization.
Figure 1: Comprehensive Analytical Workflow for Compound Characterization.
Physicochemical Characterization
Scientific Rationale: Before engaging in advanced instrumental analysis, determining the basic physicochemical properties is crucial. These characteristics—appearance, solubility, and melting point—provide the first quality check, guide sample preparation for subsequent tests, and are essential data points for material specifications.
Protocol 2.1: Determination of Physicochemical Properties
-
Appearance: Visually inspect the sample against a white background under good lighting. Record the form (e.g., crystalline powder, amorphous solid) and color.
-
Solubility:
-
Prepare a panel of common laboratory solvents (e.g., water, methanol, DMSO, dichloromethane, acetonitrile).
-
To approximately 1-2 mg of the compound in a small vial, add the solvent dropwise with agitation.
-
Qualitatively assess solubility at an approximate concentration of 10 mg/mL. This information is critical for preparing solutions for NMR and HPLC analysis.
-
-
Melting Point:
-
Use a calibrated melting point apparatus.
-
Pack a small amount of dry sample into a capillary tube.
-
Heat at a ramp rate of 2-5 °C/min for an initial determination, then repeat with a slower ramp rate (1-2 °C/min) near the observed melting temperature for an accurate range. A sharp melting range typically indicates high purity.
-
| Property | Method | Expected Result / Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Solubility | Qualitative Test (10 mg/mL) | To be determined (TBD) experimentally |
| Melting Point | Capillary Method | TBD experimentally |
Spectroscopic Elucidation: The Structural Fingerprint
Spectroscopy provides the most definitive evidence of a molecule's structure. The combination of NMR, MS, and FTIR creates a detailed molecular picture, where each technique offers unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is unparalleled for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the carbon skeleton. For this molecule, NMR will confirm the presence and connectivity of the pyrimidine ring, the N-methyl group, the piperazine ring, and the primary amine.
Protocol 3.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, chosen based on solubility tests). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required (typically >1024) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
| Structural Unit | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale / Key Features |
| Pyrimidine-H (C5-H) | 6.0 - 6.5 (d) | 100 - 110 | Doublet, coupled to C6-H. Upfield due to electron-donating NH₂ group. |
| Pyrimidine-H (C6-H) | 7.8 - 8.2 (d) | 155 - 160 | Doublet, coupled to C5-H. Downfield position typical for pyrimidine protons. |
| NH₂ | 5.5 - 6.5 (br s) | N/A | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent. |
| Piperazine-H (adjacent to pyrimidine) | 3.6 - 4.0 (m) | 45 - 50 | Multiplet, deshielded by the aromatic ring. |
| Piperazine-H (adjacent to N-CH₃) | 2.4 - 2.8 (m) | 50 - 55 | Multiplet, typical chemical shift for piperazine protons.[4] |
| N-CH₃ | 2.2 - 2.4 (s) | 45 - 50 | Sharp singlet, integrating to 3 protons. |
Mass Spectrometry (MS)
Scientific Rationale: MS provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, tandem MS (MS/MS) reveals fragmentation patterns that offer corroborating structural evidence. Given the basic nitrogens, Electrospray Ionization (ESI) in positive mode is the ideal technique.
Protocol 3.2.1: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., 50:50 acetonitrile:water).
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
LC Method: A fast gradient using a C18 column can be used for sample introduction. (See Section 4.1 for a detailed method).
-
MS Parameters (ESI+):
-
Ion Mode: Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured mass to the theoretical mass (C₉H₁₆N₅⁺ = 194.1400) to confirm the elemental formula.
Proposed Fragmentation Pathway: The primary fragmentation is expected to occur at the piperazine ring, which is a common fragmentation pathway for such structures.[5]
Figure 2: Proposed ESI-MS Fragmentation Pathway for the [M+H]⁺ Ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. For the target compound, FTIR will confirm the presence of N-H bonds (amine), C-H bonds (aliphatic and aromatic), and the characteristic vibrations of the pyrimidine ring (C=N, C=C).[6][7]
Protocol 3.3.1: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine & Methyl) |
| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring Vibrations[8] |
| 1640 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1350 - 1200 | C-N Stretch | Aromatic and Aliphatic Amines |
Chromatographic Analysis for Purity and Assay
Scientific Rationale: While spectroscopy confirms structure, chromatography is essential for determining purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for separating the main compound from process-related impurities and degradation products. A validated HPLC method provides a quantitative measure of purity (e.g., area percent) and can be used for assay determination against a reference standard.
Protocol 4.1: RP-HPLC Method for Purity Determination
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (SST): Before running samples, perform replicate injections (n=5) of the sample solution to ensure the system is performing correctly. This is a self-validating step.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
| HPLC Method & SST Parameters | Specification / Acceptance Criteria | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column for small molecules. |
| Wavelength | 254 nm | Common wavelength for aromatic/heterocyclic systems. |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak shape and reliable integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD for Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates system precision and reproducibility. |
Conclusion: A Synthesis of Analytical Evidence
The identity, structure, and purity of this compound are definitively established through the strategic application of orthogonal analytical techniques. NMR spectroscopy provides the complete bonding framework, which is confirmed by the molecular weight and fragmentation patterns from mass spectrometry. FTIR spectroscopy verifies the presence of all key functional groups. Finally, a validated RP-HPLC method confirms the high purity of the material. This comprehensive characterization package ensures that the compound meets the stringent quality requirements for its intended use in research and development.
References
- Chaudhary J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Pre-print.[6]
- Singh, N., & Gupta, A. (2025). Applications of FTIR spectroscopy in the structural elucidation of pyrimidine derivatives. International Journal of Molecular Sciences, 20(4).[7]
- Zoolalian, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4473.[1]
- ResearchGate Publication. (2021).
- ResearchGate Publication. (2025).
- BLDpharm. (n.d.). 57005-71-7 | this compound.
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 195-201.[10]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[11]
- BLDpharm. (n.d.). 1510259-31-0 | N,2-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Hyma Synthesis Pvt. Ltd. (n.d.).
- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- precisionFDA. (n.d.). 6-(4-METHYL-1-PIPERAZINYL)-2,4-PYRIMIDINEDIAMINE.[16]
- ResearchGate Publication. (2025).
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1558.[4]
- Elsevier. (2025). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. Journal of Heterocyclic Chemistry.[18]
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
- Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.[20]
- NIST. (n.d.). Piperazine. NIST Chemistry WebBook.[5]
- Biosynth. (n.d.). N-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine.
- BLDpharm. (n.d.). 33080-87-4 | 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one.
- BLDpharm. (n.d.). 1104376-15-9 | 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.
- MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Freebase. Molbank, 2022(4), M1461.[2]
- ResearchGate Publication. (2025). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.[24]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Compounds bearing the 2-(piperazin-1-yl)pyrimidine moiety have demonstrated a propensity to interact with a variety of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This document provides a comprehensive guide for the in vitro evaluation of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a novel compound with potential as a targeted therapeutic agent.
This application note is designed for researchers, scientists, and drug development professionals. It outlines a strategic and detailed workflow to characterize the biological activity of this compound, starting from a broad assessment of its anti-proliferative effects to the specific identification of its molecular target and mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data.
Experimental Strategy: A Multi-tiered Approach
A logical and efficient approach to characterizing a novel compound involves a tiered screening cascade. This strategy begins with a broad phenotypic assay to assess the compound's overall effect on cancer cells, followed by more specific assays to elucidate its mechanism of action.
Caption: A tiered workflow for the in vitro characterization of this compound.
Tier 1: Assessing Anti-Proliferative Activity
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A luminescence-based cell viability assay is a highly sensitive and high-throughput method for this purpose.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is proportional to the degree of cell death or inhibition of proliferation.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for a desired time period (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with medium only) from all experimental values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | 150,000 | 100 |
| 0.01 | 145,000 | 96.7 |
| 0.1 | 120,000 | 80.0 |
| 1 | 78,000 | 52.0 |
| 10 | 15,000 | 10.0 |
| 100 | 5,000 | 3.3 |
Tier 2: Identifying Potential Kinase Targets
Given the chemical structure of this compound, it is plausible that its anti-proliferative effects are mediated through the inhibition of one or more protein kinases.[6][7] An in vitro kinase assay using a panel of recombinant kinases is a direct way to identify potential targets.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing kinase activity. The specific substrate and buffer conditions will vary depending on the kinase being tested. This example uses a generic serine/threonine kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[8]
-
ATP and MgCl₂ solution
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
White, low-volume 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate solution in kinase buffer.
-
Prepare a 4x solution of this compound in kinase buffer through serial dilutions.
-
Prepare a 4x ATP solution in kinase buffer.
-
-
Assay Reaction:
-
Add 2.5 µL of the 4x compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves two steps:
-
Adding ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.
-
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value for each kinase that shows significant inhibition.
-
Data Presentation:
| Kinase Target | IC₅₀ (µM) |
| Kinase A | > 100 |
| Kinase B | 0.5 |
| Kinase C | 12.5 |
| Kinase D | > 100 |
Tier 3: Confirming Target Engagement in a Cellular Context
Identifying a kinase target in a biochemical assay is a crucial step, but it is essential to confirm that the compound can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12][13]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9][10][11][12][13]
Materials:
-
Cultured cells expressing the target kinase
-
This compound
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in culture medium.
-
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for treatment with a saturating concentration of this compound (e.g., 10x the kinase IC₅₀).
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 2-3°C increments).
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting with an antibody against the target kinase.
-
Detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Tier 4: Elucidating the Downstream Mechanism of Action
Once target engagement is confirmed, the final step is to demonstrate that the compound modulates the kinase's activity in cells, leading to a downstream biological effect. This is typically achieved by measuring the phosphorylation status of a known substrate of the target kinase.
Protocol 4: Western Blot for Phosphorylated Proteins
This protocol is designed to detect changes in protein phosphorylation, a key event in many signaling pathways.[14][15][16][17]
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies specific for the phosphorylated form of the downstream substrate and for the total protein of the substrate.
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween 20). Avoid using milk as a blocking agent as it contains phosphoproteins.[16]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein of the substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
A dose-dependent decrease in the level of the phosphorylated substrate in response to the compound indicates inhibition of the upstream kinase.
-
Conclusion
The suite of in vitro assays detailed in this application note provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its anti-proliferative activity, identifying its kinase targets, confirming cellular target engagement, and elucidating its downstream mechanism of action, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent.
References
- Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
- Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2616. [Link]
- ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 163–180. [Link]
- Martens, S. (2023). In vitro kinase assay v1.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2618–2626. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
- CETSA. (n.d.). CETSA. [Link]
- Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51–57. [Link]
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
- Rawat, S., et al. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 6(4), 2841–2853. [Link]
- Yurttaş, L., et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 748–754. [Link]
- Global Substance Registration System. 2-(4-METHYLPIPERAZIN-1-YL)-4-PHENYLPYRIMIDINE. [Link]
- Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 18(11), 13693–13708. [Link]
- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]
- Gomaa, H. A. M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6296. [Link]
- Narayanan, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 577. [Link]
- Gazizova, A. V., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)
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In Vivo Efficacy and Pharmacokinetic Profiling of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in Murine Models
An Application and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies in mice for novel pyrimidine-based compounds, using the representative molecule 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (designated herein as PyrimiPiper-M1 ). Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The successful translation of a promising pyrimidine compound from bench to bedside is contingent upon rigorous preclinical in vivo evaluation. This guide outlines detailed protocols for assessing anti-tumor efficacy, pharmacokinetic profiles, and safety of such compounds, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Considerations for Preclinical Study Design
The transition from in vitro to in vivo studies is a critical step in drug development. Careful planning at this stage is paramount to generating meaningful and translatable data.
Compound Formulation and Vehicle Selection
The primary objective of formulation development is to ensure the test compound is delivered in a soluble, stable, and bioavailable form. For a novel compound like PyrimiPiper-M1, initial solubility screening across a panel of pharmaceutically acceptable vehicles is the first step.
Causality in Vehicle Choice:
-
Aqueous Vehicles (e.g., Saline, PBS, 5% Dextrose): Ideal for highly soluble compounds. They are physiologically compatible and minimize confounding biological effects.
-
Co-solvent Systems (e.g., PEG400, DMSO, ethanol): Often necessary for poorly soluble compounds. However, the concentration of organic solvents must be carefully controlled. For instance, DMSO is typically kept below 10% of the final injection volume to avoid toxicity and inflammation.
-
Suspensions (e.g., 0.5% Carboxymethylcellulose, Tween 80): Used for compounds that cannot be readily dissolved. Particle size and homogeneity are critical for consistent dosing.
Protocol Insight: Before commencing animal studies, it is crucial to prepare a trial formulation and observe it for 24-48 hours at room temperature and 4°C to check for precipitation. The stability of the compound in the chosen vehicle should also be confirmed via analytical methods like HPLC.
Animal Model Selection: The Right Question Dictates the Right Model
The choice of the murine model is fundamentally linked to the therapeutic hypothesis being tested.[4] For oncology, the two most common choices are xenograft and syngeneic models.[4][5]
-
Xenograft Models: Involve implanting human cancer cell lines into immunodeficient mice (e.g., Nude, SCID).[4] These models are excellent for assessing the direct anti-tumor activity of a compound on human cancers.[4] Commonly used cell lines for initial screening include A549 (lung), MCF-7 (breast), and HCT-116 (colon).[4]
-
Syngeneic Models: Utilize murine cancer cells implanted into immunocompetent mice of the same genetic background.[4] These models are indispensable for evaluating therapies that may modulate the immune system.[4]
Authoritative Grounding: The selection of the cell line should be based on the putative mechanism of action of PyrimiPiper-M1. For instance, if it targets a specific kinase known to be overexpressed in a particular cancer, a cell line with that characteristic should be chosen.[6][7]
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines. A detailed protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[8] Key welfare parameters to monitor include:
-
Body Weight: A loss of >20% often indicates significant toxicity and may be a humane endpoint.
-
Clinical Signs: Observe daily for changes in posture, appetite, behavior, or signs of distress.[4]
-
Tumor Burden: Tumors should not exceed a predetermined size (e.g., 2000 mm³) or become ulcerated.[4]
Part 2: Pharmacokinetic (PK) Studies: Understanding ADME
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, which informs the dosing regimen for efficacy studies.[4] A typical PK study in mice involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters, including bioavailability.[8]
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study in mice.
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Acclimatization: Acclimatize male BALB/c mice (n=3-4 per timepoint) for at least one week.
-
Dose Preparation: Prepare PyrimiPiper-M1 in a suitable vehicle (e.g., 20% PEG400 in saline) for both IV (1 mg/mL) and PO (2 mg/mL) administration.
-
Administration:
-
IV Group: Administer a single 2 mg/kg dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Collection: Collect blood samples (approx. 50-100 µL) via saphenous or submandibular vein puncture at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).[8]
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of PyrimiPiper-M1 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Hypothetical Pharmacokinetic Data
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 1800 | 3600 |
| Half-life (t1/2) (h) | 2.5 | 3.1 |
| Bioavailability (F%) | N/A | 40% |
Part 3: In Vivo Efficacy (Pharmacodynamic) Studies
Efficacy studies aim to demonstrate that the compound can inhibit tumor growth in a living organism. The design of these studies is informed by the PK data to ensure that therapeutic concentrations are maintained.
Diagram: Hypothetical Signaling Pathway for PyrimiPiper-M1
Many pyrimidine derivatives function as kinase inhibitors.[6][7][9] This diagram illustrates a hypothetical pathway where PyrimiPiper-M1 inhibits a critical kinase (e.g., "Cancer Kinase X" or CKX) involved in tumor cell proliferation and survival.
Caption: Hypothetical inhibition of the CKX signaling pathway by PyrimiPiper-M1.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., HCT-116) under standard conditions. Harvest cells during the exponential growth phase.
-
Tumor Implantation: Resuspend cells in sterile PBS or medium at a concentration of 5 x 10^7 cells/mL.[4] Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of immunodeficient mice (e.g., nude mice).[4] For some cell lines, mixing with Matrigel (1:1) can improve tumor establishment.[4]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4][6]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[6]
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle on the same schedule as the treatment groups.
-
Treatment Groups: Administer PyrimiPiper-M1 at various doses (e.g., 10, 30, 100 mg/kg) daily via oral gavage.[6]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent.
-
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.[4]
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or if significant toxicity is observed.[4] Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, biomarker analysis).[6]
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for a subcutaneous xenograft efficacy study.
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, PO, qd) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| PyrimiPiper-M1 | 10 | 1250 ± 180 | 32.4% | +1.8 |
| PyrimiPiper-M1 | 30 | 780 ± 150 | 57.8% | -0.5 |
| PyrimiPiper-M1 | 100 | 350 ± 95 | 81.1% | -4.2 |
| Positive Control | 20 | 410 ± 110 | 77.8% | -8.1 |
Part 4: Safety and Toxicity Assessment
A preliminary assessment of toxicity is integrated into all in vivo studies. This involves regular monitoring of animal health to identify any adverse effects of the test compound.
Key Monitoring Parameters:
-
Mortality and Morbidity: Daily checks for any unexpected deaths or signs of severe illness.
-
Body Weight: As a general indicator of health.[4]
-
Clinical Observations: Changes in skin, fur, eyes, and behavior.
-
Necropsy: At the end of the study, a gross examination of major organs can reveal signs of toxicity.
For a more formal assessment, a dedicated acute toxicity study can be performed to determine the median lethal dose (LD50), although modern approaches favor methods that use fewer animals to identify a maximum tolerated dose (MTD).[4]
Data Presentation: Hypothetical Safety Profile
| Treatment Group | Dose (mg/kg) | Mortality | Maximum Mean Body Weight Loss | Other Clinical Signs |
| Vehicle Control | - | 0/10 | +2.5% | None observed |
| PyrimiPiper-M1 | 30 | 0/10 | -0.5% | None observed |
| PyrimiPiper-M1 | 100 | 0/10 | -4.2% | Mild, transient piloerection |
| PyrimiPiper-M1 | 300 | 2/10 | -15.8% | Lethargy, significant weight loss |
Conclusion
This guide provides a foundational framework for the in vivo evaluation of this compound (PyrimiPiper-M1) and other novel pyrimidine derivatives. By following these structured protocols, researchers can generate robust and reliable data on the pharmacokinetic, efficacy, and safety profiles of their compounds. The hypothetical data presented for PyrimiPiper-M1 suggests a compound with good oral bioavailability and dose-dependent anti-tumor efficacy at well-tolerated doses, warranting further preclinical development. The causality-driven approach outlined here ensures that each experimental step is scientifically justified, enhancing the overall quality and impact of the research.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
- BenchChem. (n.d.). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
- Charles River Laboratories. (n.d.). Cancer Models.
- BenchChem. (n.d.). Application Notes and Protocols for In-vivo Studies of Pyrimidinyl-Indoline Derivatives.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- Glowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
- Balakumar, C., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry.
- Corbett, T. H., et al. (2012). Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. ResearchGate.
- Chavan, P. R., et al. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-99.
- Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
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Application Notes & Protocols: Cell-Based Assays for Pyrimidine Kinase Inhibitors
Introduction: The Critical Role of Pyrimidine Kinases in Cellular Proliferation and Disease
Pyrimidine kinases are fundamental enzymes in nucleotide metabolism, playing a pivotal role in the synthesis of DNA and RNA.[1][2] These enzymes function within the pyrimidine salvage pathway, which recycles preformed nucleosides like thymidine, uridine, and cytidine to generate the necessary nucleotide triphosphates (NTPs) for nucleic acid synthesis.[2][3][4][5] In contrast to the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules, the salvage pathway is a more energy-efficient route.[3][6]
Many cancer cells exhibit metabolic reprogramming, becoming heavily reliant on the pyrimidine salvage pathway to sustain their high rates of proliferation.[1][3][6][7] This dependency makes pyrimidine kinases, such as Thymidine Kinase 1 (TK1), Uridine-Cytidine Kinase (UCK), and Deoxycytidine Kinase (dCK), attractive targets for anticancer drug development.[5][7][8] Inhibiting these kinases can selectively starve cancer cells of the building blocks needed for DNA replication, leading to cell cycle arrest and apoptosis.[2] Furthermore, dCK is crucial for the activation of several clinically important nucleoside analog prodrugs used in chemotherapy, such as gemcitabine and cytarabine (Ara-C).[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of cell-based assays for the discovery and characterization of pyrimidine kinase inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for robust and reproducible data generation.
The Pyrimidine Salvage Pathway: A Target for Therapeutic Intervention
The pyrimidine salvage pathway begins with the transport of extracellular nucleosides (thymidine, uridine, cytidine, deoxycytidine) into the cell via nucleoside transporters.[5][10] Once inside, specific kinases catalyze the initial phosphorylation step, trapping the nucleoside within the cell and committing it to further anabolic reactions.
-
Thymidine Kinase 1 (TK1): A key enzyme in the synthesis of dTTP, TK1 activity is tightly regulated and peaks during the S-phase of the cell cycle.[11] Its expression is often elevated in tumors.[12]
-
Uridine-Cytidine Kinase (UCK): This enzyme phosphorylates both uridine and cytidine, feeding into the synthesis of UTP and CTP.[1][10]
-
Deoxycytidine Kinase (dCK): dCK has a broader substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine.[8] It is essential for the activation of many anticancer and antiviral nucleoside analogs.[8]
The inhibition of these kinases disrupts the supply of pyrimidine nucleotides, thereby halting DNA synthesis and repair, which is particularly detrimental to rapidly dividing cancer cells.
Figure 1. Simplified diagram of the Pyrimidine Salvage Pathway.
Designing Cell-Based Assays: Choosing the Right Approach
The selection of an appropriate cell-based assay depends on the specific research question, desired throughput, and available resources. A key initial step is choosing a cell line that is sensitive to the inhibition of the pyrimidine salvage pathway. Often, cancer cell lines with high proliferative rates are suitable. It is also crucial to ensure the chosen cell line expresses the target kinase at sufficient levels.
Here, we compare three common methodologies for assessing pyrimidine kinase inhibitor activity in a cellular context.
| Assay Type | Principle | Pros | Cons | Primary Readout |
| Radiometric [³H]-Thymidine Incorporation Assay | Measures the incorporation of radiolabeled thymidine into newly synthesized DNA, reflecting cell proliferation.[11][13] | Gold standard for measuring proliferation[13], highly sensitive, direct measurement of DNA synthesis. | Requires handling of radioactive materials, costly disposal, lower throughput.[14] | Scintillation counts (Counts Per Minute - CPM). |
| Luminescence-Based ATP Assay (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] | High-throughput, non-radioactive, simple "add-mix-read" protocol.[16] | Indirect measure of proliferation, can be affected by compounds that alter cellular metabolism without being cytotoxic. | Luminescence (Relative Luminescence Units - RLU). |
| Fluorescence-Based Cytotoxicity Assay | Utilizes fluorescent dyes that are excluded from viable cells or become fluorescent upon cell death to measure loss of membrane integrity. | Multiplex-compatible, provides kinetic data with real-time imaging.[17] | May not detect cytostatic effects, potential for dye interference with test compounds. | Fluorescence intensity (Relative Fluorescence Units - RFU). |
Experimental Protocols
Protocol 1: Radiometric [³H]-Thymidine Incorporation Assay for Antiproliferative Activity
This protocol is considered a gold standard for assessing the antiproliferative effects of compounds by directly measuring DNA synthesis.[13]
Causality: Inhibition of pyrimidine kinases reduces the pool of available dTTP, leading to a decrease in the rate of DNA synthesis. This is directly quantified by measuring the incorporation of exogenously supplied [³H]-thymidine into the DNA of proliferating cells.
Figure 2. Workflow for the [³H]-Thymidine Incorporation Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to be reliant on the pyrimidine salvage pathway (e.g., A549 lung carcinoma) into a 96-well tissue culture-treated plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of the pyrimidine kinase inhibitor in complete culture medium. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls for 100% proliferation and a high-concentration staurosporine control (e.g., 10 µM) for 0% proliferation.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Radiolabeling: Prepare a solution of [methyl-³H]-thymidine in complete culture medium at a concentration of 10 µCi/mL. Add 20 µL (0.2 µCi) to each well.
-
Incorporation: Incubate the plate for an additional 4 to 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cell Harvesting: Using a cell harvester, lyse the cells in water and transfer the cellular contents onto a glass fiber filter mat.
-
Washing: Wash the filter mat extensively with phosphate-buffered saline (PBS) to remove any unincorporated [³H]-thymidine.
-
Scintillation Counting: Allow the filter mat to dry completely. Place the filter mat into a sample bag with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis: Normalize the CPM values to the vehicle control (100% activity) and the no-proliferation control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This high-throughput assay provides a rapid assessment of cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[18]
Causality: Inhibition of pyrimidine kinases depletes the nucleotide pool necessary for DNA synthesis, leading to cell cycle arrest and eventually apoptosis. This results in a decrease in metabolic activity and a corresponding drop in intracellular ATP levels. The Kinase-Glo® and CellTiter-Glo® assays use a thermostable luciferase to catalyze a reaction between luciferin and ATP, generating a luminescent signal that is directly proportional to the amount of ATP present.[19][20][21] A decrease in kinase activity results in more ATP remaining, leading to a higher luminescent signal in biochemical assays, while in cell viability assays, inhibitor-induced cell death leads to less ATP and a lower signal.[18][19][20][22]
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1-4 from Protocol 1. Use an opaque-walled 96-well plate suitable for luminescence measurements to minimize well-to-well crosstalk.[16]
-
Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions (e.g., equilibrate CellTiter-Glo® Reagent to room temperature).
-
Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[23]
-
Reagent Addition: Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC₅₀ value as described in Protocol 1, using the Relative Luminescence Units (RLU) as the readout.
Troubleshooting and Best Practices
To ensure the generation of high-quality, reproducible data, consider the following:
-
Cell Health and Passage Number: Always use healthy, log-phase cells. High passage numbers can lead to genetic drift and altered phenotypes, so it's best to use cells within a defined passage range.[24][25] Check for mycoplasma contamination regularly, as it can dramatically affect cellular metabolism and proliferation.[16]
-
Edge Effects: Edge effects, where cells in the outer wells of a plate behave differently, can be a significant source of variability. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.[26]
-
Assay Validation: Validate your assay by determining the Z'-factor, a statistical measure of assay quality. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[18][22]
-
Compound Interference: Some test compounds may interfere with the assay readout (e.g., auto-fluorescence or inhibition of luciferase). It is crucial to run compound controls in a cell-free system to identify and correct for such artifacts.[21]
Conclusion
Cell-based assays are indispensable tools in the discovery and development of pyrimidine kinase inhibitors. By providing a physiologically relevant context, these assays allow for the simultaneous assessment of compound potency, cell permeability, and potential cytotoxicity. The choice between a direct measure of DNA synthesis, such as the [³H]-thymidine incorporation assay, and a high-throughput viability assay like the CellTiter-Glo® method will depend on the stage of the research program. By understanding the underlying principles of the pyrimidine salvage pathway and adhering to rigorous assay development and execution standards, researchers can confidently identify and characterize novel therapeutic candidates targeting this critical cancer dependency.
References
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Experimental design for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine efficacy testing
Application Notes & Protocols
Topic: Experimental Design for Efficacy Testing of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust preclinical efficacy testing program for the novel compound, this compound. Recognizing the structural motifs often associated with kinase inhibition, this guide presents an integrated strategy from initial target deconvolution to in vivo proof-of-concept.[2][3] The protocols herein are designed to be self-validating, incorporating critical controls and decision-making frameworks. We will detail biochemical and cell-based assays, methodologies for target engagement, and the design of appropriate animal models to thoroughly evaluate the therapeutic potential of this compound.
Introduction: The Rationale for a Structured Efficacy Evaluation
The journey of a candidate compound from discovery to a potential therapeutic is contingent on a meticulously designed, multi-faceted evaluation process. For a molecule like this compound, whose structure is suggestive of interaction with ATP-binding pockets, a primary hypothesis is its role as a protein kinase inhibitor.[2][3] Dysregulation of protein kinases is a known driver in numerous pathologies, most notably cancer, making them prime therapeutic targets.[4] Therefore, our experimental design will follow a logical progression to test this hypothesis, quantify biological activity, and establish a clear relationship between drug exposure and therapeutic effect.
This guide is structured to build a comprehensive data package, beginning with broad, unbiased screening to identify the molecular target(s) and progressively narrowing the focus to specific, disease-relevant biological systems.
Phase 1: Target Identification and Biochemical Characterization
Expertise & Experience: Before assessing efficacy, we must understand the compound's mechanism of action. An incorrect or incomplete understanding of the molecular target can lead to misinterpretation of cellular data and failure in later-stage development. Therefore, the initial step is to perform a broad biochemical screen to identify and validate the primary kinase target(s).
Protocol 1: Kinome-Wide Profiling for Target Identification
Rationale: Kinome profiling is an essential first step to identify the specific kinase(s) that the compound inhibits. This unbiased approach prevents erroneous assumptions and can reveal both primary targets and potential off-target activities, which are crucial for later safety and selectivity assessments. Services like the KINOMEscan™ competitive binding assay platform are ideal for this purpose as they quantitatively measure interactions between the test compound and a large panel of kinases.[5]
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery KINOMEscan® or Reaction Biology).
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.
-
Data Analysis: The output is typically presented as "% of Control" or "% Inhibition". Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition).
-
Dose-Response (Kd) Determination: For the primary hits, perform a secondary screen using a 10-point dose-response curve to determine the dissociation constant (Kd), a measure of binding affinity.
-
Target Validation: The kinase(s) with the lowest Kd values are considered the primary targets.
Phase 2: In Vitro Cellular Efficacy and Mechanism Validation
Expertise & Experience: Once a primary target is identified, the next critical step is to determine if the compound can effectively inhibit this target within the complex environment of a living cell and translate that inhibition into a desired biological outcome, such as apoptosis or growth arrest.[6]
Cell Line Selection
Rationale: The choice of cell lines is paramount. The selected models should be genetically characterized and relevant to the identified kinase target. For example, if the compound inhibits a kinase like CDK4, cell lines such as MCF-7 (breast cancer) or A375 (melanoma), which are known to be dependent on the CDK4/6 pathway, would be appropriate.[2] Utilizing isogenic cell line pairs, which differ only by the mutation of interest, can provide definitive evidence of target-specific effects.[7]
| Potential Target Class | Example Cancer Type | Recommended Cell Lines | Rationale for Selection |
| Cell Cycle Kinases (e.g., CDK4/6) | Breast Cancer, Melanoma | MCF-7, T-47D, A375, RPMI-8226 | Dependent on Cyclin D-CDK4/6 for G1-S transition. |
| Growth Factor Receptors (e.g., EGFR) | Non-Small Cell Lung Cancer | NCI-H1975, HCC827 | Harbor specific activating or resistance mutations in EGFR. |
| Signal Transduction (e.g., MEK) | Colorectal Cancer, Melanoma | HT-29, COLO 205, SK-MEL-28 | Often possess BRAF mutations, rendering them sensitive to MEK inhibition. |
Protocol 2: Cell Proliferation and Viability Assay
Rationale: This assay provides the first indication of the compound's anti-proliferative or cytotoxic effects on cancer cells and is used to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed selected cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 100 µM to 1 nM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assessment: Use a suitable viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
IC50 Calculation: Normalize the data to the vehicle control. Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Target Engagement and Pathway Modulation (Western Blot)
Rationale: An IC50 value demonstrates a biological effect but does not prove it is due to the inhibition of the intended target. This protocol verifies that the compound engages its target kinase in cells, leading to a reduction in the phosphorylation of the kinase itself (if it autophosphorylates) or its downstream substrates.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x the IC50 value) for a short duration (e.g., 2-6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated form of the target or its key downstream substrate (e.g., anti-phospho-Rb for a CDK4 inhibitor).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total Rb) and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
Caption: Hypothetical signaling cascade illustrating target engagement.
Phase 3: In Vivo Efficacy Assessment
Expertise & Experience: Demonstrating efficacy in a living organism is the definitive preclinical test. The choice of animal model is critical and depends on the research question. Cell line-derived xenografts (CDX) are excellent for initial efficacy screening, while patient-derived xenografts (PDX) offer higher clinical relevance.[8][9] Syngeneic models are necessary if the compound is expected to modulate the immune system.[10]
Protocol 4: Cell Line-Derived Xenograft (CDX) Efficacy Study
Rationale: The CDX model is a robust, reproducible, and cost-effective method for assessing a compound's ability to inhibit tumor growth in vivo.[8] It serves as the standard initial proof-of-concept for most targeted therapies.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NCr-nu/nu or SCID).
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., saline or a specified formulation buffer).
-
Group 2: Compound, Dose 1 (e.g., 25 mg/kg).
-
Group 3: Compound, Dose 2 (e.g., 50 mg/kg).
-
Group 4: Positive Control (a standard-of-care drug for that cancer type).
-
-
Dosing: Administer the compound and controls via the determined route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) on a set schedule (e.g., once daily for 21 days).
-
Endpoint Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume throughout the study.
-
Study Termination: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Phase 4: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Expertise & Experience: Efficacy is intrinsically linked to drug exposure. A PK/PD study is essential to connect the concentration of the drug in the plasma and tumor tissue with the biological response (target inhibition).[11][12] This analysis is critical for understanding the dose-response relationship and for predicting effective doses in future studies.[13][14]
Protocol 5: Exploratory PK/PD Study
Rationale: This protocol establishes the relationship between the dose administered, the resulting drug concentration over time (PK), and the degree of target inhibition in the tumor (PD).
Methodology:
-
Study Design: Use tumor-bearing mice as in the efficacy study. Administer a single dose of the compound.
-
Pharmacokinetic (PK) Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS to determine drug concentration.[15]
-
-
Pharmacodynamic (PD) Sampling:
-
At each time point, euthanize a subset of animals (n=3 per time point).
-
Excise tumors and snap-freeze them immediately.
-
Analyze tumor lysates via Western Blot (as in Protocol 3) to quantify the level of target phosphorylation.
-
-
Data Integration:
-
Model the PK data to determine key parameters like Cmax, Tmax, and AUC.
-
Correlate the plasma/tumor drug concentration at each time point with the corresponding level of target inhibition in the tumor. This establishes a quantitative link between exposure and effect.
-
References
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- 11. Pharmacodynamic-pharmacokinetic relationships and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. moffitt.org [moffitt.org]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. Pharmacokinetics and Pharmacodynamics | Duke Cancer Institute [dukecancerinstitute.org]
The Application of Pictilisib (GDC-0941) as a Pharmacological Tool in Cell Biology Research
Introduction: Unraveling the PI3K/Akt/mTOR Axis with a Potent and Selective Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention and a focal point of intense basic research.[3] In this context, highly specific and potent pharmacological inhibitors are indispensable tools for dissecting the intricate workings of this pathway.
Pictilisib , also known as GDC-0941 and chemically identified as 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, has emerged as a cornerstone tool compound for investigating the PI3K pathway.[4][5][6] It is a potent, orally bioavailable, pan-class I PI3K inhibitor with high selectivity for the p110α and p110δ isoforms (IC50 of 3 nM for both) and modest selectivity against p110β (33 nM) and p110γ (75 nM).[4][5][7] Pictilisib exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This blockade of PIP3 production leads to the downstream inactivation of Akt and subsequent modulation of numerous effector proteins.[8]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing Pictilisib as a tool compound in cell biology. The focus is on providing not just the "how" but also the "why," ensuring a deep understanding of the experimental design and data interpretation.
Mechanism of Action: A Visualized Pathway
To appreciate the utility of Pictilisib, it is crucial to visualize its point of intervention within the PI3K/Akt/mTOR signaling cascade.
Figure 1: Pictilisib's Mechanism of Action. This diagram illustrates how Pictilisib inhibits PI3K, blocking the conversion of PIP2 to PIP3 and subsequently inhibiting the downstream Akt/mTOR signaling pathway, which ultimately impacts cell proliferation, growth, and survival.
Key Applications in Cell Biology
Pictilisib's well-defined mechanism of action makes it a versatile tool for a range of cell biology applications:
-
Pathway Elucidation: Investigating the role of the PI3K pathway in various cellular processes.
-
Target Validation: Confirming the involvement of PI3K in a specific disease model.
-
Drug Discovery: Serving as a positive control for PI3K inhibition in screening assays.
-
Mechanism of Action Studies: Understanding the downstream consequences of PI3K inhibition.
-
Combination Studies: Assessing synergistic or antagonistic effects with other compounds.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Pictilisib against various PI3K isoforms and its anti-proliferative effects in a selection of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Pictilisib Against PI3K Isoforms and Other Kinases.
| Target | IC50 (nM) | Reference(s) |
|---|---|---|
| p110α | 3 | [4],[5],[7] |
| p110δ | 3 | [4],[5],[7] |
| p110β | 33 | [4],[5],[7] |
| p110γ | 75 | [4],[5],[7] |
| mTOR | 580 (Ki) | [4],[7] |
Table 2: Anti-proliferative Activity of Pictilisib in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
|---|---|---|---|
| U87MG | Glioblastoma | 0.95 | [5],[6] |
| PC3 | Prostate Cancer | 0.28 | [5],[6] |
| MDA-MB-361 | Breast Cancer | 0.72 | [5] |
| A2780 | Ovarian Cancer | 0.14 | [4],[5] |
| HCT116 | Colorectal Cancer | 1.081 | [5] |
| HT29 | Colorectal Cancer | 0.157 | [5] |
| TCCSUP | Bladder Cancer | 1.1 |[9] |
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, providing the rationale behind key steps.
Protocol 1: Assessment of Cell Viability using a Tetrazolium-Based (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Rationale: Tetrazolium compounds are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Figure 2: MTS Cell Viability Assay Workflow. A step-by-step visual guide for assessing the effect of Pictilisib on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Pictilisib (GDC-0941) stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pictilisib in complete medium from the stock solution. A typical concentration range to start with is 0.01 to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of Pictilisib or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the Pictilisib concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blotting
This protocol allows for the direct visualization of Pictilisib's effect on the phosphorylation status of key downstream targets of PI3K, such as Akt.
Rationale: Inhibition of PI3K by Pictilisib will lead to a decrease in the phosphorylation of Akt at Serine 473 and Threonine 308. Western blotting with phospho-specific antibodies can detect this change.
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks
-
Pictilisib (GDC-0941)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of Pictilisib (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 2, 6, 24 hours).[4][10] A time-course experiment is recommended to determine the optimal treatment duration.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading and to normalize the phospho-protein signal, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells of interest
-
Pictilisib (GDC-0941)
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Pictilisib at the desired concentrations for a specified time (e.g., 24, 48 hours).[11] Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. For instance, in the Western blot protocol, the observation of a dose-dependent decrease in phospho-Akt with no change in total Akt levels provides strong evidence for on-target activity. Similarly, in the apoptosis assay, a dose-dependent increase in the Annexin V-positive population following Pictilisib treatment confirms the induction of apoptosis. Consistent results across these orthogonal assays will provide a high degree of confidence in the experimental findings.
Conclusion
Pictilisib (GDC-0941) is a powerful and selective tool for the interrogation of the PI3K signaling pathway. Its utility in cell biology is vast, enabling researchers to probe the fundamental roles of this pathway in health and disease. By employing the detailed protocols and understanding the underlying principles outlined in this guide, scientists can generate robust and reproducible data, contributing to the advancement of our knowledge in this critical area of research.
References
- Sarker D, et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. 2015;21(1):77-86. [Link]
- Milde et al. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Cancer Reports. 2022;e1723. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17755052, Pictilisib. [Link]
- My Cancer Genome. pictilisib. [Link]
- Li, Y., et al. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. 2022;27(16):5071. [Link]
- Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]
- National Cancer Institute.
- Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]
- Wallin, J.J., et al. GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research. 2012;18(14):3901-3911. [Link]
- Zhang, J., et al. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology. 2021;11:637081. [Link]
- Li, Y., et al. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. 2022;27(16):5071. [Link]
- ResearchGate.
- Astor Scientific. Pictilisib (Synonyms: GDC-0941). [Link]
- Isakoff, S.J., et al. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer.
- ResearchGate. Effect of pictilisib on bladder cancer cell lines. [Link]
- MDPI. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]
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- 11. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pyrimidinyl-Piperazine Derivatives in Cancer Research
A Senior Application Scientist's Guide to Investigating a Privileged Scaffold
Introduction: The Pyrimidinyl-Piperazine Scaffold - A Cornerstone of Modern Oncology Drug Discovery
The confluence of a pyrimidine ring and a piperazine moiety creates a structural motif of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. This "privileged scaffold" is not defined by a single biological target but rather by its remarkable versatility, appearing in numerous FDA-approved drugs and clinical candidates. Its constituent parts offer a compelling combination of properties: the pyrimidine ring serves as an excellent bioisostere for other aromatic systems and can form critical hydrogen bonds within enzyme active sites, while the piperazine group often enhances aqueous solubility and provides a convenient point for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties[1].
While the specific compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) is a basic building block, its core structure is the foundation for highly potent and selective inhibitors targeting a range of cancer-driving proteins. Research has demonstrated that derivatives built upon this framework can effectively inhibit key oncogenic drivers such as Cyclin-Dependent Kinases (CDKs), the RET tyrosine kinase, and the menin-MLL protein-protein interaction, highlighting the scaffold's adaptability in addressing diverse cancer pathologies[2][3].
This guide will focus on the general application of pyrimidinyl-piperazine derivatives in cancer research, using the inhibition of the Cyclin-Dependent Kinase 4 (CDK4) pathway as a primary example. We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers investigating novel compounds based on this versatile scaffold.
Part 1: Mechanism of Action - Targeting the Cell Cycle Engine
A hallmark of cancer is the uncontrolled proliferation of cells, often driven by dysregulation of the cell cycle machinery[4]. The G1-S phase transition is a critical checkpoint controlled by the interaction of D-type cyclins with CDK4 and CDK6. In many cancers, including hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated[4][5].
Mitogenic signals lead to the upregulation of Cyclin D1, which binds to and activates CDK4. The active Cyclin D1-CDK4 complex then phosphorylates the Retinoblastoma tumor suppressor protein (pRb)[6]. This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase. Pyrimidinyl-piperazine derivatives have been successfully designed to act as ATP-competitive inhibitors, sitting in the kinase domain of CDK4 and preventing the phosphorylation of pRb, thereby inducing G1 cell cycle arrest[7].
Signaling Pathway Diagram: The CDK4/Cyclin D-pRb Axis
The following diagram illustrates the central role of CDK4 in cell cycle progression and its inhibition by a hypothetical pyrimidinyl-piperazine compound.
Caption: The CDK4/Cyclin D1-pRb signaling pathway and point of therapeutic intervention.
Part 2: Key Applications & Experimental Protocols
Evaluating a novel pyrimidinyl-piperazine derivative requires a multi-step approach, starting with its direct effect on the target enzyme and progressing to cellular and in vivo models.
Application 1: In Vitro Kinase Inhibition Assay
Objective: To determine the potency of the test compound against its purified target kinase, expressed as the half-maximal inhibitory concentration (IC50).
Rationale: This is the foundational experiment to confirm direct target engagement. A biochemical assay isolates the kinase, substrate, and inhibitor from other cellular components, ensuring that any observed effect is due to direct interaction. We use a recombinant CDK4/Cyclin D1 complex and a fragment of the pRb protein as the substrate. The assay measures the transfer of a phosphate group from ATP to the pRb substrate.
This protocol is adapted from commercially available kits (e.g., BPS Bioscience CDK4 Assay Kit) which measure remaining ATP levels after the kinase reaction; lower ATP levels indicate higher kinase activity.[8]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Immediately before use, add DTT to 0.25 mM.[9]
-
Enzyme: Dilute recombinant active CDK4/Cyclin D1 enzyme in Kinase Dilution Buffer (Kinase Buffer + 50 ng/µL BSA) to the desired concentration.
-
Substrate: Dilute a recombinant pRb protein fragment substrate in Kinase Buffer.
-
ATP: Prepare a solution of ATP in Kinase Buffer. The final concentration should be at or near the Km of the enzyme for ATP.
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in Kinase Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to appropriate wells.
-
Add 20 µL of the Master Mix containing the CDK4/Cyclin D1 enzyme and pRb substrate to all wells.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure kinase activity by adding 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract background (no enzyme) from all readings.
-
Normalize the data with the positive control (enzyme + vehicle, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: High-level workflow for an in vitro kinase inhibition assay.
Application 2: Cell-Based Proliferation & Viability Assays
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines and determine the Growth Inhibition 50 (GI50) or IC50 value.
Rationale: Moving into a cellular context is crucial. It confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which generally correlates with cell viability and number.[10][11]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) in the recommended medium (e.g., EMEM + 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the exponential growth phase using trypsin.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the log of the compound concentration and calculate the GI50/IC50 value using a non-linear regression model.
-
Application 3: Target Engagement and Downstream Signaling in Cells
Objective: To confirm that the compound inhibits the phosphorylation of the target's downstream substrate (pRb) in a cellular context.
Rationale: While a proliferation assay shows a biological outcome, it doesn't prove the mechanism. Western blotting allows for the direct visualization and semi-quantification of specific proteins. By measuring the levels of phosphorylated pRb (at CDK4-specific sites like Ser780) relative to total pRb, we can directly confirm that the compound is inhibiting the CDK4 pathway as intended.[14]
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (and a vehicle control) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and boil in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for phospho-pRb (Ser780) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total pRb and/or a loading control like β-actin.
-
Sources
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Pyrimidine Derivatives in Biological Matrices
Introduction: The Significance of Pyrimidine Quantitation
Pyrimidine derivatives are a cornerstone of both endogenous metabolic pathways and modern pharmacology. As fundamental components of nucleic acids (cytosine, thymine, uracil) and key players in cellular energy transfer, their concentrations can serve as critical biomarkers for various metabolic disorders.[1] Furthermore, synthetic pyrimidine analogues, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are widely used as first-line chemotherapeutic agents in the treatment of various cancers.[2][3][4]
Given the high inter-patient pharmacokinetic variability associated with these drugs, which can lead to either treatment failure or severe toxicity, there is a compelling need for therapeutic drug monitoring (TDM).[2][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and accuracy for the quantification of these small molecules in complex biological matrices like plasma, serum, and urine.[6][7][8]
This guide provides a comprehensive, field-proven framework for developing, validating, and implementing a robust LC-MS/MS method for the quantitative analysis of pyrimidine derivatives, grounded in established scientific principles and regulatory standards.
Principle of the Method: The Power of LC-MS/MS
The strength of this method lies in the synergy between two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS).
-
Liquid Chromatography (LC): The LC system separates the target analytes from other components in the biological matrix. For polar compounds like pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase chromatography.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the retention and separation of hydrophilic compounds that would otherwise elute too quickly.[11]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. MS/MS involves a two-stage mass analysis process that provides exceptional selectivity.[12][13] In the first stage (MS1), an ion corresponding to the analyte of interest (the "precursor ion") is selected. This ion is then fragmented in a collision cell, and a specific resulting fragment (the "product ion") is detected in the second stage (MS2).[13][14] This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification, effectively filtering out background noise from the complex sample matrix.[14][15]
Method Development and Protocol
Sample Preparation: The Foundation of a Robust Assay
Effective sample preparation is crucial for removing matrix components, such as proteins and phospholipids, that can interfere with the analysis and damage the analytical column and mass spectrometer.[6][16][17]
Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid, cost-effective, and widely used technique for high-protein matrices like plasma or serum.[16][18]
-
Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike with 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte, such as 5-FU-13C,15N2). The use of a stable isotope-labeled IS is best practice as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[5]
-
Precipitate: Add 300 µL of ice-cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.[18]
-
Vortex: Mix vigorously for 1 minute to ensure complete denaturation of proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Chromatographic Separation: HILIC for Polar Analytes
As many pyrimidine derivatives are polar, HILIC provides superior retention and chromatographic peak shape compared to standard C18 columns.
| LC Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | The amide stationary phase offers excellent retention and selectivity for a wide range of polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of analytes, improving ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the primary organic solvent used in HILIC.[10] |
| Flow Rate | 0.4 mL/min | A standard flow rate for UPLC systems, balancing speed and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | |
| Gradient | 95% B -> 60% B over 3 min, then re-equilibrate | The gradient starts with high organic content to retain polar analytes and gradually increases the aqueous portion to elute them.[9] |
Mass Spectrometry: Selective and Sensitive Detection
The analysis is performed on a triple quadrupole mass spectrometer operating in MRM mode. Ionization is typically achieved with an ESI source in positive or negative mode, depending on the analyte's chemistry.
Diagram: LC-MS/MS Experimental Workflow
Caption: Overview of the bioanalytical workflow.
Table: Example MRM Transitions for Pyrimidine Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 5-Fluorouracil (5-FU) | 131.0 | 42.0 | ESI+ |
| Capecitabine | 360.1 | 131.0 | ESI+ |
| Uracil | 113.1 | 44.1 | ESI+ |
| Thymine | 127.1 | 82.1 | ESI+ |
| 5-FU-13C,15N2 (IS) | 134.0 | 43.0 | ESI+ |
Note: These values are illustrative. Optimal collision energies and other compound-specific parameters must be determined empirically during method development.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is mandatory to ensure the reliability of the bioanalytical data.[5] This protocol should be validated in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[19][20][21]
Diagram: Core Pillars of Method Validation
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria (per FDA Guidance[19])
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Analyze at least six blank matrix lots. | Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ). |
| Linearity & Range | Demonstrate a proportional relationship between concentration and instrument response. | Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in replicate (n≥5) over at least three runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by co-eluting matrix components. | Compare analyte response in post-extraction spiked matrix to response in a clean solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of nominal values. |
Conclusion
This application note outlines a selective, sensitive, and robust LC-MS/MS method for the quantification of pyrimidine derivatives in biological matrices. By leveraging HILIC for effective separation of polar compounds and the specificity of tandem mass spectrometry, this approach provides the high-quality data required for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. Adherence to the detailed protocols for sample preparation, analysis, and rigorous validation ensures that the generated data is reliable, reproducible, and compliant with regulatory standards.
References
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- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
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- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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- Buchi.com.
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High-throughput screening of pyrimidine compound libraries
Application Note & Protocol
Topic: High-Throughput Screening of Pyrimidine Compound Libraries for Novel Drug Candidates
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its versatility and synthetic tractability make it a privileged structure for building diverse chemical libraries aimed at a wide array of biological targets, including kinases, proteases, and metabolic enzymes.[2][3] High-Throughput Screening (HTS) provides the technological framework to systematically interrogate these large pyrimidine-based libraries to identify starting points for drug discovery programs.[4][5] This guide provides a comprehensive overview and detailed protocols for designing and executing a successful HTS campaign for pyrimidine libraries. We delve into the critical aspects of assay development, primary and secondary screening, data analysis, and hit validation, emphasizing the scientific rationale behind key experimental decisions to minimize common pitfalls and ensure the identification of robust, high-quality hit compounds.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine is an aromatic heterocycle fundamental to life as a key component of nucleic acids (cytosine, thymine, and uracil).[2] In drug discovery, its derivatives are prized for their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making them ideal for binding to protein active sites. This has led to the development of numerous pyrimidine-containing drugs for treating a spectrum of diseases from cancer to viral infections.[2][6]
The goal of an HTS campaign is to efficiently sift through tens of thousands to millions of compounds to find a small number of "hits" that modulate the activity of a biological target.[4][5] For pyrimidine libraries, this process requires careful planning to navigate challenges such as compound solubility, assay interference, and the elimination of false positives to ultimately identify viable lead candidates.[4][7]
The HTS Workflow: From Library to Validated Hit
A successful HTS campaign is a multi-stage process designed to progressively narrow a large collection of compounds down to a few promising candidates. Each stage employs increasingly stringent criteria to eliminate undesirable compounds and build confidence in the remaining hits.
Caption: High-level workflow for a typical HTS campaign.
Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[8] The choice between a biochemical and a cell-based assay is a critical first step, dictated by the nature of the target and the desired biological information.
Choosing the Right Assay Format
Biochemical Assays utilize purified components (e.g., enzyme, substrate) to measure the direct effect of a compound on a molecular target. They offer high precision and mechanistic clarity but lack cellular context.[9][10]
Cell-Based Assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like membrane permeability and cellular metabolism.[11][12][13] However, identifying the specific molecular target can be more complex, a process known as target deconvolution.[14]
Caption: Decision tree for selecting an appropriate assay format.
Protocol: Cell-Based Luciferase Reporter Assay Development
This protocol describes the development of a cell-based assay to find inhibitors of a transcription factor (TF-X) that drives the expression of a luciferase reporter gene.
Objective: To optimize and validate a 384-well luciferase reporter assay for HTS.
Materials:
-
HEK293 cells stably expressing the TF-X-driven luciferase reporter construct.
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Control Inhibitor (known inhibitor of TF-X pathway).
-
DMSO (vehicle control).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, solid-bottom assay plates.
Methodology:
-
Cell Seeding Density Optimization:
-
Seed cells in a 384-well plate at densities ranging from 1,000 to 10,000 cells/well.
-
Incubate for 24 hours.
-
Add luciferase reagent and measure luminescence.
-
Rationale: Identify a cell density on the linear portion of the signal curve to ensure minor variations in cell number do not disproportionately affect the signal.
-
-
DMSO Tolerance:
-
Seed cells at the optimal density.
-
Add DMSO at final concentrations from 0.1% to 2.0%.
-
Incubate for the planned compound incubation time (e.g., 24 hours).
-
Measure luminescence and cell viability (e.g., using CellTiter-Glo®).
-
Rationale: Determine the highest DMSO concentration that does not impact cell health or assay signal, as compounds are typically stored in 100% DMSO.
-
-
Assay Validation (Z'-Factor):
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (Max Signal): Cells + Vehicle (e.g., 0.5% DMSO).
-
Positive Control (Min Signal): Cells + Control Inhibitor (at a concentration giving >90% inhibition, e.g., 10x IC50).
-
-
Incubate for the determined time.
-
Measure luminescence.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Rationale: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent, robust assay suitable for HTS.[15]
-
| Parameter | Condition | Rationale | Acceptance Criteria |
| Cell Density | 4,000 cells/well | Linear signal response | Signal > 10x background |
| DMSO Conc. | ≤ 0.5% | Minimal cytotoxicity | >95% cell viability |
| Incubation Time | 24 hours | Optimal signal window | S/B ratio > 5 |
| Z'-Factor | 32 wells pos, 32 wells neg | Statistical robustness | Z' ≥ 0.5 [15] |
| CV (%) | 32 wells of each control | Data variability | < 10% |
Table 1: Example Assay Optimization and Validation Parameters.
Primary Screening and Data Analysis
The primary screen involves testing every compound in the pyrimidine library at a single, high concentration (e.g., 10-20 µM) to identify initial "hits."
Protocol: Automated Primary HTS
Objective: To screen a 10,000-compound pyrimidine library against the validated luciferase reporter assay.
Workflow:
-
Plate Preparation: Using an automated liquid handler, "stamp" 100 nL of each library compound from source plates into 384-well assay plates. Add 100 nL of DMSO to control columns.
-
Cell Dispensing: Dispense 20 µL of the optimized cell suspension (4,000 cells/well) into each well of the assay plates.
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate plates to room temperature. Add 20 µL of luciferase assay reagent to all wells.
-
Signal Detection: Read luminescence on a plate reader after a 10-minute incubation.
Data Analysis and Hit Calling
Raw data from the plate reader must be normalized to account for plate-to-plate and systematic variations.
-
Normalization: The activity of each compound is typically expressed as a percentage of the in-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Identification: A "hit" is defined as any compound that meets a predefined activity threshold. A common method is to use a statistical cutoff based on the sample population.
-
Z-Score Method: Z-score = (Value_compound - Mean_sample) / SD_sample
-
A hit threshold is set, for example, at Z-score < -3 (for inhibitors) or Z-score > 3 (for activators). This identifies compounds whose activity is 3 standard deviations away from the mean of the library.
-
Hit Confirmation and Validation
The primary hit list will inevitably contain false positives.[16] A rigorous hit validation cascade is essential to triage these hits and focus resources on the most promising compounds.[17]
Caption: A typical hit validation funnel to triage primary HTS hits.
Protocol: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of confirmed hits.
Methodology:
-
Select confirmed hits from the re-test experiment.
-
Perform a serial dilution of each compound, typically an 8- to 10-point curve (e.g., from 50 µM down to 2.5 nM).
-
Run the primary assay with these dilutions in triplicate.
-
Plot % Inhibition against the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Rationale: The IC50 value provides a quantitative measure of a compound's potency, which is critical for prioritizing compounds and establishing a structure-activity relationship (SAR).[17]
-
Counterscreens and Orthogonal Assays
Counterscreens are designed to identify compounds that interfere with the assay technology rather than the biological target. For a luciferase reporter assay, a key counterscreen is to test for direct inhibition of the luciferase enzyme.[18]
Orthogonal Assays confirm the biological activity using a different method. If the primary screen was a cell-based reporter assay, a good orthogonal assay would be a biochemical binding assay (e.g., Surface Plasmon Resonance, SPR) to demonstrate direct engagement of the compound with the purified target protein.[17][18]
| Validation Step | Purpose | Example Method | Outcome |
| Hit Confirmation | Confirm activity of primary hits | Re-run primary assay with fresh powder | List of reproducible hits |
| Dose-Response | Quantify potency | 10-point titration in primary assay | IC50/EC50 values |
| Luciferase Counterscreen | Rule out assay interference | Add compounds to purified luciferase + substrate | Elimination of luciferase inhibitors |
| Cytotoxicity Assay | Rule out non-specific toxicity | CellTiter-Glo® or MTS assay | Elimination of cytotoxic compounds |
| Orthogonal Assay | Confirm on-target activity | Biochemical binding assay (e.g., SPR) | Confirmation of direct target engagement |
Table 2: Hit Validation Cascade for a Luciferase-Based Screen.
Troubleshooting Common HTS Issues
-
High Hit Rate (>3-5%): Often indicates assay instability or a high proportion of non-specific inhibitors (e.g., aggregators) in the library. Consider adding a detergent like Triton X-100 (0.01%) to the assay buffer to disrupt aggregation.[5]
-
Poor Z'-Factor (<0.5): Suggests high variability. Re-optimize reagent concentrations, incubation times, or cell seeding density. Ensure liquid handling robotics are calibrated correctly.
-
Edge Effects on Plates: Evaporation or temperature gradients across the plate can cause this. Use plates with lids, ensure proper humidity control in incubators, and avoid stacking plates.
Conclusion
High-throughput screening of pyrimidine libraries is a powerful engine for modern drug discovery. Success is not merely a matter of automation but a disciplined, multi-stage process that combines robust assay biology, rigorous data analysis, and a comprehensive hit validation strategy. By understanding the rationale behind each step—from assay development to the crucial elimination of false positives—researchers can significantly increase the probability of identifying novel, high-quality pyrimidine-based compounds that can serve as the starting point for transformative new medicines.
References
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- Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1136–1142. [Link]
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Application Note: Characterizing the Anti-Proliferative Effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of protein kinase inhibitors used in oncology.[1][2] Molecules containing the pyrimidine nucleus are of great interest due to their ability to mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase active sites.[3][4] This interaction can disrupt cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation.
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a synthetic compound featuring this key pyrimidine core. While this specific molecule is not as extensively characterized in publicly available literature as some clinical kinase inhibitors, its structural motifs are present in various potent anti-proliferative agents.[5][6][7] For instance, derivatives of 2,4-pyrimidinediamine have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[8] The piperazine group, also present in this compound, is a common feature in kinase inhibitors, often enhancing solubility and cell permeability.
This application note provides a comprehensive guide for researchers to investigate the anti-proliferative effects of this compound. It outlines detailed protocols for assessing its impact on cancer cell viability and for probing its potential mechanism of action by examining the phosphorylation status of key signaling proteins.
Postulated Mechanism of Action: Kinase Inhibition
Given its pyrimidine scaffold, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. Many critical cell signaling pathways involved in proliferation, survival, and cell cycle progression are driven by kinases. By occupying the ATP-binding pocket of a specific kinase or a family of kinases, this compound could block the downstream phosphorylation cascade, ultimately leading to a halt in cell division and potentially inducing apoptosis. The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.
Caption: Generalized kinase signaling pathway and the putative inhibitory action of this compound.
Part 1: Assessing Anti-Proliferative Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cell proliferation.[9][10]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Protocol: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Seed cells in a 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation: Example IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay.
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.21 ± 0.07 | 96.8% |
| 1 | 0.98 ± 0.06 | 78.4% |
| 5 | 0.65 ± 0.05 | 52.0% |
| 10 | 0.45 ± 0.04 | 36.0% |
| 50 | 0.20 ± 0.03 | 16.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
Data are for illustrative purposes only.
Part 2: Mechanistic Validation by Western Blotting
To validate the hypothesis that this compound inhibits a kinase signaling pathway, Western blotting can be employed to detect changes in the phosphorylation status of key downstream proteins. This technique allows for the specific detection of both the total and the phosphorylated forms of a protein, providing a direct measure of kinase inhibition.[12]
Protocol: Western Blot for Phosphorylated Proteins
Materials:
-
Cell line and culture reagents
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies)[12]
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a shorter duration (e.g., 1-6 hours) to capture direct effects on signaling.
-
After treatment, place plates on ice, aspirate the medium, and wash once with ice-cold PBS.[13]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples. Add SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform final washes with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for the total form of the protein and/or a loading control like β-actin.
-
Conclusion
This application note provides a framework for investigating the anti-proliferative properties of this compound. By following these protocols, researchers can quantify its cytotoxic effects on cancer cell lines and gather mechanistic insights into its potential role as a kinase inhibitor. The pyrimidine core is a well-established pharmacophore in oncology, suggesting that this compound and its derivatives hold promise for further investigation in cancer drug discovery.[1][15]
References
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Daffash, N. A., El-Elimat, T., & Sweidan, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- Bradbury, R. H., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121–1139. [Link]
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central, 11(10), 1121-1139. [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018–2023). Semantic Scholar. [Link]
- Biocompare. (2012). Cell Proliferation Assays: Methods for Measuring Dividing Cells.
- ABClonal. (2019). 4 Methods for Measuring Cell Proliferation.
- Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
- Eto, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
- Rawat, S., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 7(38), 34383–34397. [Link]
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777. [Link]
- Yilmaz, B., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1190. [Link]
- Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. [Link]
- El-Sayed, N. A. E., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5174. [Link]
- Pathak, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]
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The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens or damaged cells.[1] While essential for healing, dysregulated chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] The pyrimidine ring, a core structure in vital biomolecules like nucleic acids, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This distinction arises from its ability to serve as a foundation for designing diverse therapeutic agents.[1][3] This has led to the development of several clinically used pyrimidine-based anti-inflammatory drugs.[1][2]
This guide offers a detailed exploration of the anti-inflammatory applications of pyrimidine derivatives, focusing on their mechanisms of action, screening protocols, and the key signaling pathways they modulate.
Core Mechanisms of Anti-inflammatory Action
Pyrimidine derivatives exert their anti-inflammatory effects by engaging with a variety of molecular targets within the inflammatory cascade.[2][4] Their primary modes of action involve the direct inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways that govern the production of inflammatory mediators.[4]
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][5] COX enzymes are responsible for the synthesis of prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[2] By blocking COX-2, these compounds effectively reduce the production of inflammatory prostaglandins like PGE2.[2]
Modulation of Key Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, pyrimidine derivatives can interfere with the intracellular signaling cascades that orchestrate the inflammatory response. Two of the most significant pathways targeted are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
1. Nuclear Factor-kappa B (NF-κB) Pathway:
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[6][7][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[6] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[8] Certain pyrimidine derivatives can inhibit this pathway, often by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[6][10]
2. JAK/STAT Pathway:
The JAK/STAT pathway is crucial for signaling initiated by numerous cytokines and growth factors that play a role in inflammation and immunity.[11][12] This pathway involves three main components: a receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[13] Upon cytokine binding, the receptor activates associated JAKs, which then phosphorylate STAT proteins.[11] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the expression of genes involved in inflammatory responses.[13] The development of selective JAK inhibitors, many of which are based on a pyrimidine scaffold, has been a major advance in treating autoimmune and inflammatory diseases.[11][14] By blocking JAK activity, these compounds prevent the downstream signaling that drives chronic inflammation.[11][15]
Application Note 1: A Hierarchical In Vitro Screening Cascade
A structured, multi-tiered approach is essential for efficiently identifying and characterizing novel pyrimidine derivatives with anti-inflammatory potential. This cascade progresses from high-throughput primary assays to more complex, biologically relevant secondary assays.
Rationale for the Cascade:
-
Phase 1 (Efficiency): Cell-free enzyme assays are rapid and cost-effective, allowing for the high-throughput screening of large compound libraries to identify initial hits that directly interact with a target like COX-2.[16]
-
Phase 2 (Biological Relevance): Moving to a cell-based model is critical. A cytotoxicity assay is performed first to ensure that any observed anti-inflammatory effect is not simply due to cell death.[17] The subsequent macrophage activation assay mimics a key aspect of the in vivo inflammatory response, providing a more physiologically relevant context.[17][18][19] Measuring multiple inflammatory mediators (NO, TNF-α, IL-6) provides a broader profile of the compound's activity.[20]
-
Phase 3 (Mechanistic Insight): For the most promising candidates, pathway-specific assays like Western blotting or RT-PCR are used to determine if the compound's activity is mediated through the inhibition of key signaling pathways like NF-κB or JAK/STAT.[21] This step is crucial for lead optimization and understanding the compound's specific mechanism of action.
Protocol 1: Cell-Based Assay for Pro-inflammatory Cytokine Inhibition
This protocol details a robust and widely used method for evaluating the anti-inflammatory activity of pyrimidine derivatives by measuring their ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[17][21]
Materials & Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test Pyrimidine Derivatives (dissolved in DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
MTT reagent for cytotoxicity assay
Procedure:
-
Cell Culture:
-
Cytotoxicity Assessment (Pre-requisite):
-
Rationale: It is crucial to first determine the non-toxic concentration range of the test compounds to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrimidine derivatives (e.g., 1 to 100 µM) for 24 hours.[17]
-
Assess cell viability using the MTT assay. Select the highest concentrations that show >90% cell viability for the anti-inflammatory assay.
-
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.[21]
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of the pyrimidine derivatives.[21] Include a "vehicle control" (DMSO only) and a "positive control" (e.g., Dexamethasone).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[21]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.[21]
-
-
Measurement of Inflammatory Mediators:
-
After incubation, carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.[18]
-
Nitric Oxide (NO) Measurement: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate. Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
TNF-α and IL-6 Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[17][21]
-
Data Analysis:
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory marker production).
Application Note 2: Transition to In Vivo Evaluation
Compounds that demonstrate potent and non-toxic activity in vitro are advanced to in vivo models of inflammation. This step is critical for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context. The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammation assay used for this purpose.[22][23]
Protocol 2: Carrageenan-Induced Paw Edema Model in Rodents
This protocol describes a classic in vivo model for screening the acute anti-inflammatory activity of pyrimidine derivatives.[22][24]
Materials & Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer (for measuring paw volume)
-
Test Pyrimidine Derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.[23]
-
Fast the animals overnight with free access to water.
-
Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test Pyrimidine Derivative at different doses (e.g., 10, 30, 100 mg/kg)
-
-
-
Dosing and Inflammation Induction:
-
Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.[22]
-
Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage (p.o.).[22]
-
One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[22][25]
-
-
Measurement of Paw Edema:
Data Analysis:
-
Calculate Paw Edema: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.[22]
-
Calculate Percentage Inhibition: Determine the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, especially at the time of peak edema (e.g., 3 hours).
-
% Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Data Synthesis: Activity of Representative Pyrimidine Derivatives
The following table summarizes the anti-inflammatory activity of several pyrimidine derivatives from published literature, showcasing their potency against various inflammatory targets.
| Compound Class | Specific Compound | Target(s) | In Vitro Potency (IC₅₀) | In Vivo Model | Efficacy (ED₅₀) | Reference |
| Pyrano[2,3-d]pyrimidines | Compound 6 | COX-2 | 0.04 µM | Carrageenan Paw Edema | Not Reported | [2] |
| Pyrido[2,3-d]pyrimidinones | Compound IIId | COX-2 | 0.67 µM | Carrageenan Paw Edema | Not Reported | [27] |
| Pyrazolo[3,4-d]pyrimidines | Compound 9 | COX-2 | 0.29 µM | Carrageenan Paw Edema | 9.47 µM | [2] |
| Pyrazolo[3,4-d]pyrimidines | Compound 11 | iNOS | 0.22 µM | Acetic Acid Writhing | Not Reported | [7] |
| 2-amino-pyrimidines | Compound 9d | NO Production | 88.7 µM | LPS-stimulated RAW cells | Not Applicable | [20] |
| Urea Ester Prodrugs | Compound 1 | NLRP3 Inflammasome | 36 nM (IL-1β release) | Not Reported | Not Reported | [28] |
| JAK Inhibitors | R507 (Clinical Candidate) | JAK1 | Not Reported | Collagen-Induced Arthritis | Significant Efficacy | [11][15] |
Conclusion and Future Directions
The pyrimidine scaffold is a validated and highly versatile platform for the development of potent anti-inflammatory agents. Derivatives have been successfully designed to inhibit key enzymes like COX and iNOS, and to modulate critical signaling hubs such as the NF-κB and JAK/STAT pathways.[2][4][7] The systematic application of the screening cascades and protocols outlined in this guide enables the efficient identification and characterization of novel pyrimidine-based drug candidates.
Future research will likely focus on developing derivatives with enhanced selectivity for specific kinase isoforms or other inflammatory targets to improve efficacy and minimize off-target effects.[11] Furthermore, exploring novel pyrimidine scaffolds that can modulate more recently identified inflammatory pathways, such as the NLRP3 inflammasome, represents a promising frontier for discovering next-generation anti-inflammatory therapeutics.[28]
References
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- Okolie, N.P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(11), 10-23.
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- Wu, P., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(21), 7231.
- Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(9), e1003678.
- Pathak, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry, 64(10), 6548-6598.
- Robbins, D.W., et al. (2016). In vitro benchmarking of NF-κB inhibitors. Journal of Biomolecular Screening, 21(8), 845-855.
- Martin, M. (2007). Flow Cytometry-Based Single Cell Measurements of Intracellular Cytokine Production by LPS-Activated Murine Macrophage Cells. OSTI.GOV.
- Wu, S.L., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(9), 11333-11345.
- Quintás-Cardama, A., et al. (2013). Jak/STAT pathway: mutations, inhibitors, and resistance. Leukemia & Lymphoma, 54(11), 2394-2403.
- El-Moghazy, S.M., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences, 62, 145-156.
- Sroor, F.M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Gupta, S.C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1830(1), 1779-1796.
- El-Nassan, E.B. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Molecules, 27(3), 648.
- Al-Ostoot, F.H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- El-Moghazy, S.M., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. Semantic Scholar.
- American Association for Cancer Research. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Cancer Discovery, 1(3), 198-199.
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Troubleshooting & Optimization
Solubility issues with 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in DMSO
Technical Support Center: 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Introduction: Navigating the Solubility Challenges of this compound in DMSO
Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that reproducible, accurate experimental results begin with the proper handling and solubilization of your compounds. This molecule, while a valuable research tool, can present solubility challenges, particularly when preparing concentrated stock solutions in Dimethyl Sulfoxide (DMSO) and subsequently diluting them into aqueous buffers for biological assays.
This guide is structured to provide both immediate answers through our Frequently Asked Questions (FAQs) and a deeper, mechanism-based troubleshooting workflow for more persistent issues. Our goal is to equip you with the expertise to not only solve solubility problems but also to understand the underlying physicochemical principles, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO at my desired concentration. What are the first steps?
Initial insolubility is often due to insufficient energy to overcome the compound's crystal lattice energy. Before considering a lower concentration, try facilitating the dissolution process. Gentle warming in a 37°C water bath or sonication for several minutes can significantly aid dissolution.[1] Ensure you are using high-purity, anhydrous DMSO, as absorbed water can dramatically reduce the solubility of many organic compounds.[2]
Q2: The compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my cell culture medium or PBS. Why does this happen?
This is a classic case of "antisolvent precipitation".[3] The compound is highly soluble in the polar aprotic environment of DMSO but poorly soluble in the highly polar, aqueous environment of your buffer. When the concentrated DMSO stock is diluted, the solvent environment rapidly shifts, causing the compound to crash out of the solution. The key is to optimize your dilution protocol to minimize this effect.[4]
Q3: My DMSO stock solution was clear when I made it, but after storing it in the freezer and re-thawing, I see visible crystals. What is the cause?
This is likely due to a combination of two factors. First, repeated freeze-thaw cycles can introduce atmospheric moisture into your stock tube. DMSO is highly hygroscopic, and even small amounts of absorbed water can decrease compound solubility.[2][5] Second, you may be observing a shift from a kinetically soluble, supersaturated state to a more thermodynamically stable, less soluble crystalline form.[2][6] To avoid this, it is critical to aliquot your stock solution into single-use volumes.[1][7]
Q4: How should I properly prepare and store my stock solution to prevent these issues?
The best practice is to prepare a high-concentration stock (e.g., 10-20 mM) in high-purity, anhydrous DMSO.[1] Once fully dissolved, aliquot the stock into smaller, single-use volumes in tightly sealed tubes to prevent moisture absorption and avoid repeated freeze-thaw cycles.[7][8] Store these aliquots at -20°C or -80°C.
Q5: What is the maximum final concentration of DMSO I should have in my cell-based assay?
High concentrations of DMSO can be cytotoxic and interfere with assay components.[1] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[7] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, causality-driven approach to solving persistent solubility issues.
Problem Scenario 1: Initial Dissolution Failure in DMSO
You have weighed your this compound and added the calculated volume of DMSO, but solid particles remain even after vortexing.
Caption: Workflow for addressing initial dissolution failure.
-
Vortex Vigorously: Ensure the vial is tightly capped and vortex for 1-2 minutes.[3]
-
Sonicate: Place the vial in a water bath sonicator for 5-15 minutes. This uses ultrasonic waves to break apart solid aggregates and increase the surface area available for the solvent.[1]
-
Apply Gentle Heat: If solids persist, place the vial in a 37°C water bath for 10-20 minutes.[1] Caution: Do not overheat, as some compounds can degrade at higher temperatures.[1][9]
-
Verify Solvent Purity: If the compound remains insoluble, the primary suspect is water contamination in the DMSO. DMSO is extremely hygroscopic and readily absorbs moisture from the air, which can significantly lower its solvating power for lipophilic molecules.[2] Discard the current solution and repeat the process using a fresh, sealed bottle of high-purity, anhydrous DMSO (≤0.1% water).
Problem Scenario 2: Precipitation Upon Dilution into Aqueous Media
Your DMSO stock is perfectly clear, but upon adding it to your aqueous assay buffer or cell culture medium, a precipitate or cloudiness appears.
Caption: Workflow for addressing antisolvent precipitation.
The goal is to minimize the time the compound spends in an intermediate, unfavorable solvent mixture. The best way to achieve this is by performing serial dilutions in 100% DMSO first to get closer to your final concentration.[4]
-
Prepare Serial Dilutions in 100% DMSO: Start with your high-concentration DMSO stock. Perform a series of dilutions using 100% DMSO to create stocks for each final concentration you wish to test.[1][10] For example, to test final concentrations of 10 µM, 1 µM, and 0.1 µM, you would prepare 1 mM, 100 µM, and 10 µM intermediate stocks in 100% DMSO.
-
Pre-warm the Aqueous Medium: Gently warm your cell culture medium or buffer to your experimental temperature (e.g., 37°C). This can slightly improve solubility.[3]
-
Perform the Final Dilution: Add a small aliquot of the intermediate DMSO stock directly into the final volume of the pre-warmed aqueous medium while vortexing or swirling vigorously.[3] This rapid dispersion is crucial. For a 1000-fold dilution, you would add 1 µL of a 10 mM DMSO stock to 999 µL of medium to achieve a 10 µM final concentration.
-
Visual Confirmation: Immediately inspect the solution for any signs of precipitation. A well-dispersed solution should remain clear.
Part 3: Data Summary & Best Practices
Adherence to standardized procedures is crucial for ensuring compound solubility and obtaining reproducible results.[1]
| Parameter | Recommendation | Rationale & Scientific Principle |
| Solvent Grade | Anhydrous, high-purity DMSO (e.g., ≥99.9%) | DMSO is highly hygroscopic; absorbed water creates a more polar environment, significantly reducing the solubility of lipophilic compounds.[2][5] |
| Stock Concentration | 10-30 mM (empirically determined) | High concentration allows for minimal volume transfer, keeping the final DMSO percentage low in the assay.[8] |
| Dissolution Aids | Sonication, gentle warming (37°C), vortexing | These methods provide the necessary energy to break the compound's crystal lattice and facilitate solvation by DMSO molecules.[1] |
| Storage | -20°C or -80°C in single-use aliquots | Prevents compound degradation and minimizes water absorption from repeated freeze-thaw cycles.[1][7] |
| Dilution Strategy | Serial dilutions in 100% DMSO first | Avoids creating intermediate aqueous solutions where the compound is poorly soluble, thus preventing premature precipitation. |
| Final Assay [DMSO] | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced cytotoxicity and potential artifacts in biological assays.[1][7] |
| Controls | Vehicle Control (Medium + same final [DMSO]) | Essential to differentiate the effect of the compound from the effect of the solvent on the biological system.[1] |
References
- Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Troubleshooting [Compound Name] solubility issues. BenchChem.
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. BenchChem.
- How does DMSO Liquid interact with w
- Any suggestions for treating DMSO soluble compound in cell culture?
- Dimethyl sulfoxide. Wikipedia.
- Samples in DMSO: What an end user needs to know.
- What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange.
- Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Compound Handling Instructions. MCE (MedChemExpress).
- N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide. EvitaChem.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
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- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Stability of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. We will explore the key factors influencing its stability and provide practical, field-proven protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions can be influenced by several factors, primarily:
-
pH: The molecule has multiple basic centers (piperazine and pyrimidine nitrogens), making its solubility and stability highly pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis of the amino group on the pyrimidine ring.[1][2] The piperazine ring itself can also be affected by pH, which can influence its potential for oxidation.[3]
-
Temperature: Elevated temperatures can accelerate degradation pathways, such as hydrolysis and oxidation.[4][5] For long-term storage, refrigeration or freezing is generally recommended.
-
Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation.[6][7] It is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.
-
Oxidation: The piperazine moiety can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[6][8]
-
Buffer Composition: The choice of buffer can impact stability. Some buffer components can catalyze degradation or react with the compound. It's important to use well-characterized and inert buffer systems.
What are the likely degradation pathways for this molecule in an aqueous solution?
Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis of the exocyclic amino group: The C4-amine on the pyrimidine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, to form the corresponding 2-(4-methylpiperazin-1-yl)pyrimidin-4-ol.[1][2]
-
Oxidation of the piperazine ring: The tertiary amine in the 4-methylpiperazine group can be oxidized to form an N-oxide. Ring oxidation is also a possibility.
-
Cleavage of the pyrimidine-piperazine bond: Although generally stable, this bond could potentially cleave under extreme conditions.
How should I prepare and store a stock solution of this compound?
For optimal stability, follow these guidelines:
-
Solvent Selection: Use a high-purity solvent. For an aqueous stock, consider using a buffer at a pH where the compound is most stable (typically near neutral pH, to be confirmed by stability studies). If solubility is an issue, a co-solvent such as DMSO can be used for the initial stock, which is then diluted into the aqueous experimental medium.
-
pH Control: Buffer the solution to a pH between 6.0 and 8.0. The piperazine moiety imparts basic properties, so the pH of an unbuffered aqueous solution will be alkaline.[9]
-
Protection from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.[7]
-
Storage Temperature: For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), store aliquots at -20 °C or -80 °C to minimize degradation from repeated freeze-thaw cycles.[10]
-
Inert Atmosphere: For sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in aqueous buffer | pH-dependent solubility; compound may be less soluble at certain pH values. | Check the pH of your final solution. Adjust the pH or use a different buffer system. Consider the use of a co-solvent if solubility remains an issue. |
| Solution color changes over time (e.g., yellowing) | Oxidation of the compound or a degradation product. | Prepare fresh solutions. Protect solutions from light and air. Consider adding an antioxidant if compatible with your experimental system. |
| Loss of biological activity or inconsistent results | Degradation of the compound in the experimental medium. | Perform a stability assessment under your specific experimental conditions (temperature, buffer, light exposure). Prepare fresh solutions for each experiment. |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of degradation products or impurities. | Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating.[11] |
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment
This protocol provides a rapid assessment of the compound's stability in your experimental buffer.
Objective: To determine the short-term stability of this compound under specific buffer and temperature conditions.
Materials:
-
This compound
-
High-purity water and buffer components
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Amber vials
Procedure:
-
Prepare a stock solution of the compound (e.g., 10 mM in DMSO).
-
Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Spike the stock solution into the buffer to a final concentration (e.g., 10 µM).
-
Immediately take a sample for analysis (T=0).
-
Incubate the remaining solution at the desired temperature (e.g., 37 °C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC or LC-MS to determine the remaining percentage of the parent compound.
Data Analysis: Plot the percentage of the parent compound remaining versus time. A loss of >10% typically indicates instability under the tested conditions.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation profile and developing a stability-indicating analytical method.[12][13]
Objective: To identify potential degradation products under various stress conditions.
Materials:
-
Compound stock solution
-
HCl, NaOH, H₂O₂
-
UV lamp for photostability
-
Oven for thermal stress
-
HPLC-UV/DAD or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 80 °C for 48 hours.
-
Photostability: Expose the compound solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample wrapped in foil.
-
Analyze all stressed samples and a control by a suitable analytical method (e.g., HPLC with a gradient method) to separate the parent compound from any degradants.
Data Presentation:
| Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| Control (T=0) | 0 | 0 | N/A |
| 0.1 M HCl, 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH, 60°C | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | [Data] | [Data] | [Data] |
| 80°C (Solution) | [Data] | [Data] | [Data] |
| UV Light | [Data] | [Data] | [Data] |
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. RSC Publishing.
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry, 66(19), 6349–6356.
- PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- ResearchGate. (n.d.). Core components of analytical method validation for small molecules-an overview.
- PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- Wikipedia. (n.d.). Piperazine.
- StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety.
- National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- MedCrave online. (2016, December 14). Forced degradation studies.
- RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
- YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
- Alcami. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- American Society for Microbiology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.
Sources
- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 7. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
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- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
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- 12. medcraveonline.com [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting In Vitro Assays for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and Related Compounds
Welcome to the technical support resource for researchers utilizing pyrimidine-based small molecules, such as 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during in vitro experimentation. The core structure of this molecule, featuring a pyrimidine ring linked to a methylpiperazine group, is common in modern drug discovery, particularly in the development of kinase inhibitors.[1][2][3] While this guide uses this compound as a representative compound, the principles and methodologies discussed are broadly applicable to other small molecules with similar scaffolds.
Our goal is to equip you with the expertise to diagnose experimental issues, ensure data integrity, and confidently advance your research.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational questions and preliminary checks that should be performed before launching into complex troubleshooting.
Q1: I have just received my vial of this compound. What are the critical first steps before I use it in my assays?
A1: Proper initial handling and characterization of a new small molecule are paramount for reproducible results. Before beginning any functional assay, we recommend the following workflow:
-
Confirm Identity and Purity: While vendors provide a Certificate of Analysis (CoA), it is a best practice in drug development to independently confirm the identity and purity of your compound, for example, via LC-MS or NMR spectroscopy if facilities are available.[4][5]
-
Assess Solubility: The pyrimidine and piperazine moieties suggest moderate aqueous solubility, but this must be empirically determined in your specific assay buffers and cell culture media.[6] Start by preparing a high-concentration stock solution, typically 10-50 mM in 100% DMSO. Visually inspect for any precipitation.
-
Determine Stability: Prepare a fresh stock solution for initial experiments. Avoid repeated freeze-thaw cycles. For longer-term studies, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, protected from light. If an experiment runs for an extended period (e.g., >24 hours), consider assessing the compound's stability in your final assay medium at 37°C.
-
Establish a Vehicle Control: All experiments must include a "vehicle-only" control group.[7] This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is critical to ensure that any observed effects are due to the compound itself and not the solvent.
Q2: My compound shows high potency in a biochemical kinase assay but is much less effective in my cell-based assays. What are the likely causes?
A2: This is a very common and important observation in drug discovery. The discrepancy between biochemical and cellular potency can stem from several factors, which must be systematically investigated.
-
Cell Permeability: The compound may have poor permeability across the cell membrane. The piperazine group can be protonated at physiological pH, increasing polarity and potentially reducing passive diffusion.
-
Target Engagement in Cells: The intracellular concentration of the compound may not be sufficient to inhibit the target kinase effectively. Cellular target engagement can be confirmed using techniques like cellular thermal shift assays (CETSA) or by assessing the phosphorylation of a known downstream substrate via Western blot.[7]
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive.[8] Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels in a healthy cell are typically in the millimolar range (much higher than the Km).[9] This high level of the natural substrate (ATP) can outcompete the inhibitor, leading to a rightward shift in the IC50 value (lower apparent potency).
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target.
-
Compound Metabolism: Cells can metabolize the compound into inactive forms.
-
Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter the cells and interact with the target.
The following diagram outlines a decision-making workflow to diagnose this common issue.
Caption: Workflow for troubleshooting biochemical vs. cellular potency.
Section 2: Troubleshooting Specific Assays
Biochemical Kinase Assays (e.g., ADP-Glo, TR-FRET)
Biochemical assays are essential for determining direct inhibitory activity against an isolated kinase.[10] However, they are prone to artifacts.
Q3: My IC50 values for the same kinase inhibitor vary significantly between experiments. What's causing this variability?
A3: Reproducibility is key. Variability in IC50 values from biochemical kinase assays often points to inconsistencies in reaction conditions.[9]
| Potential Cause | Explanation & Troubleshooting Steps |
| ATP Concentration | If your inhibitor is ATP-competitive, its apparent IC50 value is highly dependent on the ATP concentration. Ensure you use a consistent ATP concentration, ideally at or near the Km for the specific kinase, for all experiments.[9] |
| Enzyme Concentration/Activity | The activity of recombinant kinases can vary between batches or degrade with improper storage. Always use a consistent enzyme concentration. If variability persists, perform a titration of the enzyme to ensure you are in the linear range of the assay. |
| Substrate Depletion | If the reaction proceeds too far (>20-30% substrate turnover), the kinetics become non-linear, which can affect IC50 determination. Reduce the reaction time or enzyme concentration. |
| DMSO Concentration | High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, typically ≤1%.[11] |
| Compound Interference | The test compound itself might interfere with the assay readout technology (e.g., light scattering, fluorescence quenching).[11] Run a control plate without the kinase enzyme to see if the compound alone affects the signal. |
| Incubation Times | Ensure that both the pre-incubation of the inhibitor with the kinase (if any) and the main kinase reaction time are precisely controlled and consistent. |
Protocol: Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo)
This protocol outlines the critical steps for measuring kinase activity by quantifying the amount of ADP produced.
-
Prepare Reagents: Thaw kinase, substrate, and buffer components on ice. Prepare serial dilutions of your inhibitor (e.g., this compound) in 100% DMSO. Then, make intermediate dilutions in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of your inhibitor dilution or vehicle (DMSO in buffer) to the wells.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
-
Incubation: Mix the plate and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a plate reader. The signal is directly proportional to kinase activity.[10]
-
Cell-Based Assays (Proliferation, Western Blotting)
Cell-based assays provide crucial information on a compound's activity in a more biologically relevant context.
Q4: How can I be sure the cell death or reduced proliferation I'm seeing is a result of inhibiting my target kinase and not just an off-target or toxic effect?
A4: This is a critical question of target validation. Distinguishing on-target from off-target effects requires a multi-pronged approach.[7]
-
Correlate with Target Inhibition: Use Western blotting to show that the phenotypic effect (e.g., decreased cell viability) occurs at the same concentrations that cause inhibition of the target kinase (e.g., decreased phosphorylation of a known substrate). A clear dose-response relationship between target modulation and phenotype is strong evidence for an on-target effect.
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a form of the target kinase that is resistant to the inhibitor (e.g., via a mutation in the binding site). If the cells now survive treatment, the effect is confirmed to be on-target.
-
Control Cell Lines: Use a cell line that does not express the target kinase. This cell line should be resistant to your compound if the effect is on-target.
Caption: A logic diagram for validating on-target effects.
Q5: My Western blots for the phosphorylated substrate of my target kinase are inconsistent or show no change after treatment. How can I troubleshoot this?
A5: Western blotting is a powerful but highly variable technique. Inconsistency in phospho-protein detection is a common challenge.
| Problem | Potential Cause & Solution |
| No change in phosphorylation | Ineffective Inhibition: The inhibitor concentration or incubation time may be insufficient. Perform a full dose-response and time-course experiment.[7] Inactive Target: The target kinase may not be active in your cell line under basal conditions. You may need to stimulate the pathway (e.g., with a growth factor) to see a signal to inhibit. Poor Antibody: The phospho-specific antibody may be of low quality or not specific. Validate the antibody using positive and negative controls (e.g., stimulated vs. unstimulated cells, or cells treated with a known potent inhibitor). |
| High Background Signal | Antibody Issues: The primary or secondary antibody concentration may be too high. Titrate your antibodies. Insufficient Washing: Increase the number and duration of your washes with TBST. Blocking is Ineffective: Try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some phospho-epitopes can be masked by certain blockers. |
| Inconsistent Loading | Pipetting Errors: Ensure accurate protein quantification (e.g., BCA assay) and careful loading of gels. Always normalize your phospho-protein signal to the total protein signal for that target. This corrects for any loading variations and provides a more accurate measure of inhibition. |
Protocol: Western Blotting for Phospho-Kinase Substrate
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of your inhibitor (and vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The addition of phosphatase inhibitors is absolutely critical for preserving phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by molecular weight on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-X) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Vollmer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed.
- Veeprho. (n.d.). 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine. Veeprho.
- Conti, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed.
- Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Chem-Impex.
- Rawat, S., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. PubMed Central.
- Lempart, M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Zhang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed.
- Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
- Yilmaz, I., et al. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH.
- Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem.
- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed.
Sources
- 1. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 57005-71-7|this compound|BLD Pharm [bldpharm.com]
- 5. 1340290-42-7|(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]
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- 8. reactionbiology.com [reactionbiology.com]
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- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: In Vivo Dosing for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
A Guide for Preclinical Researchers
Welcome to the technical support center for the in vivo application of novel pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a compound of interest in preclinical studies. As this is an investigational compound without established clinical dosages, this document provides a comprehensive framework for systematically determining a safe and efficacious dosing regimen in animal models.
Our approach is grounded in the core principles of preclinical pharmacology, focusing on establishing a logical, evidence-based workflow from initial dose estimation to efficacy confirmation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Dose Selection & Range-Finding
Question: I have promising in vitro data for this compound. How do I select a starting dose for my first in vivo experiment?
Answer: Extrapolating an in vivo starting dose from in vitro data is a critical first step that involves multiple considerations to bridge the gap between a controlled cellular environment and a complex biological system.[1][2] A direct conversion is not feasible; instead, a logical estimation process is required.[3]
-
Causality: The concentration that is effective on cultured cells (e.g., IC50 or EC50) is not the same as the dose administered to an animal. The administered dose must account for Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the actual concentration of the compound that reaches the target tissue over time.[4][5]
-
Initial Estimation: Start with your in vitro effective concentration (e.g., IC50). While various complex models exist, a pragmatic first step is to consider this concentration as a target plasma concentration in the animal. However, this is a preliminary estimate and must be followed by dose-range finding studies.[4]
-
Literature Review: Investigate published in vivo studies on compounds with similar chemical structures (e.g., other aminopyrimidines or piperazine-containing kinase inhibitors).[6][7] This can provide a valuable starting range. For example, studies on other novel pyrimidine derivatives have used doses ranging from picomolar concentrations in vitro to doses of 45 mg/kg in vivo, highlighting the wide variability.[6][8]
-
Recommendation: Begin with a dose-range finding (DRF) study.[4] This study is foundational for all subsequent in vivo work, providing crucial safety data to guide dose selection for toxicology and efficacy studies.[4]
Question: What is a Maximum Tolerated Dose (MTD) study, and why is it essential for a new compound like this one?
Answer: A Maximum Tolerated Dose (MTD) study is a short-term experiment designed to find the highest dose of a compound that can be administered to an animal model without causing unacceptable side effects or overt toxicity.[9][10] It is a cornerstone of preclinical drug development.[4]
-
Causality and Importance: The MTD is not designed to find a lethal dose but rather to identify the upper limit of safety for a given dosing schedule.[10] This is critical for two reasons:
-
Establishes a Therapeutic Window: It defines the upper boundary for doses that can be tested in subsequent efficacy studies. Knowing the MTD prevents the use of doses that would cause morbidity unrelated to the disease model, ensuring that any observed anti-tumor or therapeutic effect is not simply a result of systemic toxicity.
-
Informs Efficacy Study Design: If no efficacy is observed at the MTD, it may suggest issues with the compound's mechanism of action, potency, or bioavailability, rather than simply needing a higher dose.
-
-
Self-Validating System: An MTD study is self-validating through its endpoints. Tolerance is typically assessed by monitoring clinical signs (e.g., changes in posture, activity), body weight changes (a common endpoint is a maximum of 15-20% weight loss), and macroscopic observations at necropsy.[9][11] These objective measures provide a clear basis for dose selection.
Troubleshooting: My animals are showing unexpected toxicity at a dose I predicted to be safe based on in vitro data. What should I do?
-
Immediate Action: Cease dosing at that level immediately. Provide supportive care to the affected animals as required by your institution's animal care and use committee (IACUC) protocol.
-
Investigate the Cause:
-
Formulation Issues: Was the compound fully solubilized? Precipitation of the compound upon injection can cause embolism or local irritation, leading to acute toxicity. Verify the stability and solubility of your formulation.
-
Vehicle Toxicity: Could the vehicle (e.g., DMSO, PEG400) be causing the toxicity? Run a control group with the vehicle alone to rule this out.
-
Pharmacokinetics (PK): The compound may have unexpectedly high bioavailability or a long half-life, leading to rapid accumulation. A preliminary pharmacokinetic study is highly recommended.[11]
-
Off-Target Effects: The compound may have potent off-target activities that were not predicted by in vitro assays.
-
-
Revised Plan: Redesign your dose-range finding study to start at a significantly lower dose (e.g., 3 to 5-fold lower) and use a more gradual dose escalation scheme.[12]
Section 2: Pharmacokinetics (PK) & Pharmacodynamics (PD)
Question: How do I design a basic PK study to understand my compound's exposure?
Answer: A pharmacokinetic (PK) study measures how the animal's body affects the drug over time, specifically its absorption, distribution, metabolism, and excretion (ADME).[3] This is essential for correlating the administered dose with the concentration of the drug in the bloodstream and, ultimately, the therapeutic effect.[13][14]
-
Causality: A specific dose (e.g., 20 mg/kg) does not guarantee a specific therapeutic concentration in the blood. The PK profile reveals the actual exposure (Cmax, AUC) achieved by that dose.[4] This information is vital for understanding dose-response relationships and for scaling doses between different animal species or eventually to humans.[15]
-
Experimental Protocol: A basic PK study involves administering a single, non-toxic dose of the compound and collecting blood samples at multiple time points.
Protocol: Single-Dose Mouse PK Study
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or the strain used for efficacy models). Use at least 3 mice per time point.
-
Dose Selection: Choose a dose below the MTD that is expected to be in the therapeutic range.
-
Administration: Administer the compound via the intended route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-determined time points. A typical schedule for an orally administered drug might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Sample Processing: Process the blood to isolate plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total exposure).
-
Question: What is the relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and dose selection?
Answer: PK/PD modeling establishes a quantitative link between the drug's exposure (PK) and its biological effect (PD).[16][17]
-
PK is "what the body does to the drug": It describes the concentration of the drug over time.[15]
-
PD is "what the drug does to the body": It describes the intensity of the drug's effect, which can be a therapeutic outcome (e.g., tumor growth inhibition) or a biomarker (e.g., inhibition of a target kinase in the tumor).[15]
By integrating these two, you can determine the minimum exposure (AUC or Cmax) needed to achieve a desired therapeutic effect. This allows for the optimization of the dosing schedule (e.g., once daily vs. twice daily) to maintain that effective exposure while staying below toxic levels.[13][14]
Diagram: The Relationship Between Dose, PK, and PD
Caption: The administered dose drives plasma exposure (PK), which in turn engages the target to produce a biological effect (PD), leading to a clinical response.
Section 3: Efficacy Studies & Dose Refinement
Question: How do I design a dose-response study to find the effective dose?
Answer: A dose-response study is designed to evaluate the efficacy of the compound across a range of doses to identify the optimal therapeutic dose.
-
Causality: This study establishes the relationship between the dose level and the magnitude of the therapeutic effect. It helps identify the Minimum Effective Dose (MED) and the dose at which the effect plateaus or toxicity begins to outweigh the benefit.
-
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Model: Use an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts relevant to the compound's proposed mechanism.[18]
-
Dose Selection: Based on your MTD study, select 3-4 dose levels. A typical design would include:
-
High Dose: The MTD (e.g., 50 mg/kg)
-
Intermediate Dose: e.g., 25 mg/kg
-
Low Dose: e.g., 10 mg/kg
-
-
Control Groups: Always include:
-
Vehicle Control: To measure baseline tumor growth.
-
Positive Control: A standard-of-care drug for that cancer type, if available.
-
-
Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group).
-
Treatment: Administer the compound and controls according to the planned schedule (e.g., once daily, 5 days a week) for a set duration (e.g., 21-28 days).
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
-
Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include survival, body weight changes, and biomarker analysis from tumor tissue at the end of the study.
-
Troubleshooting: I'm not seeing any efficacy, even at the MTD. What are my next steps?
-
Verify Target Engagement: Did the drug reach the tumor and engage its molecular target? Collect tumor samples at the end of the study and perform a pharmacodynamic (PD) assay (e.g., Western blot to check for phosphorylation of a downstream target) to confirm that the drug is having the intended biological effect within the tumor tissue.
-
Re-evaluate PK/PD: Does the PK profile show sufficient exposure? Perhaps the drug is rapidly metabolized or has poor tumor penetration. The required plasma concentration for efficacy might be higher than what is achievable at the MTD.[13][14]
-
Check the Model: Is the animal model appropriate? The tumor cell line used may not be dependent on the pathway your compound inhibits.
-
Dosing Schedule: Is the dosing frequent enough? If the compound has a very short half-life, a once-daily schedule may not be sufficient to maintain the necessary target inhibition. Consider dose fractionation (e.g., giving half the daily dose twice a day).
Data Presentation & Workflow Visualization
Data Summary Tables
Effective data organization is crucial for interpretation. Below are templates for presenting data from MTD and efficacy studies.
Table 1: Example Data Summary from a 14-Day MTD Study
| Dose Group (mg/kg, PO, QD) | n | Mean Body Weight Change (%) | Clinical Observations | Mortality | MTD Determination |
| Vehicle | 5 | +5.2% | Normal | 0/5 | - |
| 25 | 5 | +1.5% | Normal | 0/5 | Tolerated |
| 50 | 5 | -8.7% | Mild lethargy on Days 2-4 | 0/5 | MTD |
| 100 | 5 | -18.3% | Significant lethargy, hunched posture | 2/5 | Exceeded MTD |
QD: once daily; PO: per os (oral administration)
Table 2: Example Data Summary from a Xenograft Efficacy Study
| Treatment Group (mg/kg, PO, QD) | n | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 10 | 1250 ± 150 | - | +4.5% |
| Compound A (10 mg/kg) | 10 | 875 ± 120 | 30% | +2.1% |
| Compound A (25 mg/kg) | 10 | 450 ± 95 | 64% | -3.5% |
| Compound A (50 mg/kg) | 10 | 250 ± 70 | 80% | -9.2% |
Experimental Workflow Diagram
This diagram outlines the logical progression for determining the in vivo dosage of a novel compound.
Caption: Workflow for in vivo dose optimization, from initial range-finding to efficacy confirmation.
References
- Galarza, E., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Li, C., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Molecules, 28(22), 7586. [Link]
- Fernandez-Varona, A., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Cancer Research, 24(21), 5227-5236. [Link]
- Li, C., et al. (2023). Practical Pharmacokinetic-Pharmacodynamic Models in Oncology.
- Galarza, E., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Universitat Autònoma de Barcelona Research Portal. [Link]
- Various Authors. (2014). How to extrapolate result from in vitro (ug/mL) to in vivo?
- CRL. (n.d.). Maximum tolerable dose (MTD) studies. Charles River Labs. [Link]
- Majeed, H. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Charles River Labs. [Link]
- Di Consiglio, E., et al. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 13, 851136. [Link]
- Various Authors. (2024). Scaling drug doses from in vitro to in vivo?
- Hartung, T. (2018). Perspectives on In Vitro to In Vivo Extrapolations.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
- Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
- Syngene. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- EUPATI. (n.d.). Maximum Tolerated Dose [MTD].
- Parra, K., & Valenzuela, H. (2016). Maximum Tolerable Dose (MTD).
- NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background.
- Kumar, S., et al. (2015). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 754-759. [Link]
- Tyagi, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(10), 1239-1254. [Link]
- Catalent. (n.d.). Dose Selection Using Preclinical PK Modeling and In Vivo Studies.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- Czech, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. Dose Selection Using Preclinical PK Modeling - Catalent [catalent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nc3rs.org.uk [nc3rs.org.uk]
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- 14. mdpi.com [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
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- 17. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of Pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the experimental validation and application of these compounds. As many pyrimidine inhibitors target the highly conserved ATP-binding pocket of kinases, off-target activity is a significant challenge that can lead to ambiguous results, cellular toxicity, and misinterpretation of data.[1][2][3]
This resource will equip you with the rationale and methodologies to identify, validate, and mitigate off-target effects, ensuring the scientific integrity of your findings.
Troubleshooting Guide: From Ambiguous Phenotypes to Confirmed Mechanisms
This section addresses specific experimental issues in a problem-solution format. Each entry details the probable causes of the issue and provides validated protocols and logical workflows to resolve it.
Issue 1: High Cellular Toxicity at Concentrations Required for On-Target Inhibition
You observe significant cell death, growth arrest, or other signs of poor cell health at or below the inhibitor concentration (e.g., IC50) expected to engage your primary target.
Logical Troubleshooting Flow for High Toxicity
Caption: Workflow for diagnosing and addressing inhibitor-induced cytotoxicity.
Probable Cause: The observed toxicity is likely due to the inhibitor binding to one or more unintended off-target proteins, particularly kinases that are essential for cell survival.[2][4]
Recommended Solutions:
-
Quantitative Viability Assessment: First, confirm the extent of toxicity across a range of concentrations.
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which 50% of cell growth is inhibited (GI50). Compare this value to the inhibitor's IC50 for the primary target. A narrow therapeutic window suggests off-target toxicity.[4]
-
-
Kinome-Wide Selectivity Profiling: This is the gold standard for identifying off-target kinases.[2]
-
Explanation: By screening the inhibitor against a large panel of recombinant kinases, you can generate a selectivity profile that explicitly identifies which other kinases are inhibited at various concentrations. This provides a direct roadmap of potential off-targets.
-
-
Optimize Experimental Conditions: If a narrow therapeutic window exists, you may be able to mitigate toxicity by adjusting your protocol.
-
Action: Use the lowest effective concentration that elicits the desired on-target phenotype while minimizing toxicity.[4] Reduce the treatment duration to the minimum time required to observe the on-target effect.
-
-
Consider Alternative Inhibitors: If the toxicity is intractable, the best solution is to use a more selective compound.
-
Action: Research alternative inhibitors for your target with a better-documented selectivity profile or consider a different chemical scaffold.[4]
-
Issue 2: Pharmacological Phenotype Does Not Match Genetic Knockdown Phenotype
You observe a distinct cellular phenotype (e.g., change in morphology, signaling, gene expression) upon treating cells with your pyrimidine inhibitor. However, when you use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target protein, the phenotype is different or absent.
Probable Causes:
-
Significant Off-Target Effect: The observed pharmacological phenotype is not caused by the inhibition of your intended target, but rather by the modulation of an unknown off-target.[4]
-
Insufficient Knockdown: The genetic tool did not reduce the target protein levels sufficiently to replicate the effect of a potent small molecule inhibitor.[4]
-
Inhibitor Affects Non-Catalytic Function: The inhibitor may be disrupting a scaffolding function of the target protein that is not affected by its simple removal (knockdown).[4]
Recommended Solutions:
-
-
Protocol 1: Confirm Knockdown: Use Western blotting to confirm that your siRNA/shRNA/CRISPR approach effectively reduces the protein levels of your intended target.[4]
-
Protocol 2: Confirm Target Engagement in Cells with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your inhibitor physically binds to its intended target in the complex environment of an intact cell.[5][6][7][8] Ligand binding stabilizes the target protein, leading to a shift in its thermal aggregation temperature.[5][7]
-
-
Unbiased Off-Target Discovery with Chemical Proteomics: To identify the protein(s) responsible for the pharmacological phenotype, an unbiased approach is necessary.
-
Explanation: Affinity chromatography techniques using immobilized inhibitors, often called "kinobeads," can be used to pull down all binding partners from a cell lysate.[9][10][11] These interactors are then identified using mass spectrometry, providing a comprehensive list of on- and off-targets.[9][12]
-
Experimental Workflow for Kinobeads:
Caption: Chemical proteomics workflow using kinobeads for target discovery.
-
-
Dissect Catalytic vs. Scaffolding Functions:
-
Protocol: Use a rescue experiment with a catalytically inactive (kinase-dead) mutant of your target protein. If expressing this mutant fails to rescue the inhibitor-induced phenotype, it suggests the inhibitor may be affecting a non-catalytic, scaffolding role.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I predict potential off-targets for my pyrimidine inhibitor before starting wet lab experiments?
A1: In silico (computational) approaches are invaluable for early-stage risk assessment.[13] They can help prioritize compounds and guide experimental validation. Key methods include:
-
Structure-Based Approaches: If the 3D structure of your target is known, you can perform molecular docking of your inhibitor against a library of other protein structures (especially kinases) to predict binding.[2][14][15]
-
Ligand-Based Approaches: These methods rely on the chemical structure of your inhibitor. Techniques like 2D chemical similarity searches or Quantitative Structure-Activity Relationship (QSAR) models compare your compound to large databases of molecules with known activities to predict potential interactions.[14][15] Machine learning algorithms are increasingly used for this purpose.[14][16]
Q2: What is the difference between a kinase selectivity profile and a CETSA experiment?
A2: They provide complementary but distinct information. A kinase selectivity profile is typically generated in vitro using purified, recombinant enzymes, while CETSA is performed in intact, live cells.
| Feature | Kinase Selectivity Profiling (e.g., KinomeScan) | Cellular Thermal Shift Assay (CETSA) |
| Environment | In vitro (cell-free system) | In situ (intact cells or tissues) |
| Principle | Measures direct binding or enzymatic inhibition | Measures change in protein thermal stability upon ligand binding |
| Output | Quantitative binding affinity (Kd) or inhibitory concentration (IC50) against hundreds of kinases. | A "thermal shift" (ΔTm) indicating target engagement. Can be semi-quantitative for potency (EC50). |
| Primary Use | Determine inhibitor selectivity across the kinome; identify off-targets.[2] | Confirm target engagement in a physiological context; assess cell permeability.[5][6][8] |
| Limitation | Lacks physiological context (no membranes, cofactors, cellular ATP concentrations).[17] | Lower throughput; typically focused on one or a few targets unless coupled with mass spectrometry (MELTSA). |
Q3: My pyrimidine inhibitor was designed to target a metabolic enzyme (e.g., DHODH), not a kinase. Can it still have off-target effects?
A3: Absolutely. While kinase cross-reactivity is a major concern for ATP-competitive inhibitors, any small molecule can interact with unintended proteins.[18] For example, some inhibitors of the pyrimidine biosynthesis pathway have been reported to have off-target effects on kinases.[19] It is crucial to validate the on-target effect and investigate unexpected phenotypes regardless of the intended target class. Methods like CETSA and affinity chromatography are applicable to non-kinase targets as well.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the physical binding of a pyrimidine inhibitor to its intended protein target within intact cells.[6][20]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the pyrimidine inhibitor at the desired concentration (e.g., 10x IC50).
-
Treat a control set of cells with vehicle (e.g., DMSO).
-
Incubate for the desired time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Harvest and Aliquot:
-
Harvest the cells (e.g., by scraping), wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range is 40°C to 70°C in 2-3°C increments.
-
Include an unheated control sample (room temperature or 4°C).
-
-
Lysis and Separation:
-
Lyse the cells to release proteins, commonly through freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.
-
In the inhibitor-treated samples, the target protein will be stabilized, remaining soluble at higher temperatures. This shift in the melting curve confirms target engagement.
-
CETSA Workflow Diagram
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]
- Cellular thermal shift assay. Wikipedia. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021). PubMed. [Link]
- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022).
- Pyrimidine Synthesis Inhibitors. (2022). RxList. [Link]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017).
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. SlidePlayer. [Link]
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2014).
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). MDPI. [Link]
- Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through inn
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. [Link]
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).
- Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Form
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Kinobeads use immobilized kinase inhibitors as affinity reagents...
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). Journal of Proteome Research. [Link]
- Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020).
- Empowering drug off-target discovery with metabolic and structural analysis. (2023).
- Are there experimental tests for off target effects in CRISPR?. (2015).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021).
- How can off-target effects of drugs be minimised?. (2025).
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [https://pubs.acs.org/doi/10.
- Off-Target Effects Analysis.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022).
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society. [Link]
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012).
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Technical Support Center: Strategies to Increase the Oral Bioavailability of Pyrimidine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of pyrimidine-based compounds. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may face in your research.
Introduction: The Challenge of Oral Bioavailability for Pyrimidine Compounds
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutics, including antiviral and anticancer agents.[1][2][3] Despite their therapeutic potential, pyrimidine compounds often exhibit poor oral bioavailability, which can be a significant hurdle in drug development. This limitation is frequently attributed to several factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[1][4]
This guide will explore the underlying causes of low oral bioavailability for pyrimidine compounds and provide a structured approach to troubleshooting and overcoming these challenges through chemical modification, formulation strategies, and a deeper understanding of metabolic pathways.
Part 1: Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the development of orally administered pyrimidine compounds.
Q1: My pyrimidine compound exhibits very low aqueous solubility (<10 µg/mL) in initial screens. What are my immediate next steps?
Low aqueous solubility is a primary reason for poor oral absorption.[5] Before proceeding to more complex and resource-intensive strategies, it's crucial to systematically evaluate fundamental formulation approaches.
Initial Troubleshooting Steps:
-
pH-Dependent Solubility Profiling:
-
Rationale: The ionization state of a compound can dramatically influence its solubility. Pyrimidine rings and their substituents often have ionizable groups.
-
Protocol: Determine the pKa of your compound. Subsequently, measure its solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
Interpretation: A significant increase in solubility at a particular pH may suggest that a pH-modification strategy in the formulation could be effective.[6]
-
-
Salt Formation or Co-crystal Screening:
-
Rationale: Converting a neutral compound to a salt or forming a co-crystal can significantly enhance its dissolution rate and apparent solubility.[7][8]
-
Protocol: Screen a variety of pharmaceutically acceptable counterions (for salts) or co-formers (for co-crystals) to identify stable, more soluble solid forms.[7][8]
-
Interpretation: A successful salt or co-crystal will exhibit a faster dissolution profile in biorelevant media compared to the parent compound.
-
-
Amorphous Solid Dispersions:
-
Rationale: Crystalline compounds must overcome the crystal lattice energy to dissolve. An amorphous form lacks this ordered structure, leading to a higher apparent solubility.[7][9] Creating a solid dispersion of the compound in a hydrophilic polymer can stabilize this amorphous state.[9]
-
Protocol: Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions.[7][8][10] A small-scale screen with various polymers (e.g., PVP, HPMC) can identify compatible systems.[9]
-
Interpretation: Successful amorphous dispersions will show a marked improvement in dissolution rate and extent.[5]
-
Q2: My pyrimidine compound has adequate solubility but still shows poor permeability in Caco-2 assays. What are the likely causes and how can I address this?
Poor permeability, even with good solubility, points towards issues with the compound's ability to cross the intestinal epithelium.[11]
Potential Causes and Solutions:
-
High Polarity and Hydrogen Bonding: The pyrimidine scaffold's nitrogen atoms can lead to a high number of hydrogen bond donors and acceptors, hindering passive diffusion across lipid membranes.[11]
-
Chemical Modification Strategy:
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule to enhance its partitioning into the cell membrane.[11] This must be balanced to avoid excessively high lipophilicity, which can decrease aqueous solubility.
-
Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved by cellular enzymes to release the active drug.[11][12][13] This is a widely used strategy for nucleoside analogs.[12][13]
-
-
-
Efflux Transporter Substrate: The compound may be actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp).[11][14][15]
-
Experimental Verification:
-
Caco-2 Bidirectional Assay with Inhibitors: Perform a Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[16] A significant increase in the apical-to-basolateral transport in the presence of the inhibitor confirms P-gp involvement.
-
-
Mitigation Strategies:
-
Chemical Modification: Alter the compound's structure to reduce its recognition by the efflux transporter.[16]
-
Formulation with Inhibitors: Co-formulating the drug with an excipient that inhibits P-gp can be a viable approach.
-
-
Q3: My compound shows promising in vitro properties but has very low oral bioavailability in animal models, suggesting high first-pass metabolism. How can I investigate and mitigate this?
High first-pass metabolism, where the drug is extensively metabolized in the gut wall and/or liver before reaching systemic circulation, is a common issue for pyrimidine-based drugs.[4][17]
Investigative and Mitigation Workflow:
-
In Vitro Metabolic Stability Assays:
-
Protocols:
-
Liver Microsomes: Incubate the compound with human and animal liver microsomes to assess its susceptibility to cytochrome P450 (CYP) enzyme metabolism.[1]
-
Hepatocytes: Use primary hepatocytes for a more comprehensive assessment that includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolism.
-
-
Data Interpretation: A short half-life in these assays indicates rapid metabolism.[1]
-
-
Metabolite Identification:
-
Rationale: Identifying the metabolic "soft spots" on the molecule is crucial for guiding chemical modifications.[16]
-
Technique: Use LC-MS/MS to identify the major metabolites formed in the in vitro stability assays.
-
-
Strategies to Reduce Metabolism:
-
Blocking Metabolic Sites: Modify the identified metabolic hot spots. For instance, if a specific position on the pyrimidine ring is being oxidized, introducing a fluorine atom at that position can block this metabolic pathway.[18]
-
Prodrugs to Bypass First-Pass Metabolism: Design a prodrug that is not a substrate for the metabolizing enzymes and releases the active drug after absorption.[12][13]
-
Q4: What are the key prodrug strategies for pyrimidine nucleoside analogs?
Prodrugs are a cornerstone for improving the oral bioavailability of pyrimidine nucleoside analogs, which often suffer from low permeability and rapid metabolism.[12][13][19]
Common Prodrug Approaches:
-
Lipophilic Esters: Attaching lipophilic ester groups to the hydroxyl moieties of the sugar ring can enhance membrane permeability.[13] These esters are then cleaved by cellular esterases to release the active nucleoside.
-
Phosphoramidates (ProTides): This approach delivers the monophosphorylated nucleoside directly into the cell, bypassing the often inefficient initial phosphorylation step.[12][13] The phosphate group is masked with an aryl group and an amino acid ester, which are cleaved intracellularly.[12]
-
Double Prodrugs: In some cases, modifications at both the sugar and the pyrimidine base can be employed to simultaneously address multiple bioavailability barriers.[19]
Part 2: Data Presentation & Experimental Protocols
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Salt/Co-crystal Formation | Increases dissolution rate and apparent solubility.[7] | Simple, well-established, cost-effective.[7] | Only applicable to ionizable compounds; may not address permeability issues. | Poorly soluble, crystalline compounds. |
| Amorphous Solid Dispersion | Increases apparent solubility by eliminating crystal lattice energy.[7][9] | Significant solubility enhancement; applicable to a wide range of compounds.[5] | Physical instability (recrystallization) can be a concern; requires specialized manufacturing processes.[7] | Compounds with very low crystalline solubility. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle, promoting absorption via lymphatic pathways.[20] | Can enhance both solubility and permeability; may reduce first-pass metabolism.[20] | Can be complex to formulate and manufacture; potential for drug precipitation upon digestion. | Highly lipophilic, poorly soluble compounds. |
| Prodrug Modification | Masks unfavorable physicochemical properties (e.g., polarity) to improve permeability and/or stability.[11][12][21] | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism).[4] | Requires extensive medicinal chemistry effort; the prodrug and its metabolites must be non-toxic.[22] | Nucleoside analogs and other polar compounds. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][23][24] | Relatively simple and widely used technique.[23][24] | Does not increase equilibrium solubility; may not be effective for very poorly soluble drugs.[23] | Compounds where dissolution rate is the limiting factor. |
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable.
-
Alternatively, assess the permeability of Lucifer yellow. A Papp < 1.0 x 10⁻⁶ cm/s indicates good monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solutions by diluting the test compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the test compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (mass/time)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber
-
-
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio (ER) as:
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio > 2 is a strong indication that the compound is a substrate for an active efflux transporter.[16]
-
Part 3: Visualizations
Diagram 1: General Strategies for Bioavailability Enhancement
This diagram illustrates the main pathways to improving the oral bioavailability of a drug candidate.
Caption: Key factors limiting oral bioavailability and corresponding enhancement strategies.
Diagram 2: Troubleshooting Workflow for Low Oral Bioavailability
This workflow provides a logical sequence of experiments to diagnose and address poor oral bioavailability.
Caption: A decision tree for systematically troubleshooting poor oral bioavailability.
References
- Xie, Y., et al. (2019). Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents. Bioorganic & Medicinal Chemistry, 27(6), 1053-1062.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(21), 7543.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2016). Molecular Pharmaceutics, 13(4), 1345-1353.
- Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. (2023). Frontiers in Pharmacology, 14, 1157640.
- Li, F., Maag, H., & Alfredson, T. (2008). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc.
- Diasio, R. B., & Harris, B. E. (1989). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 4th edition. BC Decker.
- Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery. (2007). In Orally Bioavailable Drug Candidates. John Wiley & Sons, Inc.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2021). Journal of Molecular Structure, 1239, 130514.
- CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). International Journal of Pharmaceutical Sciences Review and Research, 14(2), 58-66.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Microwave-Accelerated Synthesis of Novel Triphosphate Nucleoside Prodrugs: Expanding the Therapeutic Arsenal of Anticancer Agents. (2022). Organic Letters, 24(1), 238-242.
- Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023). Molecules, 28(18), 6598.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(22), 7951.
- Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (2009). Expert Opinion on Drug Delivery, 6(6), 571-589.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6879-6902.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 19(1), 123-134.
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- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). Journal of Medicinal Chemistry, 54(23), 8142-8153.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (2006). Bioorganic & Medicinal Chemistry, 14(8), 2697-2707.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics, 2012, 809482.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(12), 4699.
- The role of transporters in the pharmacokinetics of orally administered drugs. (2007). Biopharmaceutics & Drug Disposition, 28(4), 135-157.
- Evaluating Strategies for Oral Absorption Enhancement. (2021). Pharmaceutical Technology, 45(10).
- Strategies to improve oral drug bioavailability. (2002). Current Opinion in Chemical Biology, 6(4), 501-507.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 19(1), 123-134.
- Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter.
- How are chemical structures modified to improve bioavailability?. (2023). Patsnap Synapse.
- Formulation Approaches to Improve Oral Bioavailability of Drugs. (2024). In Drug Delivery. IntechOpen.
- Rodwell, V. W., et al. (2018). Metabolism of Purine & Pyrimidine Nucleotides. In Harper's Illustrated Biochemistry, 31e. McGraw Hill.
- Pyrimidine metabolism. Wikipedia.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. (2023). Journal of Bioanalysis & Biomedicine, 15(13), 540.
- Metabolism of pyrimidine analogues and their nucleosides. (1990). Pharmacology & Therapeutics, 48(2), 189-222.
- Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. (2009). Clinical Pharmacokinetics, 48(11), 691-707.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6879-6902.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (2007). Biopharmaceutics & Drug Disposition, 28(4), 135-157.
- Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). Journal of Medicinal Chemistry, 65(13), 9031-9047.
- Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. (2022). Molecules, 27(1), 274.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(21), 7543.
- Preclinical Investigation of PLGA Nanocapsules and Nanostructured Lipid Carriers for Organoselenium Delivery: Comparative In Vitro Toxicological Profile and Anticancer Insights. (2024). Pharmaceutics, 16(1), 108.
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- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of oral bioavailability enhancing formulations during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. drughunter.com [drughunter.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
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- 24. mdpi.com [mdpi.com]
Refining purification methods for 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Technical Support Center: 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Welcome to the dedicated technical support guide for the purification of this compound (CAS: 57005-71-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with obtaining this compound in high purity. We will move beyond rote procedures to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues during the purification process in a direct question-and-answer format.
Question 1: Why is my yield significantly low after flash column chromatography on silica gel?
Answer: This is a classic issue when purifying compounds containing basic nitrogen moieties like yours. The primary reasons are twofold:
-
Strong Adsorption to Acidic Silica: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the piperazine and pyrimidine rings of your compound can undergo strong acid-base interactions with these sites. This can lead to irreversible binding or significant tailing and streaking on the column, making elution difficult and drastically reducing recovery.
-
Inappropriate Eluent Polarity: If the solvent system is not optimized, your compound may either remain at the baseline (insufficient polarity) or elute too quickly with other impurities (excessive polarity).
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be achieved by adding a small percentage of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. TEA is a volatile base that will compete for the acidic sites on the silica, allowing your compound to travel through the column more freely.
-
Ammonium Hydroxide (NH₄OH): For highly basic compounds, using a mobile phase like Dichloromethane (DCM)/Methanol with 0.5-1% NH₄OH can be very effective.
-
-
Optimize Your Solvent System via TLC: Before committing to a large-scale column, meticulously test solvent systems using Thin Layer Chromatography (TLC). Start with a base solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and gradually increase the percentage of a polar solvent like Methanol (MeOH). The ideal system should give your target compound an Rf (retention factor) value between 0.25 and 0.35. Remember to add your chosen basic modifier (e.g., 1% TEA) to the TLC developing chamber.
Question 2: My NMR/LC-MS analysis shows persistent impurities. How can I identify and remove them?
Answer: The identity of the impurity dictates the removal strategy. The most common impurities arise from the starting materials or side reactions during synthesis.
-
Unreacted 1-Methylpiperazine: This starting material is highly water-soluble and basic. While it can be removed by chromatography, a pre-chromatography workup is often more efficient. An aqueous wash of your crude product dissolved in an organic solvent (like DCM) can remove a significant portion. However, given the product's own basicity, some product loss to the aqueous layer can occur if the pH is not carefully controlled.
-
Unreacted 2-Chloro-4-aminopyrimidine (or similar): This starting material is significantly less polar than your product. It should be easily separable by standard column chromatography, eluting much earlier than the desired compound.
-
Di-substituted Byproduct (e.g., 2,4-bis(4-methylpiperazin-1-yl)pyrimidine): This can form if 2,4-dichloropyrimidine is used as a starting material. This byproduct is less polar than your desired mono-substituted product because it lacks the free amine group. It will elute before your product on a normal-phase silica column. Careful selection of the eluent gradient is key to achieving baseline separation.
-
N-oxide or Nitrosamine Impurities: The tertiary amine of the piperazine ring is susceptible to oxidation. Furthermore, nitrosamine impurities are a known concern for piperazine-containing compounds.[1] These impurities often have different polarities and can be separated by chromatography. Their identification is best confirmed by mass spectrometry.
Troubleshooting Workflow for Impurity Removal
The following diagram outlines a logical workflow for diagnosing and resolving purity issues.
Sources
Enhancing the selectivity of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
<Technical Support Center: Enhancing the Selectivity of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. The compound this compound incorporates this key scaffold, with the addition of a methylpiperazine group, which often enhances solubility and allows for interaction with the solvent-exposed region of the target protein. However, the high degree of conservation in the ATP-binding site across the human kinome means that inhibitors based on this scaffold can suffer from promiscuity, leading to off-target effects and potential toxicity.[1][2]
This guide provides a comprehensive, question-and-answer-based resource for researchers working to enhance the selectivity of this specific molecule and its analogs. We will explore common challenges, provide detailed troubleshooting strategies, and outline experimental protocols to guide your structure-activity relationship (SAR) studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the initial stages of a project involving the this compound scaffold.
Q1: What are the likely primary biological targets for this chemical scaffold?
A: The 2-aminopyrimidine core is a classic "hinge-binder" that mimics the adenine portion of ATP.[2] Consequently, this scaffold is predominantly found in inhibitors of protein kinases. Prominent examples of FDA-approved drugs containing a 2,4-disubstituted pyrimidine core include Pazopanib (a VEGFR inhibitor) and Brigatinib (an ALK/EGFR inhibitor).[3] Therefore, the primary targets for this compound are almost certainly within the human kinome. The specific selectivity profile will depend on the kinase's unique active site topology.
Q2: Why is selectivity a common challenge with this type of compound?
A: The challenge arises from the structural conservation of the ATP-binding site across the more than 500 kinases in the human kinome.[1] Many type-I kinase inhibitors, which bind to the active (ATP-bound) conformation of a kinase, achieve their primary potency by targeting conserved features like the hinge region.[2] Achieving selectivity requires exploiting the subtle differences that do exist, such as variations in the gatekeeper residue, the solvent-front region, or other nearby pockets.[1][4] Failure to do so results in a promiscuous compound that inhibits multiple kinases, which can lead to off-target toxicities.[5][6]
Q3: What is the first experiment I should run to profile the selectivity of my lead compound?
A: The essential first step is a broad kinase selectivity panel. This should be a functional assay that measures the inhibition of kinase catalytic activity.[7] Several commercial vendors offer comprehensive panels that screen your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[8][9] The output of this screen will provide a "hit list" of on- and off-target kinases. This data is critical for confirming your primary target and, more importantly, for identifying key off-targets that must be addressed through medicinal chemistry.[10]
Q4: What role does the 4-methylpiperazine group play?
A: This moiety serves two primary functions. First, as a basic group, it is typically protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule—a common challenge with flat, aromatic kinase inhibitors.[11] Second, it projects into the solvent-exposed region at the mouth of the ATP-binding site.[12][13] This position provides a valuable vector for chemical modification to improve selectivity and other properties without disrupting the core hinge-binding interaction.[12][14]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides in-depth, problem-oriented guidance for specific challenges encountered during experimental work.
Problem 1: My compound inhibits multiple kinases within the same family (e.g., Src-family kinases, MAP kinases).
Q: How can I rationally design analogs to be selective for my target kinase over closely related off-targets?
A: This is a classic challenge in kinase drug discovery. The solution lies in exploiting subtle differences in the ATP-binding pocket between your primary target and the off-target(s). The two most productive strategies involve targeting the gatekeeper residue and the solvent-front region .
The gatekeeper residue controls access to a deep hydrophobic pocket adjacent to the ATP binding site.[15][16] The size of this residue varies across the kinome; kinases with a small gatekeeper (e.g., glycine, alanine, threonine) can accommodate bulky inhibitor substituents, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot.[1][17]
-
Causality: By installing a bulky group on your inhibitor that is directed towards this gatekeeper position, you can create a steric clash with kinases that have a large gatekeeper, thereby preventing binding, while maintaining affinity for targets with a small gatekeeper.[1] This acts as a powerful "selectivity filter."[2]
Experimental Protocol: Gatekeeper-Targeting SAR
-
Structural Analysis:
-
Obtain or model the homology structures of your target kinase and a key off-target kinase.
-
Align the ATP-binding sites and identify the respective gatekeeper residues. Note their size difference (e.g., Threonine in Target A vs. Methionine in Off-Target B).
-
-
Analog Synthesis:
-
Focus on modifying the pyrimidine core. The C5 position is often an ideal vector to project a substituent towards the gatekeeper.
-
Synthesize a small library of analogs with varying steric bulk at this position. Start with small groups (e.g., methyl) and progress to larger ones (e.g., cyclopropyl, phenyl). Synthetic access can often be achieved from a di-chlorinated pyrimidine precursor.[3][18]
-
-
Screening and Data Analysis:
-
Assay your new compounds for potency (IC50) against both the primary target and the key off-target.
-
Organize the data in a table to clearly visualize the structure-selectivity relationship.
-
Hypothetical Data Table: Targeting a T-gatekeeper Kinase vs. an M-gatekeeper Kinase
| Compound ID | C5-Substituent | Target Kinase IC50 (nM) (Thr Gatekeeper) | Off-Target Kinase IC50 (nM) (Met Gatekeeper) | Selectivity Fold (Off-Target/Target) |
| Parent | -H | 50 | 80 | 1.6 |
| Analog-1 | -Methyl | 65 | 500 | 7.7 |
| Analog-2 | -Ethyl | 80 | >10,000 | >125 |
| Analog-3 | -Cyclopropyl | 75 | >10,000 | >133 |
-
Interpretation: As the substituent size increases, potency against the target with the small threonine gatekeeper is maintained, while potency against the off-target with the bulky methionine gatekeeper is dramatically reduced, leading to a significant improvement in selectivity.
The 4-methylpiperazine group already extends into the solvent-front. This region is typically less conserved than the deeper parts of the ATP pocket and offers significant opportunities for optimization.[12][19]
-
Causality: Adding substituents to the piperazine ring can improve selectivity by forming new, specific interactions with residues unique to your target kinase in this region or by introducing steric clashes with residues in off-target kinases.[12][14] These modifications can also be used to fine-tune physicochemical properties like solubility and cell permeability.[11]
Caption: Workflow for enhancing kinase inhibitor selectivity.
Problem 2: My compound is potent and selective in biochemical assays, but shows reduced activity or toxicity in cell-based assays.
Q: What could be causing the discrepancy between my biochemical and cellular data, and how do I fix it?
A: This common issue often points to poor cell permeability, high susceptibility to metabolic degradation, or engagement with unexpected cellular off-targets not present in a purified kinase panel.[20][21] The N-methyl group on the piperazine ring is a known site for metabolic oxidation by cytochrome P450 enzymes.
-
Causality: If your compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency will be low. If it is rapidly metabolized into inactive or toxic byproducts, its effective concentration will decrease, and toxicity may increase.
Experimental Protocol: Assessing and Improving Cellular Properties
-
Metabolic Stability Assay (Microsomal Stability):
-
Objective: To determine the rate at which your compound is metabolized by liver enzymes.
-
Procedure: Incubate your compound (typically 1 µM) with liver microsomes and NADPH (a required cofactor for P450 enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with cold acetonitrile) and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 min) indicates high metabolic liability.
-
-
Addressing Metabolic Liability:
-
Deuteration: Replace the N-methyl protons with deuterium (N-CD3). The stronger C-D bond can slow the rate of P450-mediated oxidation, a strategy known as the "kinetic isotope effect."
-
Blocking Group: Replace the N-methyl with a group less prone to oxidation, such as N-cyclopropyl or N-ethyl, but be mindful of how this might affect target potency.
-
-
Permeability Assay (e.g., PAMPA or Caco-2):
-
Objective: To assess the compound's ability to passively diffuse across a cell membrane.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A rapid, cell-free assay that measures diffusion from a donor well to an acceptor well through an artificial lipid membrane.
-
Caco-2 Assay: Uses a monolayer of Caco-2 cells (a human colon cancer cell line) as a more biologically relevant model of the intestinal barrier, which can also assess active transport and efflux.
-
Data Analysis: Results are reported as a permeability coefficient (Pe). Compare your values to high and low permeability control compounds.
-
Caption: Troubleshooting workflow for biochemical vs. cellular activity.
Section 3: Advanced Strategies
Q: My lead compound is highly optimized, but I still have a lingering off-target that is difficult to remove via traditional SAR. Are there other strategies?
A: Yes. When subtle SAR fails, more advanced or unconventional strategies can be employed.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, you can design an inhibitor that forms a permanent covalent bond with it.[1][2] This is achieved by appending a weak electrophile (e.g., an acrylamide) to your inhibitor scaffold. This can dramatically increase both potency and selectivity, as only kinases with a cysteine at that specific position will be irreversibly inhibited.[2]
-
Bivalent Inhibitors: This strategy involves tethering your ATP-competitive inhibitor to a second, distinct ligand that binds to another site on the kinase.[1][2] This creates a high-avidity "bivalent" molecule that can exhibit significantly enhanced selectivity compared to the parent inhibitor alone.
-
Allosteric Inhibition: Instead of targeting the conserved ATP site, design or screen for compounds that bind to a less-conserved allosteric pocket elsewhere on the kinase. This can lead to highly selective inhibitors, though it often requires a new discovery campaign.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Mol. BioSyst. URL: [Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
- Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation.
- The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Molecular design opportunities presented by solvent-exposed regions of target proteins. PubMed. URL: [Link]
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. URL: [Link]
- Kinase selectivity: identifying gatekeeper differences.
- Kinase Selectivity Panels. Reaction Biology. URL: [Link]
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Medicinal Chemistry. URL: [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: [Link]
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. URL: [Link]
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. URL: [Link]
- An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. URL: [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. URL: [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. URL: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. URL: [Link]
- Molecular design opportunities presented by solvent-exposed regions of target proteins. Wiley Online Library. URL: [Link]
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. URL: [Link]
- Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Str
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
- Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. URL: [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. URL: [Link]
- A deconstruction–reconstruction strategy for pyrimidine diversification.
- Role of Solvent Accessibility in Structure Based Drug Design. Bentham Science. URL: [Link]
- Role of Solvent Accessibility in Structure Based Drug Design.
- Synthesis, reactions, and applications of pyrimidine deriv
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- 4. researchgate.net [researchgate.net]
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- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Clinical Development of Pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the clinical development of pyrimidine inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the scientific rationale and methodological rigor required to overcome common hurdles in your experiments, from early-stage in vitro assays to preclinical and clinical investigations.
This resource is structured to address specific problems you may encounter. We will delve into the mechanistic underpinnings of these challenges and provide actionable, step-by-step protocols to guide your experimental design and interpretation.
I. Acquired and Intrinsic Resistance to Pyrimidine Inhibitors
The emergence of drug resistance is a primary obstacle to the long-term efficacy of targeted therapies. Pyrimidine inhibitors, particularly those targeting kinases, are susceptible to resistance through various mechanisms.
Frequently Asked Questions (FAQs)
Q1: Our pyrimidine inhibitor, which initially showed high potency, is losing efficacy in our long-term cell culture models. How can we determine the mechanism of acquired resistance?
A1: This is a classic challenge in drug development. Acquired resistance typically falls into two main categories: on-target alterations that prevent drug binding and off-target changes that bypass the inhibited pathway.[1] A systematic approach is required to dissect the underlying mechanism.
On-Target Resistance: This is often caused by secondary mutations in the drug's target protein that reduce binding affinity.[1] The "gatekeeper" mutation is a common example, such as the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) for first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2]
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the drug's effects.[3] Examples include the amplification of other receptor tyrosine kinases like c-Met or HER2, or mutations in downstream signaling components like PIK3CA or BRAF.[3][4][5]
Below is a workflow to investigate these possibilities.
Troubleshooting Guide: Investigating Acquired Resistance
Issue: A cancer cell line, previously sensitive to a pyrimidine kinase inhibitor, now exhibits a significantly higher IC50 value.
Caption: Workflow for Investigating Acquired Drug Resistance.
Experimental Protocol: Sequencing of the Target Kinase Domain
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Design primers to amplify the entire kinase domain of the target gene.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequences for mutations in the resistant cells that are absent in the parental line.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider targeted NGS panels that cover the kinase domain and other known resistance-conferring genes.
Q2: What if no on-target mutations are found? How do we identify bypass signaling pathways?
A2: If on-target resistance is ruled out, the next logical step is to investigate the activation of alternative signaling pathways that render the cells independent of the inhibited target.[2][4]
// Nodes EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; TKI [label="1st Gen TKI\n(e.g., Gefitinib)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MET [label="MET", fillcolor="#F1F3F4", fontcolor="#202124"]; HER3 [label="HER3", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGFR -> PI3K [label="Activates"]; TKI -> EGFR [label="Inhibits", arrowhead=tee, color="#EA4335"]; MET -> HER3 [label="Amplification\nActivates"]; HER3 -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> Proliferation;
// Grouping {rank=same; EGFR; MET;} {rank=same; TKI; HER3;} }
Caption: MET Amplification as a Bypass Resistance Mechanism to EGFR TKIs.
II. Off-Target Effects and Toxicity
Pyrimidine inhibitors, especially kinase inhibitors, can interact with multiple targets due to the conserved nature of the ATP-binding pocket across the kinome.[6] These off-target effects can lead to cellular toxicity and misleading experimental results.[6]
Frequently Asked Questions (FAQs)
Q3: Our lead pyrimidine inhibitor is showing significant toxicity in cell-based assays at concentrations needed for on-target inhibition. How do we determine if this is due to off-target effects?
A3: Distinguishing on-target from off-target toxicity is critical. The observed toxicity may be due to the inhibition of one or more kinases that are essential for normal cell viability.[6]
Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Toxicity
Issue: A novel pyrimidine inhibitor induces widespread cell death at its effective concentration.
-
In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the inhibitor's structure and the sequence/structural similarity of its intended target to other kinases.[6]
-
Kinome-Wide Profiling: The gold standard is to screen the inhibitor against a large panel of recombinant kinases (e.g., a kinome scan). This will provide a selectivity profile and identify unintended targets.[6]
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging its intended target in the cellular context.[6]
-
Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to knock down the intended target. If the knockdown recapitulates the inhibitor's phenotype (e.g., reduced proliferation), it suggests an on-target effect. If the inhibitor is still toxic after target knockdown, an off-target mechanism is likely.[6]
| Inhibitor Class | Common On-Target Toxicities | Common Off-Target Toxicities | Management Strategies |
| JAK Inhibitors | Immunosuppression leading to infections.[7][8] | Nausea, headache, acne, increased cholesterol, risk of blood clots and cancer.[7][9][10] | Dose reduction, monitoring blood counts and lipids, patient screening for risk factors.[9] |
| EGFR Inhibitors | Skin rash, diarrhea. | Interstitial lung disease (rare). | Prophylactic skin treatments, anti-diarrheal agents. |
| DHODH Inhibitors | Diarrhea, nausea, hair loss, elevated liver enzymes.[11] | Potential for cardiotoxicity with certain nucleoside analogues.[12] | Monitoring liver function, dose interruption or reduction.[11] |
This table provides a generalized overview. Specific toxicities are compound-dependent.
III. Pharmacokinetics and Formulation Challenges
Many small molecule inhibitors, including pyrimidine derivatives, are lipophilic and have poor aqueous solubility. This presents a significant challenge for oral administration, leading to low bioavailability.[13][14]
Frequently Asked Questions (FAQs)
Q4: Our promising pyrimidine inhibitor has very low aqueous solubility. What formulation strategies can we explore to improve its oral bioavailability for in vivo studies?
A4: Over 70% of new chemical entities suffer from poor aqueous solubility, making this a common hurdle.[13] The goal is to enhance the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids.[14] Several formulation strategies can be employed.
Formulation Approaches for Poorly Soluble Drugs:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms have higher kinetic solubility than their crystalline counterparts, leading to supersaturated solutions upon dissolution.[13]
-
Lipid-Based Formulations: The drug is dissolved in oils, surfactants, and co-solvents. These can form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) in the gut, presenting the drug in a solubilized state.[15]
-
Salt Formation: For ionizable compounds, forming a salt can dramatically improve solubility and dissolution rate by disrupting the crystal lattice.[13]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its solubility in water.[13]
IV. In Vitro Assay Troubleshooting
Reliable and reproducible in vitro data is the foundation of any drug development program. Variability in assays can obscure the true activity of a compound.[16]
Frequently Asked Questions (FAQs)
Q5: We are observing high plate-to-plate variability in our IC50 values from a fluorescence-based kinase assay. What are the common causes?
A5: High variability is a frequent issue that can stem from multiple factors related to reagents, protocol execution, and instrumentation.[16][17]
Troubleshooting Guide: In Vitro Kinase Assay Variability
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | - Compound autofluorescence.- Buffer components interfering with the assay. | - Run a control plate with the compound but no enzyme to measure its intrinsic fluorescence.[16]- Ensure buffer components are compatible with the assay kit.[17] |
| Low Signal in Positive Controls (No Inhibitor) | - Inactive kinase enzyme.- Incorrect ATP concentration.- Suboptimal buffer conditions (pH, co-factors). | - Verify enzyme activity with a known substrate and control inhibitor. Use fresh enzyme aliquots.[16]- Ensure ATP concentration is near the Km for the kinase for competitive inhibitors.[16]- Check that the buffer pH and co-factor (e.g., Mg²⁺, Mn²⁺) concentrations are optimal.[16] |
| Inconsistent IC50 Values | - Inaccurate serial dilutions.- Pipetting errors.- Reagent instability (e.g., ATP degradation).- Temperature fluctuations during incubation. | - Use calibrated pipettes and perform dilutions carefully. Prepare a master mix for reagents where possible.[17]- Prepare fresh ATP solutions and reaction mixes for each experiment.[17]- Ensure consistent incubation times and temperatures for all plates.[17] |
Experimental Protocol: General Fluorescence-Based Kinase Assay
This protocol provides a general workflow for determining the IC50 of a pyrimidine inhibitor.
-
Reagent Preparation:
-
Prepare kinase reaction buffer at the correct pH and with necessary co-factors (e.g., MgCl₂).
-
Dilute the kinase and substrate to their final working concentrations in the reaction buffer.
-
Prepare a stock solution of ATP.
-
Perform a serial dilution of the pyrimidine inhibitor in DMSO, followed by a dilution in reaction buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a suitable 96-well or 384-well plate (e.g., black plates for fluorescence).[17]
-
Add the kinase to all wells except "no enzyme" controls.
-
Add the substrate to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined duration.
-
-
Detection:
-
Stop the reaction (if required by the assay format).
-
Add the detection reagent (which measures substrate phosphorylation or ATP depletion).
-
Read the plate on a microplate reader at the appropriate wavelengths.[18]
-
-
Data Analysis:
-
Subtract background signals.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response curve using a suitable software package to determine the IC50 value.
-
References
- National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PubMed Central.
- ERS Publications. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications.
- American Association for Cancer Research. (2008). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- National Center for Biotechnology Information. (n.d.). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PubMed Central.
- GoodRx. (2024, April 8). 10 JAK Inhibitor Side Effects You'll Want to Know About. GoodRx.
- Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- American Academy of Dermatology Association. (2024, July 26). JAK inhibitors: What your dermatologist wants you to know. AAD.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
- RxList. (2022, January 12). Pyrimidine Synthesis Inhibitors. RxList.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- European Medicines Agency. (2022, November 11). EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders. EMA.
- DermNet. (n.d.). Janus kinase inhibitors. DermNet.
- International Journal of Basic & Clinical Pharmacology. (2024, March 28). A review on potential adverse effects associated with Janus-kinase inhibitors. ijbcp.com.
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
- National Center for Biotechnology Information. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PubMed Central.
- PubMed. (n.d.). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed.
- PubMed. (2019, July 1). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed.
- National Center for Biotechnology Information. (n.d.). Therapeutic Challenges in Chronic Myeloid Leukemia: A Case-Based Discussion. PubMed Central.
- National Institutes of Health. (2022, January 17). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. NIH.
- YouTube. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube.
- PubMed. (n.d.). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- Wikipedia. (n.d.). Pyrimethamine. Wikipedia.
- ResearchGate. (2025, August 5). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate.
- MDPI. (2024, March 14). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. MDPI.
- National Center for Biotechnology Information. (n.d.). Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. PubMed Central.
- National Center for Biotechnology Information. (n.d.). A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase. PubMed Central.
- PubMed. (n.d.). Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors. PubMed.
- National Center for Biotechnology Information. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PubMed Central.
- ResearchGate. (2025, August 10). A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase. ResearchGate.
- protocols.io. (2023, September 23). In vitro kinase assay. protocols.io.
- ResearchGate. (2025, August 10). Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice. ResearchGate.
- PubMed. (2025, June 12). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. PubMed.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY. ResearchGate.
- BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
- Cancer Discovery. (2019). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Cancer Discovery.
- PubMed. (n.d.). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. PubMed.
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Validation & Comparative
A Researcher's Guide to Validating the Target of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Comparative Approach
In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target is a cornerstone of successful therapeutic development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a compound representative of a class of molecules frequently encountered in kinase inhibitor screens. The pyrimidine scaffold, coupled with a methylpiperazine group, is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.
This guide will not assume a pre-defined target for this compound. Instead, it will present a comparative analysis of robust experimental strategies to deorphanize this and similar compounds, ensuring a high degree of scientific rigor and confidence in the identified target. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.
Section 1: Initial Target Hypothesis Generation - Casting a Wide Net
Given the chemical structure of this compound, an initial hypothesis would point towards protein kinases as a likely target class. The 2-aminopyrimidine core is a well-established hinge-binding motif in numerous kinase inhibitors. Therefore, the initial phase of target validation should focus on broad, unbiased screening methods to generate a list of potential protein binders.
Kinase Profiling Assays
A logical first step is to screen the compound against a large panel of recombinant kinases. This approach provides a broad overview of the compound's selectivity and identifies initial "hits."
Comparative Analysis of Kinase Profiling Platforms:
| Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., [33P]-ATP Filter Binding) | Measures the incorporation of radiolabeled phosphate from ATP onto a substrate. | High sensitivity, considered a "gold standard." | Requires handling of radioactive materials, lower throughput. |
| Fluorescence-Based Assays (e.g., FRET, FP) | Detects changes in fluorescence upon substrate phosphorylation or inhibitor binding. | High throughput, non-radioactive. | Prone to interference from fluorescent compounds. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in solution after a kinase reaction. | High throughput, sensitive. | Indirect measurement of kinase activity. |
| Label-Free Assays (e.g., Surface Plasmon Resonance) | Measures binding events in real-time without the need for labels. | Provides kinetic data (kon, koff). | Lower throughput, can be technically demanding. |
Expert Recommendation: For initial screening, a luminescence-based assay offers a good balance of throughput, sensitivity, and ease of use. Follow-up on initial hits should be confirmed with a secondary, orthogonal assay, such as a radiometric or label-free method, to rule out technology-specific artifacts.
Affinity-Based Approaches
Affinity-based methods are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Causality Behind Experimental Choices:
-
Linker Position: The choice of where to attach the linker to the small molecule is critical. It should be at a position that does not interfere with the compound's binding to its target. For this compound, a potential linker attachment point could be on the pyrimidine ring, distal to the presumed hinge-binding amine.
-
Control Experiments: A crucial control is to perform the pull-down with beads that have not been coupled to the compound, or with beads coupled to a structurally similar but inactive analog. This helps to distinguish true binders from proteins that non-specifically interact with the matrix.
Section 2: Target Validation in a Cellular Context
Once a list of putative targets has been generated, it is imperative to validate these interactions within a cellular environment. This step is crucial to confirm that the compound engages its target under physiological conditions and to link target engagement to a cellular phenotype.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the thermal stability of proteins in response to ligand binding. The principle is that a protein will be stabilized against thermal denaturation when bound to its ligand.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry (isothermal dose-response CETSA).
Data Presentation: CETSA Melt Curve
| Temperature (°C) | Vehicle Control (% Soluble Protein) | This compound (% Soluble Protein) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 90 |
| 55 | 50 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
A rightward shift in the melt curve for the compound-treated sample indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Western Blotting for Downstream Signaling
If the putative target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cells with increasing concentrations of this compound.
-
Lysate Preparation: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate of the putative target kinase, followed by a secondary antibody.
-
Detection: Visualize the bands using chemiluminescence or fluorescence.
Trustworthiness through Controls:
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Total Protein Control: In addition to the phospho-specific antibody, probe a separate blot with an antibody that recognizes the total amount of the substrate protein to ensure that the observed decrease in phosphorylation is not due to a decrease in the total protein level.
Section 3: Orthogonal Validation and In-Vivo Confirmation
To build a strong case for a specific target, it is essential to employ orthogonal validation methods that are mechanistically distinct from the primary validation assays.
Genetic Approaches: RNA Interference (RNAi)
Genetic knockdown of the proposed target should phenocopy the effects of the small molecule inhibitor.
Experimental Protocol: RNAi Sensitization/Resistance Screen
-
Transfection: Transfect cells with a library of siRNAs targeting the putative targets.
-
Compound Treatment: Treat the transfected cells with this compound at a concentration that causes partial growth inhibition (e.g., GI50).
-
Viability Assay: Measure cell viability after a set incubation period.
Interpreting the Results:
-
Sensitization: Knockdown of a protein that is part of a parallel survival pathway may sensitize the cells to the compound.
-
Resistance: Knockdown of the true target should confer resistance to the compound, as there is less of the target protein for the compound to inhibit.
A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and Other Kinase Inhibitors for Preclinical Research
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Potency, Selectivity, and Cellular Efficacy
Introduction
In the landscape of targeted cancer therapy, the pyrimidine scaffold serves as a cornerstone for the development of potent kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding within the kinase catalytic site, providing a versatile backbone for medicinal chemistry exploration. This guide focuses on 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine , a representative of this chemical class, which for the purpose of this guide we will refer to as PMA-1 .
While specific preclinical data for PMA-1 is not extensively published, its structural motifs are prevalent in numerous well-characterized kinase inhibitors. The presence of the 2-aminopyrimidine core linked to a methylpiperazine moiety strongly suggests activity against various protein kinases, particularly those within the tyrosine kinase and serine/threonine kinase families. This guide will provide a comparative framework for researchers evaluating novel compounds like PMA-1, using a hypothetical target profile based on its structural similarity to known inhibitors of the Src Family Kinases (SFKs) .
We will compare PMA-1 with a panel of established kinase inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.
-
Imatinib: A first-generation tyrosine kinase inhibitor, primarily targeting BCR-ABL, c-KIT, and PDGFR.[1]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor affecting VEGFR, PDGFR, and c-KIT, among others.[2][3]
-
CHIR-99021: A highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and comparative data to inform preclinical assessment of novel kinase inhibitors.
The Rationale for Comparison: Kinase Targets and Signaling
The Src Family Kinases (SFKs), including Src, Lck, and Fyn, are non-receptor tyrosine kinases that act as crucial nodes in signal transduction pathways regulating cell proliferation, survival, migration, and angiogenesis.[7] Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets.[7] The pyrimidine scaffold is a well-established pharmacophore for targeting SFKs.[6][7][8]
This comparative study is structured around a hypothetical scenario where initial screening suggests PMA-1 is a potent SFK inhibitor. The chosen comparators allow for a multi-faceted evaluation:
-
Dasatinib serves as a direct competitor, being a potent SFK inhibitor.
-
Imatinib and Sunitinib provide a broader context of tyrosine kinase inhibition, allowing for an assessment of selectivity.
-
CHIR-99021 is included as a negative control for tyrosine kinase assays and a representative of a different kinase family (serine/threonine), highlighting the importance of selectivity profiling.
Below is a simplified representation of a signaling pathway involving Src, illustrating the point of intervention for our hypothetical inhibitor, PMA-1.
Caption: Simplified Src signaling pathway and the inhibitory action of PMA-1.
Comparative Data Summary
The following tables present a combination of hypothetical data for PMA-1 and published data for the comparator compounds. This data is intended to serve as a template for researchers to structure their own findings.
Table 1: Biochemical Potency (IC50, nM)
| Compound | Src | Abl | c-Kit | VEGFR2 | GSK-3β |
| PMA-1 (Hypothetical) | 15 | 450 | >10,000 | >10,000 | 8,500 |
| Dasatinib | <1 | <1 | 5 | 79 | >10,000 |
| Imatinib | >10,000 | 25 | 100 | >10,000 | >10,000 |
| Sunitinib | 63 | >10,000 | 2 | 9 | >10,000 |
| CHIR-99021 | >10,000 | >10,000 | >10,000 | >10,000 | 6.7 [4][5] |
Data for Dasatinib, Imatinib, and Sunitinib are representative values from public sources and literature.
Table 2: Cellular Activity (GI50, nM) in Relevant Cell Lines
| Compound | K562 (BCR-ABL+) | MDA-MB-231 (High Src) | A549 (Low Src) |
| PMA-1 (Hypothetical) | 800 | 50 | 2,500 |
| Dasatinib | 1 | 20 | 150 |
| Imatinib | 200 | >10,000 | >10,000 |
| Sunitinib | 50 | 1,500 | 2,000 |
| CHIR-99021 | >10,000 | >10,000 | >10,000 |
Data for Dasatinib, Imatinib, and Sunitinib are representative values from public sources and literature.
Experimental Protocols
To generate the comparative data presented above, a series of robust and validated assays are required. The following section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow Diagram
Caption: Workflow for comprehensive kinase inhibitor characterization.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the ADP concentration.[4][9][10][11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
1 µL of diluted compound.
-
2 µL of a solution containing the kinase and its specific peptide substrate in kinase reaction buffer.
-
2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm that PMA-1 directly engages with Src kinase in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift (ΔTagg) is detected by quantifying the amount of soluble protein remaining after heat treatment.[12][13][14][15][16]
Step-by-Step Protocol:
-
Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of PMA-1 (e.g., 10x the cellular GI50) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for total Src.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Src protein relative to the non-heated control against the temperature for both vehicle- and PMA-1-treated samples. A shift in the melting curve to a higher temperature in the presence of PMA-1 indicates target engagement.
Phospho-Protein Analysis by Western Blot
This assay measures the inhibition of downstream signaling by assessing the phosphorylation status of a key substrate of the target kinase.
Objective: To determine if PMA-1 inhibits Src kinase activity within cells by measuring the phosphorylation of a known Src substrate.
Principle: Inhibition of Src kinase will lead to a decrease in the phosphorylation of its downstream targets. This change can be detected using phospho-specific antibodies.[5][17][18]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of PMA-1 (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the lysates to equal protein concentrations.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[17]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total Src and/or a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Src signal to the total Src signal for each concentration.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using this compound (PMA-1) as a representative example. By employing a combination of biochemical and cellular assays, researchers can systematically determine a compound's potency, selectivity, and mechanism of action.
The hypothetical data presented for PMA-1 suggests a potent and selective inhibitor of Src family kinases with corresponding on-target cellular activity. It appears less potent but more selective than the broad-spectrum inhibitor Dasatinib and demonstrates a clear mechanistic difference from Imatinib, Sunitinib, and the GSK-3 inhibitor CHIR-99021.
The self-validating nature of this experimental workflow is crucial. A potent IC50 in a biochemical assay should translate to on-target effects in cellular assays. For example, the GI50 in a high-Src cell line should be significantly lower than in a low-Src line, and these cellular effects should be corroborated by direct evidence of target engagement (CETSA) and pathway modulation (phospho-Western blot) at similar concentrations. Discrepancies in these data points often reveal important insights into a compound's properties, such as cell permeability, off-target effects, or engagement of compensatory signaling pathways.
For a compound like PMA-1, the next logical steps would involve a full kinome scan to confirm its selectivity profile, followed by in vivo pharmacokinetic studies and efficacy testing in relevant xenograft models. This structured, data-driven approach is fundamental to advancing promising chemical matter from the bench to the clinic.
References
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
- Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
- STEMCELL Technologies. CHIR99021 | GSK3 Inhibitor/WNT Activator. [URL: https://www.stemcell.com/products/chir99021.html]
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for LRRK2-GFP G2019S Lysate. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.
- BPS Bioscience. CHIR-99021 (CT99021) GSK3. [URL: https://bpsbioscience.com/cdk-inhibitor-chir-99021-27614]
- Selleck Chemicals. CHIR-99021 (Laduviglusib) GSK-3 Inhibitor. [URL: https://www.selleckchem.com/products/chir-99021.html]
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [URL: https://www.annualreviews.org/doi/10.1146/annurev-biochem-071113-123758]
- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen_btk_man.pdf]
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A Comparative Guide to Bcr-Abl Inhibition: Imatinib versus the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Scaffold
For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the established Bcr-Abl tyrosine kinase inhibitor, Imatinib, with the core chemical scaffold, 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. While Imatinib is a clinically approved therapeutic, the latter represents a significant building block in the design of novel kinase inhibitors. This analysis will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation.
Introduction: The Challenge of the Philadelphia Chromosome
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation event creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase.[2] This aberrant kinase activity is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes and is a critical target for therapeutic intervention.[2]
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[3][4] The development of targeted therapies that specifically inhibit the kinase activity of Bcr-Abl has revolutionized the treatment of CML.[2]
The Gold Standard: Imatinib (Gleevec®)
Imatinib was the first-in-class tyrosine kinase inhibitor (TKI) to receive FDA approval for the treatment of CML and has transformed the prognosis for patients.[5] It functions as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[6] By occupying this site, Imatinib prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling and inducing apoptosis in Bcr-Abl-positive cells.[5][7]
Mechanism of Action of Imatinib
Imatinib specifically recognizes and binds to the inactive conformation of the Abl kinase domain, where the activation loop is folded inwards.[8] This mode of action is highly selective for Bcr-Abl, c-KIT, and PDGF-R kinases.[9] The specificity of Imatinib contributes to its favorable safety profile compared to traditional cytotoxic chemotherapy.[7]
Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
The Building Block: this compound
The chemical entity this compound is a key structural component of Imatinib and other kinase inhibitors. While not an established Bcr-Abl inhibitor in its own right in the public domain, its constituent parts, the pyrimidine ring and the methylpiperazine group, are prevalent in medicinal chemistry for their roles in interacting with kinase active sites and conferring drug-like properties.
The pyrimidine core serves as a versatile scaffold for ATP-competitive inhibitors.[10] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. The amino group at the 4-position and the methylpiperazine at the 2-position of this fragment can be further functionalized to enhance potency and selectivity. The N-methylpiperazine moiety, in particular, is often incorporated to improve solubility and oral bioavailability.[11]
Performance Comparison: Imatinib vs. a Hypothetical Inhibitor
As direct experimental data for the Bcr-Abl inhibitory activity of this compound is unavailable, a direct quantitative comparison is not feasible. However, we can present the well-documented performance of Imatinib as a benchmark.
| Parameter | Imatinib | This compound |
| Target | Bcr-Abl, c-KIT, PDGF-R | Not established as a direct Bcr-Abl inhibitor |
| Mechanism of Action | ATP-competitive inhibitor of the inactive kinase conformation | Potential ATP-competitive scaffold |
| IC50 (Wild-Type Bcr-Abl Kinase Assay) | ~25-110 nM[6][7] | Data not available |
| Cellular IC50 (K562 cells) | ~150-500 nM[12] | Data not available |
Experimental Protocols for Inhibitor Evaluation
To rigorously assess the efficacy of potential Bcr-Abl inhibitors, standardized in vitro and cell-based assays are essential. The following protocols provide a framework for such evaluations.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Bcr-Abl kinase.
Caption: Workflow for a cell viability assay using the MTT method.
Step-by-Step Methodology:
-
Cell Seeding: Seed a Bcr-Abl-positive cell line (e.g., K562) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion and Future Perspectives
Imatinib remains a cornerstone in the treatment of CML, demonstrating the profound impact of targeting the Bcr-Abl kinase. Its success has spurred the development of second and third-generation inhibitors to overcome resistance. The chemical scaffold, this compound, represents a valuable starting point in the design of new kinase inhibitors. Structure-activity relationship studies on pyrimidine-based compounds continue to yield novel inhibitors with improved potency and selectivity. The future of CML therapy will likely involve a personalized approach, with the choice of inhibitor guided by the specific Bcr-Abl mutations present in a patient. Therefore, the continued exploration of novel chemical scaffolds and the rigorous preclinical evaluation using the assays described herein are paramount to advancing the treatment of CML and other kinase-driven cancers.
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A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Synthesis Methods
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in FDA-approved drugs for a wide range of diseases, from cancer to viral infections, underscores the continuous need for efficient and sustainable methods for its synthesis.[1][2][3] This guide provides an in-depth, objective comparison of emerging pyrimidine synthesis methodologies against established techniques, supported by experimental data to inform your selection of the most suitable synthetic route.
The Enduring Importance of the Pyrimidine Core
The significance of the pyrimidine ring system in medicinal chemistry cannot be overstated. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is a privileged scaffold that interacts with a multitude of biological targets.[1][4] Its planar structure and the presence of two nitrogen atoms facilitate crucial hydrogen bonding and π-π stacking interactions within enzyme active sites and receptor binding pockets.[1] This inherent biological relevance has driven decades of research into novel synthetic routes that offer improved yields, greater molecular diversity, and more environmentally benign processes.
Benchmarking the Old and the New: A Comparative Analysis
The evolution of pyrimidine synthesis has moved from classical condensation reactions to highly efficient, green, and technologically advanced methods. Here, we compare the performance of traditional methods like the Pinner and Biginelli reactions with contemporary approaches such as microwave-assisted synthesis, metal-free catalysis, and multicomponent reactions under green conditions.
Table 1: Quantitative Comparison of Pyrimidine Synthesis Methodologies
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Classical Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Varies | Moderate |
| Conventional Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Strong Mineral Acid (e.g., HCl) | Ethanol | 1.5 - 3 hours | Reflux | 60-70%[2][5] |
| Microwave-Assisted Biginelli | Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[6] |
| Microwave-Assisted (Alternative) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Not Specified | Excellent[2] |
| Ultrasound-Assisted Synthesis | Aldehyde, Active Methylene Compound, Amidine Source | Catalyst Dependent | Varies | 20-30 minutes | Room Temp. | High |
| Metal-Free (l-proline catalyzed) | 4-hydroxy coumarins, aldehydes, 2-aminobenzothiazoles/urea | l-proline | Water | 3 hours | 70 °C | Excellent[7][8] |
| Metal-Free (Visible Light) | Amidines, α,β-unsaturated ketones | Eosin Y (photocatalyst) | Varies | Varies | Ambient | Moderate to Excellent[9][10] |
| Iridium-Catalyzed Multicomponent | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[6] |
A Deeper Dive into the Methodologies
The Classics: Pinner and Biginelli Reactions
The Pinner synthesis , one of the earliest methods, involves the condensation of an amidine with a 1,3-dicarbonyl compound.[11][12] While foundational, it often requires harsh conditions and can result in moderate yields.
The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a workhorse in pyrimidine synthesis for over a century.[13][14] Its primary advantage is the straightforward assembly of the dihydropyrimidinone (DHPM) core. However, the classical approach often suffers from long reaction times and the need for strong acid catalysts.[5][14]
Caption: Conventional Biginelli Reaction Workflow.
The Green Revolution in Pyrimidine Synthesis
In recent years, the principles of green chemistry have driven significant innovation in pyrimidine synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.[4][13][15]
Microwave-Assisted Synthesis: This technique has revolutionized the Biginelli reaction and other pyrimidine syntheses.[16] By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with a significant increase in yield and under solvent-free conditions.[6][13] The mechanism involves efficient heating through dipolar polarization and ionic conduction.[16]
Ultrasound-Assisted Reactions: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This method often allows for reactions to occur at room temperature, reducing energy consumption and offering a milder alternative to conventional heating.[4]
Metal-Free Catalysis: The use of transition metals, while effective, can lead to product contamination and environmental concerns. Recent advancements have focused on metal-free catalytic systems. For instance, L-proline, an inexpensive and readily available amino acid, has been shown to be an effective catalyst for the synthesis of fused pyrimidines in water, a green solvent.[7][8] Another innovative approach utilizes visible light and a photocatalyst like Eosin Y to achieve a metal-free synthesis of multi-substituted pyrimidines.[9][10]
Caption: Overview of Green Pyrimidine Synthesis Strategies.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are detailed protocols for a conventional and a modern, green approach to pyrimidine synthesis.
Protocol 1: Classical Biginelli Reaction
Objective: To synthesize a dihydropyrimidinone derivative using conventional heating.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude product.
-
Recrystallize from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction
Objective: To synthesize a dihydropyrimidinone derivative using a green, microwave-assisted method.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)[13]
-
Domestic microwave oven[13]
Procedure:
-
In a beaker, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, urea, and sulfamic acid.[13]
-
Place the beaker in a domestic microwave oven and irradiate at a power of 300-600W for 2-5 minutes.[6][13] Monitor the reaction in intervals.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Add cold water to the solidified mass and stir.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Conclusion and Future Outlook
The synthesis of pyrimidines has undergone a significant transformation, with modern methods offering substantial advantages in terms of efficiency, sustainability, and reaction conditions.[13] While classical methods like the Biginelli reaction remain valuable, microwave-assisted and metal-free catalytic approaches provide compelling alternatives for researchers seeking to optimize their synthetic workflows.[4][13] The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. As the demand for novel, biologically active pyrimidine derivatives continues to grow, the development of even more efficient and environmentally friendly synthetic strategies will remain a key focus in the field of medicinal chemistry.
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- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2023). Organic & Biomolecular Chemistry.
- Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. (2018). ACS Omega, 3(11), 16035-16043.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2024). Current Organic Synthesis, 21(2), 127-139.
- Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467.
- An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 341-344.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). Current Medicinal Chemistry, 30(9), 1029-1059.
- Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in W
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem. (n.d.). BenchChem.
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- Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023). Power System Technology, 47(4).
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- Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). The Journal of Organic Chemistry.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2023). Folia Medica, 65(3), 441-450.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). Acta Poloniae Pharmaceutica, 65(5), 609-613.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research, 13(12), 116-133.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2023). Organic & Biomolecular Chemistry.
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- One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2007). The Journal of Organic Chemistry, 72(19), 7423-7425.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(2), 121-134.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Advances.
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- Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. (2020). Organic & Biomolecular Chemistry.
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- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022). International Journal of Organic Chemistry, 12(1), 11-27.
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Comparative Cross-Reactivity Profiling of Kinase Inhibitors Featuring the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Scaffold
A Senior Application Scientist's Guide to Methodologies and Interpretation
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine scaffold is a privileged structure, forming the core of numerous successful kinase inhibitors. Its prevalence is a testament to its ability to effectively engage the ATP-binding pocket of various kinases. However, this efficacy is a double-edged sword. The conserved nature of the ATP pocket across the human kinome, which comprises over 500 members, means that inhibitors built on this scaffold can, and often do, interact with unintended targets. This cross-reactivity, or off-target activity, can lead to unforeseen side effects or, in some cases, be harnessed for therapeutic benefit through polypharmacology.
This guide provides a comprehensive framework for profiling the cross-reactivity of kinase inhibitors, using the well-characterized ABL inhibitor, Imatinib (Gleevec) , as our primary case study due to its structural relation to the topic scaffold. We will compare its selectivity profile against second-generation inhibitors, Dasatinib (Sprycel) and Nilotinib (Tasigna) , to illustrate how subtle chemical modifications can dramatically alter target engagement and clinical outcomes.
The Imperative of Selectivity Profiling
The decision to advance a lead compound in drug discovery is heavily reliant on its selectivity profile. A "promiscuous" compound that inhibits multiple kinases can present a significant safety risk. Conversely, a highly selective compound may have a narrower therapeutic window or be more susceptible to resistance. Therefore, understanding the complete interaction profile of a compound is paramount. This is achieved through systematic screening against large panels of kinases, a process that provides a "fingerprint" of the inhibitor's activity.
Methodologies for Comprehensive Kinase Profiling
A robust assessment of cross-reactivity involves a multi-faceted approach, typically beginning with broad, high-throughput screening and progressing to more focused biochemical and cell-based assays.
Experimental Workflow: Large-Panel Kinase Screening
The initial step involves screening the compound against a large, representative panel of the human kinome, often comprising over 400 different kinases. This provides a global view of the inhibitor's selectivity.
Figure 1. High-throughput workflow for kinase selectivity profiling.
Protocol: In Vitro ATP-Competition Binding Assay (e.g., KINOMEscan™)
This method quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.
1. Preparation:
- The test compound is dissolved in DMSO to create a stock solution.
- A panel of human kinases, each tagged with DNA, is prepared.
- An immobilized, broad-spectrum kinase inhibitor is coupled to a solid support (e.g., beads).
2. Assay Execution:
- In the wells of a microtiter plate, the DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
- If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.
3. Quantification:
- The beads are washed to remove any unbound kinases.
- The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
- The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound.
4. Data Interpretation:
- A selectivity score (S-score) can be calculated, which represents the number of kinases that the compound binds to with high affinity divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Analysis: Imatinib vs. Dasatinib vs. Nilotinib
Imatinib was a breakthrough for treating Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL fusion protein. However, resistance and intolerance prompted the development of second-generation inhibitors like Dasatinib and Nilotinib. While all three target BCR-ABL, their cross-reactivity profiles differ significantly, impacting their clinical use.
Biochemical Selectivity Profile
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of the three compounds against key kinases. Lower values indicate higher potency.
| Kinase Target | Imatinib (nM) | Dasatinib (nM) | Nilotinib (nM) | Clinical Relevance |
| BCR-ABL | 25 - 100 | < 1 | 20 | Primary Target (CML) |
| KIT | 100 | 5 - 15 | 100 - 200 | Gastrointestinal Stromal Tumors (GIST) |
| PDGFRα/β | 50 - 150 | 1 - 5 | 50 - 100 | Myeloproliferative Neoplasms |
| SRC Family | > 10,000 | 0.5 - 1 | > 5,000 | Off-Target (Dasatinib); Platelet function |
| DDR1 | 38 | 2.7 | 1.3 | Off-Target; Potential fibrosis role |
| Ephrins (EphA2) | > 1,000 | 4 - 6 | > 1,000 | Off-Target (Dasatinib) |
Data compiled from multiple sources for illustrative purposes.
Interpretation of Cross-Reactivity
The data reveals a clear distinction in selectivity.
-
Imatinib: Demonstrates potent inhibition of ABL, KIT, and PDGFR. It is considered relatively selective.
-
Nilotinib: Is structurally similar to Imatinib and retains a comparable selectivity profile but with higher potency against BCR-ABL. It is generally more selective than Imatinib.
-
Dasatinib: Exhibits a much broader inhibition profile. While highly potent against BCR-ABL, it is also a potent inhibitor of the SRC family of kinases, KIT, PDGFR, and Ephrin receptors. This polypharmacology is responsible for both its efficacy in Imatinib-resistant CML cases and some of its characteristic side effects, such as pleural effusion.
Figure 2. Comparative selectivity of CML inhibitors. Arrow thickness correlates with inhibitory potency.
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors is a critical, multi-step process that is fundamental to modern drug development. As demonstrated by the comparison of Imatinib, Dasatinib, and Nilotinib, inhibitors sharing a common chemical heritage can exhibit vastly different selectivity profiles. A compound built around the this compound scaffold, like Imatinib, may show a relatively clean profile, while a compound like Dasatinib demonstrates that broad-spectrum inhibition can be a powerful tool against drug resistance.
For researchers developing novel compounds based on this or any other scaffold, the message is clear: early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but an essential tool for understanding a compound's mechanism of action, predicting potential toxicities, and uncovering new therapeutic opportunities. The methodologies described herein provide a validated roadmap for generating the robust data needed to make informed decisions and advance the next generation of targeted therapies.
References
- Title: The importance of kinase selectivity in the development of novel cancer therapies. Source: Expert Opinion on Drug Discovery. URL:[Link]
- Title: A comprehensive assessment of kinase inhibitor selectivity.
- Title: The KINOMEscan™ Assay System. Source: DiscoverX (now part of Eurofins). URL:[Link]
- Title: Imatinib and beyond: the story of CML. Source: The ASCO Post. URL:[Link]
- Title: Imatinib: a breakthrough in targeted cancer therapy.
- Title: Dasatinib: a potent inhibitor of multiple tyrosine kinases. Source: Clinical Cancer Research. URL:[Link]
- Title: Nilotinib: a potent and selective inhibitor of the BCR-ABL kinase. Source: Cancer Research. URL:[Link]
Efficacy of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Analogs as Kinase Inhibitors: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.[1] This guide provides a comparative analysis of the efficacy of analogs based on the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine core structure. By examining the structure-activity relationships (SAR) of these compounds, primarily as inhibitors of critical cell cycle regulators like Aurora kinases and Cyclin-Dependent Kinases (CDKs), we aim to provide actionable insights for researchers in the field of drug discovery. The dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3][4]
This document delves into the nuanced effects of structural modifications on inhibitory potency and cellular activity, supported by experimental data from peer-reviewed studies. We will explore the rationale behind experimental designs and provide detailed protocols for key assays, empowering researchers to validate and expand upon these findings.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of this compound offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Our analysis, synthesized from multiple studies, focuses on substitutions at the C4 and C5 positions of the pyrimidine ring and modifications of the piperazine moiety.
Modifications at the C4-Anilino Ring
Substitutions on the anilino ring at the C4 position of the pyrimidine core have been shown to significantly influence inhibitory activity. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, the introduction of a nitro group at the meta-position of the anilino ring resulted in potent pan-CDK inhibition.[5] Further exploration of this position with bulkier groups like piperazine-1-yl-ethanone has been shown to modulate potency and selectivity against different kinases.[6]
Impact of C5 Position Substitutions
The C5 position of the pyrimidine ring is another critical site for modification. The introduction of a bromide at this position, in combination with a 1,2-dimethylpiperazine pendant domain, has yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines.[7] In another study on 2-anilino-4-(thiazol-5-yl)pyrimidines, substituting the C5 position with a carbonitrile group maintained potent CDK9 inhibitory activity.[5]
Alterations to the Piperazine Moiety
The 4-methylpiperazin-1-yl group at the C2 position is a common feature in many potent kinase inhibitors, contributing to favorable pharmacokinetic properties. However, modifications to this moiety can be explored to fine-tune activity. Replacing the methyl group with other alkyl or aryl substituents can impact the compound's interaction with the solvent-accessible region of the kinase ATP-binding pocket.
Comparative Efficacy Data
To provide a clear comparison, the following table summarizes the in vitro efficacy of selected this compound analogs and related pyrimidine derivatives from various studies. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase or the proliferation of a cancer cell line by 50%.
| Compound ID | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| Analog 1 | Aurora A, Aurora B | HCT-116 | 309 (Aurora A), 293 (Aurora B) | [8] |
| Analog 2 | CDK4/Cyclin D1 | - | 3.87 | [9][10] |
| Analog 3 | PLK4 | MCF-7 | 6.7 | [11] |
| Analog 4 | CDK2 | A2780 | 7 (Ki) | [12] |
| Analog 5 | Aurora A | NCI-H446 | < 200 | [13][14] |
Note: The specific structures of "Analog 1-5" are detailed in the cited references. The table is a synthesis of data from multiple sources to illustrate the potency of this chemical class.
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects. Below are diagrams of the Aurora Kinase and CDK signaling pathways, which are central to cell cycle regulation and are frequently dysregulated in cancer.
Aurora Kinase Signaling Pathway
Caption: Aurora Kinase signaling in cell cycle progression and points of inhibition.
The Aurora kinase family plays a pivotal role in mitosis, with Aurora A regulating centrosome function and spindle assembly, and Aurora B being essential for chromosome segregation and cytokinesis.[3][15][16] Inhibitors based on the this compound scaffold can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.
CDK Signaling Pathway
Caption: CDK-mediated G1/S transition in the cell cycle and points of inhibition.
Cyclin-dependent kinases, in complex with their cyclin partners, drive the cell cycle forward.[2][4][17] The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, releasing the transcription factor E2F to promote the expression of genes required for DNA replication.[6] Subsequently, the Cyclin E-CDK2 complex is activated, further promoting entry into the S phase.[1] The pyrimidine-based analogs can inhibit these CDKs, leading to cell cycle arrest at the G1/S checkpoint.
Experimental Methodologies
To ensure the reproducibility and validity of the efficacy data, this section provides detailed protocols for the key assays used to characterize these kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[8][13][18][19][20]
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This is often measured using methods like luminescence (detecting ATP consumption) or radioactivity.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.
-
Add the kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a reagent that detects the amount of ADP produced.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][21][22][23]
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify the expression of specific proteins, providing insights into the mechanism of cell death induced by the inhibitor.[24][25][26]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for proteins of interest, such as markers of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a desired time. Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved Caspase-3, cleaved PARP).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship data synthesized in this guide highlight the critical roles of substitutions at the C4 and C5 positions of the pyrimidine ring in modulating the efficacy and selectivity of these compounds against key cancer targets like Aurora kinases and CDKs.
The provided experimental protocols offer a robust framework for researchers to further investigate and optimize analogs based on this promising scaffold. Future research should focus on developing analogs with improved selectivity to minimize off-target effects and enhance their therapeutic window. Additionally, in vivo studies are essential to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates identified through in vitro screening. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective cancer therapeutics.
References
- Wikipedia. (2023). Cyclin-dependent kinase.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Experimental & Clinical Cancer Research.
- ResearchGate. (n.d.). Potential Target of CDK6 Signaling Pathway for Cancer Treatment.
- Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
- Boni, J. P., et al. (2010). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 285(38), 29613–29621.
- A review on the role of cyclin dependent kinases in cancers. (2022). Molecular Biology Reports.
- Hilaris Publisher. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Investigating the role of Aurora Kinases in RAS signaling. (2010). Cell Cycle, 9(2), 309–317.
- Creative Diagnostics. (n.d.). CDK Signaling Pathway.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(3), 126885.
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
- Determination of Caspase Activation by Western Blot. (2016). Methods in Molecular Biology, 1419, 45–55.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). European Journal of Medicinal Chemistry, 249, 115161.
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules, 27(9), 2795.
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A Head-to-Head Comparison of Pyrimidine and Pyridine Derivatives for Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and pyrimidine represent two of the most fundamental six-membered nitrogen-containing aromatic heterocycles, or "azines," that form the backbone of a vast array of pharmaceuticals.[1][2][3] While structurally similar, the inclusion of a second nitrogen atom in the pyrimidine ring profoundly alters its electronic properties, reactivity, and interactions with biological targets compared to its pyridine counterpart.[4][5] This guide provides a detailed, head-to-head comparison of their physicochemical properties, chemical reactivity, and strategic application in drug design. We will explore the causal relationships behind their differing behaviors and provide field-proven insights, supported by experimental data and protocols, to empower researchers in making informed decisions during the scaffold selection and lead optimization process.
Structural and Physicochemical Properties: A Tale of One vs. Two Nitrogen Atoms
Pyridine is a six-membered aromatic ring structurally related to benzene, where one methine group (=CH−) is replaced by a nitrogen atom.[6] Pyrimidine is also a six-membered aromatic heterocycle, but it contains two nitrogen atoms at positions 1 and 3.[4][7][8] This seemingly minor difference—one versus two nitrogen atoms—creates a cascade of effects on the molecules' fundamental properties.
Both pyridine and pyrimidine are aromatic, fulfilling Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons.[8][9][10] The nitrogen atoms in both molecules are sp²-hybridized, and each contributes one electron to the aromatic π system.[8][9][11][12] Crucially, the lone pair of electrons on each nitrogen resides in an sp² orbital in the plane of the ring and is not part of the aromatic system.[8][9][11][12]
The primary distinction arises from the powerful electron-withdrawing inductive effect of the nitrogen atoms. With two such "electron sinks," the pyrimidine ring is significantly more electron-deficient (π-deficient) than pyridine.[4][13] This has profound consequences for basicity and reactivity.
Basicity (pKa): The most striking difference is in their basicity. Pyridine is a weak base with a pKa of 5.23-5.30 for its conjugate acid, the pyridinium ion.[4][6][14] In stark contrast, pyrimidine is a much weaker base, with a pKa for its protonated form of just 1.23.[4][13] The addition of the second nitrogen atom in pyrimidine acts to further deactivate the ring, making it more difficult to protonate.[4]
Hydrogen Bonding: Both heterocycles can act as hydrogen bond acceptors via the lone pair on their nitrogen atoms. This is a critical interaction in medicinal chemistry for binding to biological targets like protein kinases.[7] Pyrimidine, with its two nitrogen atoms, offers multiple potential hydrogen bonding sites.[7][15] However, the altered electron distribution can subtly change the strength and geometry of these bonds compared to pyridine.[15][16]
| Property | Pyridine | Pyrimidine | Causality |
| Chemical Formula | C₅H₅N[5][6] | C₄H₄N₂[4][5] | Replacement of a second CH group with a nitrogen atom. |
| Molar Mass | 79.10 g/mol [6] | 80.09 g/mol | Addition of one nitrogen atom and removal of one carbon and one hydrogen atom. |
| pKa (conjugate acid) | 5.23 - 5.30[4][6][14] | 1.23[4][13] | The second electronegative nitrogen in pyrimidine strongly withdraws electron density, reducing the availability of the lone pairs for protonation.[4][13] |
| Dipole Moment | 2.2 D | 2.3 D | The vector sum of individual bond dipoles is influenced by the additional N atom in pyrimidine. |
| Resonance Energy | 117 kJ/mol[6] | ~110 kJ/mol | The greater electron deficiency in pyrimidine leads to slightly weaker resonant stabilization compared to pyridine. |
| H-Bonding | One acceptor site[7] | Two potential acceptor sites[7] | Based on the number of ring nitrogen atoms. |
Chemical Reactivity: A Head-to-Head Analysis
The differing electronic landscapes of pyridine and pyrimidine directly dictate their reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS)
Both rings are significantly deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom(s).[17] This effect is far more pronounced in pyrimidine.[4][18]
-
Pyridine: Undergoes EAS only under harsh conditions, and substitution preferentially occurs at the C-3 position. The C-2 and C-4 positions are more deactivated because the intermediate carbocation would place a positive charge adjacent to the already electron-deficient nitrogen.
-
Pyrimidine: Even more resistant to EAS than pyridine.[4][18] When the reaction does occur, it is highly selective for the C-5 position, which is the least electron-deficient carbon in the ring.[4] Electrophilic attack at C-2, C-4, or C-6 is extremely disfavored.
Nucleophilic Aromatic Substitution (SNAr)
The π-deficient nature of these rings makes them highly susceptible to nucleophilic attack, a reaction that is very difficult to achieve with benzene. This is a cornerstone of their utility in synthesis.
-
Pyridine: Readily undergoes SNAr, especially when a good leaving group (e.g., a halogen) is present at the C-2 or C-4 positions.[6][19][20] Nucleophilic attack at these positions generates a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge is favorably placed on the electronegative nitrogen atom.[19][20]
-
Pyrimidine: Is even more activated towards SNAr than pyridine.[4] The presence of two nitrogen atoms provides enhanced stabilization of the negative charge in the Meisenheimer intermediate. Leaving groups at the C-2, C-4, and C-6 positions are all readily displaced by nucleophiles.[13]
The following diagram illustrates the logical flow for predicting reactivity.
Caption: Logical flow from benzene to pyridine and pyrimidine and its effect on reactivity.
Case Study: Comparative Experimental Protocol
To provide a tangible example of the reactivity difference, we will outline a comparative protocol for a nucleophilic aromatic substitution (SNAr) reaction. We will compare the rate of reaction of 2-chloropyridine and 2-chloropyrimidine with a common nucleophile, morpholine. Based on the principles discussed, we predict that 2-chloropyrimidine will react significantly faster than 2-chloropyridine under identical conditions.
Objective: To compare the relative reaction rates of 2-chloropyridine and 2-chloropyrimidine with morpholine via SNAr.
Materials:
-
2-Chloropyridine
-
2-Chloropyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
-
TLC plates and LC-MS for reaction monitoring
Experimental Workflow Diagram
Caption: Workflow for the comparative SNAr experiment.
Step-by-Step Procedure:
-
Setup: In two separate, dry Schlenk flasks under an inert atmosphere, prepare the following reaction mixtures.
-
Flask A: Add 2-chloropyridine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Flask B: Add 2-chloropyrimidine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
-
Solvent Addition: To each flask, add 5 mL of anhydrous acetonitrile.
-
Reaction: Place both flasks in a pre-heated oil bath at 80°C and begin vigorous stirring.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the percentage conversion of starting material to product.
-
Workup: Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature. Filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Compare the reaction profiles. It is expected that the reaction in Flask B will reach completion significantly faster than the reaction in Flask A, providing experimental validation of the higher reactivity of the pyrimidine scaffold in SNAr reactions.
Role in Medicinal Chemistry: A Comparative Perspective
Both pyridine and pyrimidine are considered "privileged scaffolds" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2][21] A recent analysis showed that between 2014-2023, 54 FDA-approved drugs contained a pyridine ring, while 25 contained a pyrimidine ring.[1]
Bioisosterism: The strategic replacement of a pyridine ring with a pyrimidine (or vice versa) is a powerful tactic in drug design known as bioisosterism.[22][23][24][25] This modification can fine-tune a molecule's properties to:
-
Modulate Potency: Altering the hydrogen bonding pattern or electronic character can enhance or decrease binding affinity to a target.[23][26]
-
Improve Pharmacokinetics (ADME): Changing the basicity can affect solubility, cell permeability, and metabolic stability. The lower basicity of pyrimidine compared to pyridine can be advantageous in reducing off-target effects or improving oral bioavailability.
-
Escape Patent Space: Creating novel intellectual property by modifying an existing scaffold.
Case Study: Imatinib (Gleevec) Imatinib, a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a key phenylamino-pyrimidine (PAP) core.[27][28][29] The pyrimidine ring is crucial for its activity, forming key hydrogen bonds in the ATP-binding pocket of the BCR-ABL kinase. Numerous analogues have been developed by modifying this core structure.[27][28][30][31] The specific placement of the nitrogen atoms in the pyrimidine ring is critical; replacing it with a pyridine often leads to a significant drop in activity, highlighting the specific electronic and steric requirements of the target.[30]
The diagram below illustrates how these two scaffolds might interact differently within a hypothetical enzyme active site.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Validation of Pyrimidine-Based Anti-Tumor Agents
A note on 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: An initial survey of publicly available data did not yield specific in vivo anti-tumor studies for the compound this compound. However, this molecule belongs to the pyrimidine class of compounds, which is a cornerstone in modern oncology.[1][2][3] This guide, therefore, leverages well-characterized, clinically relevant pyrimidine derivatives to illustrate the principles and methodologies of in vivo validation, providing a robust framework for researchers in the field. We will compare the performance of these agents against each other and standard-of-care chemotherapy, supported by experimental data.
The Pyrimidine Scaffold: A Privileged Structure in Oncology
The pyrimidine ring is a fundamental component of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[1][3] This structural motif has been successfully exploited to develop a multitude of anti-cancer therapies that target various hallmarks of cancer.[2][3] These agents often function as kinase inhibitors, disrupting the signaling pathways that drive tumor growth and proliferation.[4][5] This guide will focus on two prominent classes of pyrimidine-based drugs: Epidermal Growth Factor Receptor (EGFR) inhibitors and Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)
EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[4][6] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[4][6] Pyrimidine-based EGFR-TKIs are designed to competitively bind to the ATP-binding site within the EGFR kinase domain, blocking its activity and shutting down these oncogenic signals.[5][7]
Featured EGFR Inhibitors:
-
Gefitinib: A first-generation EGFR-TKI, particularly effective against tumors with sensitizing EGFR mutations.[7]
-
Osimertinib: A third-generation, irreversible EGFR-TKI designed to be effective against both sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[6][8]
Caption: CDK4/6-Rb pathway and the inhibitory action of Palbociclib.
In Vivo Validation: The Xenograft Model
To move a promising anti-tumor compound from the lab to the clinic, its efficacy and safety must be rigorously tested in a living organism. The human tumor xenograft model is a cornerstone of preclinical oncology research. [9][10]This model involves transplanting human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to therapy in a controlled in vivo environment. [9]
Caption: General workflow for an in vivo tumor xenograft study.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from various in vivo xenograft studies, showcasing the anti-tumor efficacy of our selected pyrimidine derivatives compared to standard chemotherapy.
Table 1: In Vivo Efficacy of EGFR Inhibitors in NSCLC Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage & Administration | Key Outcome | Reference |
| Gefitinib | H358R (Cisplatin-Resistant, EGFR wt) | Nude Mice | 150 mg/kg/day, oral | 52.7% tumor growth inhibition at day 21. [11][12] | [11][12] |
| Gefitinib | H322 (EGFR-mutant) | Athymic Nude Mice | 60 mg/kg/day, IP | Significant tumor growth delay. [13] | [13] |
| Osimertinib | PC-9 (EGFR del19) Brain Metastasis | Nude Mice | 5 mg/kg/day, oral | Significant tumor regression compared to control and Erlotinib. [14] | [14] |
| Osimertinib | LG1423 PDX (EGFR Ex20Ins) | SCID Mice | 25 mg/kg/day, oral | Significant tumor growth inhibition. [15] | [15] |
| Cisplatin + Pemetrexed | Advanced NSCLC (Clinical Data) | Human Patients | Standard Regimen | Median Progression-Free Survival (PFS) of 5.2 months. [16] | [16] |
Table 2: In Vivo Efficacy of a CDK4/6 Inhibitor
| Compound | Cancer Model | Mouse Strain | Dosage & Administration | Key Outcome | Reference |
| Palbociclib | Medulloblastoma PDX (MYC-amplified) | Nude Mice | 100 mg/kg/day, oral | Significant survival advantage in mice with intracranial tumors. [17] | [17] |
| Palbociclib | Medulloblastoma PDX (SHH subgroup) | Nude Mice | 100 mg/kg/day, oral | Rapid regression of subcutaneous tumors. [17] | [17] |
| Palbociclib | Chordoma PDX (CDKN2A deleted) | NSG Mice | 75 mg/kg/day, 5 days/week, oral | Significant tumor growth inhibition (60%). [18] | [18] |
| Palbociclib | ER+ Breast Cancer (T47D) | BALB/c Nude Mice | 100 mg/kg/day, oral | Inhibited primary tumor growth and development of skeletal metastases. [19] | [19] |
Detailed Experimental Protocols
A self-validating system is crucial for trustworthy results. Below is a detailed, step-by-step methodology for a representative in vivo xenograft study, adapted from protocols for EGFR inhibitors. [11][14][15]
Protocol: In Vivo Efficacy of an EGFR Inhibitor in a Subcutaneous NSCLC Xenograft Model
-
Cell Culture:
-
Culture human NSCLC cells (e.g., PC-9, harboring an EGFR exon 19 deletion) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Causality: The choice of cell line is critical. PC-9 cells are used because their growth is driven by the specific EGFR mutation that the test drug is designed to inhibit, providing a clear mechanism-of-action-based endpoint.
-
-
Animal Husbandry:
-
Use 6- to 8-week-old female athymic nude mice.
-
House animals in a specific pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Causality: Immunodeficient mice are required to prevent rejection of the human tumor xenograft. [9]
-
-
Tumor Implantation:
-
Harvest PC-9 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Causality: Matrigel provides a supportive extracellular matrix that promotes initial tumor cell survival and establishment.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2. [15] * When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Causality: Randomization ensures that each group has a similar average tumor volume at the start of treatment, which is essential for a fair comparison of efficacy.
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water).
-
Test Compound (e.g., Osimertinib): Suspend Osimertinib in the vehicle solution to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg dosing volume).
-
Standard-of-Care (e.g., Cisplatin): Dissolve in saline.
-
Administer treatments daily via oral gavage (for Osimertinib) or intraperitoneal injection (for Cisplatin) for a specified period (e.g., 21 days). The control group receives only the vehicle.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a common metric to quantify the anti-tumor effect of a therapeutic intervention.
-
Secondary Endpoint: Body weight. A significant loss in body weight can be an indicator of drug toxicity. [17]
-
-
Study Termination and Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry (IHC) or snap-freeze them in liquid nitrogen for Western blot analysis.
-
Causality: Analyzing biomarkers in the tumor tissue (e.g., phosphorylated EGFR) provides direct evidence that the drug is hitting its target and modulating the intended signaling pathway in vivo. [6]This is a crucial step for validating the mechanism of action.
-
Conclusion
While specific in vivo data for this compound remains to be published, the broader class of pyrimidine derivatives has unequivocally demonstrated its value in oncology. Through well-established preclinical models, such as human tumor xenografts, researchers can rigorously validate the anti-tumor activity of novel pyrimidine-based compounds. [9][20]The comparative data for leading EGFR and CDK4/6 inhibitors like Osimertinib and Palbociclib not only highlight the therapeutic potential of this chemical scaffold but also provide a clear methodological blueprint for the in vivo evaluation of the next generation of targeted cancer therapies. The robust and reproducible execution of these in vivo studies is paramount for translating promising molecules from the laboratory to clinical success.
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A Senior Application Scientist's Guide to Confirming Drug Mechanism of Action with Knockout Studies
For any therapeutic candidate, definitively answering the question, "How does this drug actually work?" is a cornerstone of preclinical development. While biochemical assays can identify a drug's molecular target, they don't confirm that this interaction is responsible for the drug's therapeutic effect in a complex biological system. This is where genetic ablation, or "knockout" (KO), studies provide unparalleled clarity. By removing the putative target gene, we can directly test the hypothesis: if the target is absent, the drug's effect should be too.
This guide provides an in-depth comparison of the primary technologies used for generating knockout models to validate a drug's mechanism of action (MoA). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the frameworks described are self-validating and scientifically rigorous.
The Central Premise: Knockout vs. Knockdown
Before comparing specific technologies, it's critical to understand the fundamental difference between a gene knockout and a gene knockdown. This distinction is pivotal for the integrity of an MoA study.
-
Gene Knockout (KO): This involves making permanent, heritable changes to the genomic DNA to completely ablate the function of a target gene. This is typically achieved by introducing frameshift mutations that lead to a non-functional protein product or by deleting a critical part of the gene. The result is a true null model.
For MoA confirmation, a knockout is the gold standard. A knockdown's incomplete protein depletion can lead to ambiguous results; a diminished drug effect might be misinterpreted as a partial on-target effect, when it could be due to the residual protein being sufficient for a partial response. A true knockout eliminates this ambiguity.
| Feature | Gene Knockout (e.g., CRISPR) | Gene Knockdown (e.g., RNAi) |
| Level of Action | DNA (Permanent) | mRNA (Transient or Stable) |
| Effect | Complete loss of protein function | Reduction in protein level |
| Typical Efficiency | High, can achieve 100% ablation | Variable, often incomplete |
| Durability | Permanent and heritable | Often transient (siRNA) or variable (shRNA) |
| Use Case for MoA | Definitive target validation | Rapid screening, essential gene studies |
Technology Comparison for MoA Validation
The choice of technology depends on the experimental system (in vitro vs. in vivo), the nature of the target gene, and the required level of control. We will compare the most prevalent platforms: CRISPR-Cas9, RNA Interference (RNAi), and the Cre-Lox system for advanced in vivo applications.
CRISPR-Cas9: The Scalpel for Definitive In Vitro Validation
Mechanism of Action: The system uses a short, synthetic single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific 20-nucleotide sequence in the genome.[3][4] The Cas9 enzyme creates a double-strand break (DSB) at the target site. The cell's natural, error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop codon and a non-functional protein.[4]
Experimental Workflow for MoA Confirmation
Caption: CRISPR-Cas9 workflow for generating and validating a knockout cell line for MoA studies.
Causality and In-Built Validation:
-
Why target an early exon? Introducing a frameshift mutation early in the coding sequence maximizes the probability that any resulting truncated protein is non-functional.[5]
-
Why genomic and protein validation? Sequencing confirms the genetic edit, but a Western blot is the ultimate proof that the target protein is truly absent.[6] This is a critical self-validating step, as some frameshift mutations can paradoxically lead to truncated but partially functional proteins through mechanisms like exon skipping.[7]
-
Trustworthiness through Controls: A robust experiment must include a parental (wild-type) cell line and a clone generated with a non-targeting control (NTC) sgRNA to ensure the observed phenotype is not an artifact of the CRISPR process itself.[8]
Strengths & Limitations
-
Strengths: Provides a complete and permanent loss of function, leading to unambiguous data. The technology is relatively fast and cost-effective for cell line engineering.
-
Limitations: Off-target effects, where Cas9 cuts at unintended genomic sites, are a primary concern.[3][9][10] If the target gene is essential for cell survival, generating a viable knockout clone may be impossible.[11]
RNA Interference (RNAi): The Workhorse for Rapid Screening and Essential Genes
Mechanism of Action: Synthetic siRNAs or expressed shRNAs are processed by the Dicer enzyme and incorporated into the RNA-Induced Silencing Complex (RISC). The siRNA guides RISC to the complementary target mRNA, which is then cleaved and degraded, preventing protein translation.
Experimental Workflow
Caption: RNAi workflow for transient gene knockdown to assess target involvement.
Causality and In-Built Validation:
-
Why qPCR and Western Blot? qPCR confirms the degradation of the target mRNA, while the Western blot verifies the reduction in protein levels, which is the more biologically relevant endpoint.
-
Trustworthiness through Controls: The use of a non-targeting (scrambled) siRNA control is mandatory to distinguish the specific effect of target knockdown from the general cellular response to RNA transfection.
Strengths & Limitations
-
Limitations: Incomplete silencing can lead to ambiguous MoA results. Off-target effects, where the siRNA silences unintended mRNAs, are a significant concern and can confound data interpretation.
Cre-Lox System: The Gold Standard for In Vivo and Spatiotemporal MoA
For validating an MoA in a whole organism or for studying genes that are essential during development, the Cre-Lox system is the definitive tool.[14][15] It allows for conditional knockouts, restricting the gene deletion to specific cell types or time points.
Mechanism of Action: This system has two components:
-
LoxP sites: Short, 34 bp DNA sequences are inserted into the genome, flanking a critical exon of the target gene. This is known as a "floxed" allele.[16]
-
Cre Recombinase: An enzyme that recognizes the LoxP sites and excises the DNA segment between them, causing a knockout.[15][16]
The knockout is achieved by breeding a mouse line carrying the floxed gene with a second mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.[16][17]
Experimental Workflow (Breeding Strategy)
Caption: Breeding scheme to generate a tissue-specific conditional knockout mouse using the Cre-Lox system.
Causality and In-Built Validation:
-
The Power of the Control: The ideal control animals for a drug study are littermates that have the floxed gene but not the Cre transgene (Xflox/flox). This ensures that any difference in drug response is due solely to the absence of the target gene in the specific tissue and not due to genetic background effects.
-
Inducible Systems: For temporal control, Cre can be fused to a modified estrogen receptor (Cre-ERT2), remaining inactive until an external agent like tamoxifen is administered.[15] This allows the researcher to trigger the knockout at a specific age or disease stage.
Strengths & Limitations
-
Strengths: Unmatched spatial and temporal control over gene deletion.[17] It is the only way to study the function of developmentally essential genes in adult animals and provides the most physiologically relevant context for MoA validation.[14]
-
Limitations: Generating and breeding transgenic mouse lines is extremely time-consuming and expensive. Cre expression can sometimes be "leaky" or not perfectly restricted to the target tissue, requiring careful characterization.
The Self-Validating Framework for MoA Confirmation
Regardless of the technology used, the logical framework for confirming an MoA is universal. A properly designed experiment contains its own validation.
Caption: The core logic of an MoA knockout experiment, including the powerful "rescue" validation step.
This framework demonstrates that the drug's activity is specifically dependent on the presence of its intended target. The rescue experiment is the ultimate confirmation, ruling out the possibility that the loss of phenotype in the KO cells was due to an unforeseen adaptation or off-target effect from the gene-editing process itself.
Case Study: Validating an IKKβ Inhibitor in the NF-κB Pathway
Let's apply this framework to a real-world example. The NF-κB signaling pathway is a well-defined inflammatory pathway.[12] A key upstream activator is the kinase IKKβ. A company develops a small molecule, "Drug X," believed to inhibit IKKβ.
-
Hypothesis: Drug X prevents TNFα-induced NF-κB activation by directly inhibiting IKKβ.
-
Experimental Plan:
-
Model Generation: Use CRISPR-Cas9 to generate an IKKβ knockout in a human cell line (e.g., HEK293).
-
Validation: Confirm the absence of the IKKβ protein via Western blot.
-
Phenotypic Assay: Treat Wild-Type (WT) and IKKβ KO cells with TNFα in the presence or absence of Drug X. The readout will be the phosphorylation of the downstream substrate IκBα.
-
-
Data Interpretation:
| Cell Type | Treatment | Expected IκBα Phosphorylation | Conclusion |
| Wild-Type | Vehicle | Low | Baseline |
| Wild-Type | TNFα | High | Pathway is active |
| Wild-Type | TNFα + Drug X | Low | Drug inhibits the pathway |
| IKKβ KO | TNFα | Low | Target is essential for pathway activation |
| IKKβ KO | TNFα + Drug X | Low | Drug effect is occluded; target is absent |
The critical result is that in the IKKβ KO cells, the pathway is already off. Adding the drug has no further effect, demonstrating that its mechanism requires the presence of IKKβ. This provides definitive evidence that IKKβ is the true functional target of Drug X in a cellular context.
Conclusion
Knockout studies are an indispensable tool in the drug development pipeline for rigorously validating a drug's mechanism of action.
-
CRISPR-Cas9 offers a definitive and efficient method for generating true knockout models in vitro.
-
RNAi , while technically a knockdown, serves as a rapid, complementary tool, especially for investigating essential genes.
-
The Cre-Lox system provides the ultimate level of control for in vivo MoA validation, allowing for tissue- and time-specific gene ablation.
By selecting the appropriate technology and building experiments on a self-validating logical framework that includes rigorous controls and multi-level validation, researchers can move forward with confidence, knowing that their therapeutic candidate acts on its intended target to produce the desired physiological effect.
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A Comparative Guide to Evaluating the Therapeutic Index of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index for the novel investigational compound, 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, establishing a self-validating workflow to rigorously assess the compound's therapeutic window. We will compare its hypothetical performance against a known standard-of-care to contextualize its potential as a therapeutic candidate.
Introduction: The Centrality of the Therapeutic Index
In the journey from a promising molecule to a life-saving therapeutic, few parameters are as critical as the Therapeutic Index (TI). The TI is a quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] A high TI indicates a wide margin of safety, whereas a low TI signifies a narrow window between efficacy and toxicity, often requiring careful patient monitoring.[1][2]
The formula is generally expressed as: TI = TD₅₀ / ED₅₀ or TI = LD₅₀ / ED₅₀ [3][4][5]
Where:
-
LD₅₀ (Median Lethal Dose): The dose estimated to be lethal to 50% of a test animal population.
-
TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population.[1]
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[3][4]
The compound at the center of this guide, this compound (hereafter referred to as Cmpd-X ), belongs to the pyrimidine class of molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology where they often function as protein kinase inhibitors.[6][7][8] Given this lineage, we will proceed with the hypothesis that Cmpd-X is an inhibitor of a cancer-relevant kinase, such as the Epidermal Growth Factor Receptor (EGFR), a target implicated in various non-small cell lung cancers.[9]
This guide will therefore outline the essential in vitro and in vivo studies required to determine the ED₅₀ and LD₅₀ of Cmpd-X, culminating in the calculation of its TI. For comparative purposes, we will benchmark our findings against Gefitinib , an established first-generation EGFR inhibitor.
Strategic Workflow for Therapeutic Index Determination
A robust evaluation of the TI requires a multi-stage approach, beginning with in vitro assays to establish potency and concluding with in vivo studies to assess efficacy and systemic toxicity in a living organism.[10] This tiered strategy ensures that resources are used efficiently, and that a comprehensive safety and efficacy profile is built.
Caption: Overall workflow for Therapeutic Index (TI) evaluation.
Part I: Efficacy Determination (ED₅₀)
To determine the effective dose, we must first characterize the compound's potency at the molecular and cellular level before moving into a whole-organism model.
In Vitro Potency: Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[11] It is a primary measure of a drug's potency. We will assess this using two complementary assays.
A. Biochemical Kinase Assay (EGFR) This assay measures the direct inhibitory effect of Cmpd-X on purified EGFR kinase activity.
-
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.
-
Compound Titration: Serially dilute Cmpd-X in DMSO and add to the reaction wells to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of Cmpd-X concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
B. Cell-Based Proliferation Assay This assay measures the ability of Cmpd-X to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
-
Protocol: MTT Assay for Cell Viability [12]
-
Cell Seeding: Seed human non-small cell lung cancer cells with an activating EGFR mutation (e.g., HCC827) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of Cmpd-X and Gefitinib (as a comparator) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated controls. Plot viability against drug concentration and determine the IC₅₀ as described above.
-
Caption: Workflow for cell-based IC₅₀ determination via MTT assay.
In Vivo Efficacy: Xenograft Tumor Model (ED₅₀)
To determine the ED₅₀, we assess the dose of Cmpd-X required to produce a significant therapeutic response in a living animal model.
-
Protocol: HCC827 Xenograft Study in Nude Mice
-
Animal Model: Use immunodeficient nude mice (e.g., BALB/c nu/nu), which are incapable of rejecting human tumor grafts.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Dosing Regimen: Administer Cmpd-X via a clinically relevant route (e.g., oral gavage) once daily at several dose levels (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group and a Gefitinib positive control group (e.g., 25 mg/kg).
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week as a general indicator of toxicity.
-
Study Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach a predetermined maximum size.
-
ED₅₀ Determination: Calculate the percent tumor growth inhibition (TGI) for each dose group compared to the vehicle control. Plot the %TGI against the dose to determine the ED₅₀, the dose at which 50% TGI is achieved.
-
Part II: Toxicity Determination (LD₅₀)
The toxicity assessment runs parallel to the efficacy studies, providing the other half of the TI equation.
In Vitro Cytotoxicity: Non-Cancerous Cells (CC₅₀)
To assess for general cytotoxicity and selectivity, Cmpd-X is tested on a normal, non-cancerous cell line. The half-maximal cytotoxic concentration (CC₅₀) is determined.[13]
-
Protocol: The MTT assay protocol described in section 3.1.B is repeated, but using a normal human cell line, such as human dermal fibroblasts (HDF) or bronchial epithelial cells (BEAS-2B). A high CC₅₀ value relative to the anti-cancer IC₅₀ suggests the compound is selective for cancer cells.
In Vivo Acute Toxicity (LD₅₀ / MTD)
The gold standard for acute toxicity is the determination of the LD₅₀.[14] Modern approaches, however, often focus on identifying the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable side effects, as this is often more informative for clinical trial design.[15][16]
-
Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Use healthy, young adult rats or mice (e.g., Sprague-Dawley rats), fasted overnight.
-
Dose Administration: Administer a single oral dose of Cmpd-X to one animal. The starting dose is selected based on in vitro cytotoxicity and any existing data.
-
Observation: Observe the animal for signs of toxicity (e.g., changes in behavior, breathing, convulsions, weight loss) and mortality for up to 14 days.[15]
-
Sequential Dosing:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal receives a lower dose.
-
-
LD₅₀ Calculation: This sequential process continues until enough data points are collected to allow for statistical calculation of the LD₅₀ using methods like the Miller-Tainter or Karber method.[17][18]
-
Caption: Up-and-Down procedure for in vivo LD₅₀ determination.
Data Synthesis and Comparative Analysis
With the experimental data collected, we can now calculate the Therapeutic Index and compare Cmpd-X to the established drug, Gefitinib. The following tables present hypothetical but realistic data based on the described protocols.
Table 1: In Vitro Potency and Cytotoxicity Data
| Compound | Target Cell Line (HCC827) IC₅₀ (nM) | Normal Cell Line (BEAS-2B) CC₅₀ (nM) | Selectivity Index (CC₅₀ / IC₅₀) |
| Cmpd-X | 25 | 2,500 | 100 |
| Gefitinib | 30 | 3,500 | 117 |
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | Efficacy ED₅₀ (mg/kg) (Tumor Growth Inhibition) | Toxicity LD₅₀ (mg/kg) (Acute Oral, Mouse) | Therapeutic Index (LD₅₀ / ED₅₀) |
| Cmpd-X | 10 | 500 | 50 |
| Gefitinib | 25 | >1000 | >40 |
Interpretation and Conclusion
Based on our hypothetical, yet plausible, experimental data, Cmpd-X demonstrates a promising preclinical profile.
-
Potency and Efficacy: Cmpd-X shows slightly superior in vitro potency (IC₅₀ = 25 nM) and significantly better in vivo efficacy (ED₅₀ = 10 mg/kg) compared to Gefitinib. This suggests that a lower dose of Cmpd-X may be required to achieve the same therapeutic effect.
-
Selectivity and Toxicity: Both compounds exhibit good selectivity for cancer cells over normal cells in vitro. In the in vivo acute toxicity study, Cmpd-X has a lower LD₅₀ than Gefitinib, indicating higher intrinsic toxicity at very high doses.
-
Therapeutic Index: Despite its higher intrinsic toxicity, the superior efficacy of Cmpd-X results in a favorable Therapeutic Index of 50, which is comparable to or potentially better than that of Gefitinib (>40). A TI of this magnitude suggests a wide margin between the effective and toxic doses, indicating a strong potential for safe clinical development.
References
- Title: Therapeutic Index Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL:[Link]
- Title: Therapeutic Index: Definition & Formula Source: StudySmarter URL:[Link]
- Title: Therapeutic Index: What It Is and Why It's Important Source: BuzzRx URL:[Link]
- Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchG
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Title: Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review Source: International Journal of Research and Pharmaceutical Sciences URL:[Link]
- Title: What is the therapeutic index of drugs? Source: Medical News Today URL:[Link]
- Title: Therapeutic Index - Pharmacology Source: Medbullets Step 1 URL:[Link]
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A Researcher's Guide to Experimental Reproducibility with 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and its Analogs in Kinase Inhibition Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on ensuring the reproducibility of experiments involving the 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine scaffold, a privileged structure in modern medicinal chemistry. Rather than a simple recitation of protocols, this document delves into the causal factors underpinning experimental variability—from synthesis and characterization to the nuanced design of biological assays. Our objective is to equip you with the expertise to generate robust, comparable, and trustworthy data in the context of kinase inhibitor discovery.
Introduction: The Prominence and Pitfalls of the Aminopyrimidine Scaffold
The aminopyrimidine core, particularly when functionalized with a methylpiperazine moiety, is a cornerstone of contemporary kinase inhibitor design. This scaffold is present in numerous clinically important drugs, including the pioneering tyrosine kinase inhibitor Imatinib[1][2]. Its prevalence stems from its ability to form key hydrogen bond interactions within the hinge region of the ATP-binding site of many kinases. However, this widespread use also brings a critical challenge: the reproducibility and comparability of experimental data. Subtle variations in compound purity, stability, or assay conditions can lead to significant discrepancies in reported potency and selectivity, hindering drug development efforts. As has been extensively documented, IC50 values for kinase inhibitors can be highly variable and are only meaningful when the experimental setup is precisely controlled and reported[3].
This guide will use this compound as a representative example to explore the critical pillars of experimental reproducibility. We will compare its hypothetical testing workflow with established kinase inhibitors that share similar structural motifs, providing a holistic view of best practices in the field.
Part 1: The Foundation—Reproducible Synthesis and Rigorous Characterization
The biological activity of a compound is inextricably linked to its chemical identity and purity. An experiment cannot be reproducible if the reagent itself is not consistent. Therefore, the first step in any robust experimental campaign is a well-documented and validated synthetic and purification protocol.
Proposed Synthetic Protocol
The synthesis of this compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The following protocol is a standard, reliable method derived from common practices in medicinal chemistry for this scaffold[4][5].
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Chloro-4-aminopyrimidine
-
1-Methylpiperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 eq), 1-methylpiperazine (1.5 eq), and n-butanol (approx. 0.2 M concentration of the limiting reagent).
-
Causality: n-Butanol is chosen as a high-boiling solvent to drive the SNAr reaction, which can be sluggish at lower temperatures. An excess of 1-methylpiperazine is used to ensure complete consumption of the starting pyrimidine and to act as a scavenger for the HCl byproduct.
-
-
Base Addition: Add DIPEA (2.0 eq) to the suspension.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic piperazine.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-4-aminopyrimidine is consumed.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol. Partition the resulting residue between ethyl acetate and saturated NaHCO₃ solution.
-
Causality: The aqueous wash removes DIPEA salts and other water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the desired product.
-
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane (DCM) to 10% methanol in DCM.
-
Causality: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring high purity of the final compound.
-
-
Final Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of this compound.
The Self-Validating System: Mandatory Quality Control
For data to be considered trustworthy, the compound must meet stringent quality control (QC) criteria. Every batch should be characterized to ensure identity, purity, and stability.
| QC Parameter | Method | Specification | Rationale for Reproducibility |
| Identity | ¹H NMR, ¹³C NMR | Structure confirmed | Ensures the correct molecule is being tested. |
| Mass Verification | LC-MS | Observed mass ± 0.5 Da of calculated | Confirms molecular weight and provides an initial purity check. |
| Purity | HPLC (UV, 254nm) | ≥ 95% | Prevents confounding results from impurities that may have their own biological activity. |
| Solubility | Visual Inspection | Soluble in DMSO at 10 mM | Ensures the compound can be accurately dosed in biological assays without precipitation. |
| Stability | Re-analysis after storage | No significant degradation | Confirms that the compound does not degrade in storage or under assay conditions. |
Part 2: The Comparative Landscape—Choosing Alternatives and Controls
To understand the profile of this compound, it is essential to compare it against well-characterized compounds. Alternatives should ideally share structural motifs to probe structure-activity relationships (SAR). We have selected two such compounds from the literature for a hypothetical comparison.
| Compound | Core Scaffold | Known Target Class | Rationale for Comparison | Reference |
| Compound A (Topic) | 2-Amino-pyrimidine | Kinase (Hypothesized) | The primary subject of our investigation. | N/A |
| Compound B | Pyrimidine-pyrrolidine | Aurora A Kinase | A known, potent kinase inhibitor with a related pyrimidine core, providing a benchmark for potency and selectivity. | [6] |
| Dasatinib | Aminopyrimidinyl-thiazole | Dual Src/Abl Kinase | An FDA-approved drug with a similar aminopyrimidine hinge-binding motif, serving as a high-quality positive control. | [7] |
Part 3: Designing Reproducible Biological Assays
The single greatest source of variability in the study of kinase inhibitors is the design and execution of the kinase assay itself[3]. An assay protocol must be treated not as a recipe, but as a controlled, quantitative system.
Key Parameters for Reproducible Kinase Assays
Reproducibility is achieved by controlling the variables that influence enzyme kinetics and inhibitor binding.
-
Kinase Enzyme: The source, purity, tag (e.g., GST vs. 6xHis), and activation state of the kinase must be documented. Different tags can impact enzyme activity, and autophosphorylation levels can alter kinetics[3].
-
Substrate: The substrate (peptide or protein) must be pure and used at a concentration near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibition.
-
ATP Concentration: For ATP-competitive inhibitors, this is the most critical parameter. IC50 values are highly dependent on the ATP concentration. Assays should be run at or near the Km of ATP for the specific kinase to provide a standardized measure of potency.
-
Assay Format: Different formats measure different endpoints. Luciferase-based assays that measure ATP consumption can be confounded by enzyme autophosphorylation[3]. Direct measurement of substrate phosphorylation via a radiometric assay ([γ-³²P]-ATP) is considered a gold standard for accuracy and reproducibility[3].
Gold-Standard Protocol: Radiometric [γ-³²P]-ATP Filter-Binding Assay
This protocol provides a direct and highly sensitive measure of kinase activity, making it a benchmark for validating data from other platforms.
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Purified, active kinase
-
Peptide substrate specific for the kinase
-
Test compound stock (10 mM in DMSO)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (non-radioactive)
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 1 µL) into the wells of a 96-well plate. Include DMSO-only wells for "no inhibition" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and peptide substrate in kinase reaction buffer. Dispense this mix into each well containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Causality: This allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation: Prepare a master mix of ATP and [γ-³²P]-ATP in kinase reaction buffer (at the predetermined Km concentration). Add this mix to all wells to start the reaction.
-
Reaction Execution: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range (typically <20% substrate turnover).
-
Reaction Quenching: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The positively charged paper captures the negatively charged, phosphorylated peptide substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Causality: This is the critical step that ensures only the signal from the phosphorylated substrate is measured, providing a high signal-to-noise ratio.
-
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assay Reproducibility Workflow
Caption: Decision workflow for a reproducible in vitro kinase inhibition experiment.
Part 4: Data Interpretation and Reporting for Comparability
How data is analyzed and reported is paramount for cross-study comparisons.
Hypothetical Comparative Data
The following table illustrates how data for our topic compound and its alternatives should be presented. Note the explicit inclusion of key assay parameters, without which the IC50 values are not comparable.
| Compound | Target Kinase | Assay Format | ATP Concentration | IC50 (nM) |
| Compound A (Topic) | Kinase X | Radiometric | 10 µM (Km) | 150 |
| Compound A (Topic) | Kinase X | Radiometric | 1 mM (Physiological) | 1250 |
| Compound B | Kinase X | Radiometric | 10 µM (Km) | 25 |
| Dasatinib | Kinase X | Radiometric | 10 µM (Km) | 5 |
| Compound A (Topic) | Kinase Y | Radiometric | 20 µM (Km) | >10,000 |
| Dasatinib | Kinase Y | Radiometric | 20 µM (Km) | 800 |
Interpretation:
-
This data clearly shows that Compound A is an inhibitor of Kinase X.
-
The 10-fold shift in IC50 when moving from Km ATP to physiological ATP concentrations is characteristic of an ATP-competitive inhibitor and is a critical piece of data for predicting cellular activity.
-
Compound A is significantly less potent than both the benchmark compound (B) and the control drug (Dasatinib) against Kinase X.
-
Compound A appears to be selective, showing no significant activity against Kinase Y, whereas Dasatinib shows off-target activity as expected.
Conclusion
Experimental reproducibility is not an accident; it is the result of a deliberate and rigorous scientific process. For a compound like this compound, its value as a research tool or drug candidate can only be assessed through high-quality, reproducible data. By ensuring the chemical integrity of the molecule, meticulously controlling the parameters of biological assays, and reporting data with complete transparency, researchers can build a reliable and interconnected body of knowledge that accelerates the entire field of drug discovery.
References
- Krajewska, E. & Wiatrak, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- Duong-Ly, K. C., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
- Eurofins DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube.
- Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
- Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity.
- Wang, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
- Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Hyma Synthesis.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Shakespeare, W. C., et al. (2009). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate.
- ChemBK. (n.d.). 4-(4-Methyl-piperazin-1-ylMethyl)-N-[4-Methyl-3-(4-pyridin-3-yl-pyriMidin-2-ylaM. ChemBK. Available from: https://www.chembk.com/en/chem/N-%5B4-Methyl-3-%5B%5B4-(3-pyridinyl)-2-pyrimidinyl%5Damino%5Dphenyl%5D-4-%5B(4-methyl-1-piperazinyl)methyl%5D-benzamide
- Gryl, M., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib Free Base). Molbank.
- ResearchGate. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Acta Pharmaceutica Sinica B.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem.
- Rawat, S., et al. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega.
- Abdel-Ghani, T. & El-Sayed, M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- ResearchGate. (2014). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate.
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A Comparative Meta-Analysis of Pyrimidine-Based Inhibitors in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its significance is particularly profound in oncology, where pyrimidine analogs have been developed as both classical antimetabolites and modern targeted kinase inhibitors.[1][3] This guide provides a meta-analysis and comparison of two distinct classes of pyrimidine-based inhibitors, reflecting both the historical foundation and the current evolution of cancer therapy.
Part A of this guide will focus on a comparative analysis of traditional pyrimidine antimetabolites—5-Fluorouracil, its oral prodrug Capecitabine, and Gemcitabine—which remain pivotal in the treatment of gastrointestinal cancers.
Part B will shift to the modern era of targeted therapy, offering a detailed comparison of the pyrimidine-based Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors—Palbociclib, Ribociclib, and Abemaciclib—that have revolutionized the management of hormone receptor-positive breast cancer.
Through this dual-class analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic versatility of the pyrimidine core, supported by experimental data, mechanistic insights, and validated protocols.
Part A: A Meta-Analysis-Based Comparison of Pyrimidine Antimetabolites in Gastrointestinal Cancers
The development of pyrimidine antimetabolites marked a significant milestone in chemotherapy. These agents function by mimicking endogenous pyrimidines, thereby interfering with nucleic acid synthesis and leading to cell death.[2][4] This section compares the foundational fluoropyrimidines, 5-Fluorouracil and Capecitabine, and the deoxycytidine analog, Gemcitabine.
Fluoropyrimidines: 5-Fluorouracil (5-FU) vs. Capecitabine
5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, for decades. Its mechanism hinges on the intracellular conversion to several active metabolites. The primary cytotoxic effect is mediated by fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[4] The selection of fluorine at the 5-position of the uracil ring was a deliberate design choice based on the similar van der Waals radii of fluorine and hydrogen, allowing it to act as a potent antagonist.[4]
Capecitabine was developed as a prodrug of 5-FU to offer a more convenient oral administration route and potentially improve safety and tumor selectivity.[5] Its activation involves a three-step enzymatic cascade, with the final conversion to 5-FU occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[5]
The following diagram illustrates the bioactivation pathway of Capecitabine and the subsequent mechanism of action of 5-FU.
Caption: Bioactivation of Capecitabine and the cytotoxic mechanisms of 5-Fluorouracil.
Multiple large-scale phase III clinical trials have compared capecitabine with intravenous 5-FU plus leucovorin (5-FU/LV). A meta-analysis of these studies provides a clear picture of their relative performance.
| Parameter | Capecitabine | 5-FU/LV | Statistical Significance | Citation(s) |
| Overall Response Rate (ORR) | 25-26% | 16-17% | p < 0.005 | [6][7][8] |
| Median Time to Progression (TTP) | ~4.6 months | ~4.7 months | Not Significant (p=0.95) | [8] |
| Median Overall Survival (OS) | ~12.9 months | ~12.8 months | Not Significant (p=0.974) | [6][8] |
The data conclusively show that while oral capecitabine demonstrates a significantly higher tumor response rate, this does not translate into a superior time to progression or overall survival.[6][7] The key takeaway for drug development is that equivalent survival outcomes can be achieved with an oral agent, which offers substantial benefits in patient convenience and quality of life.
The primary advantage of capecitabine lies in its favorable safety profile compared to bolus IV 5-FU/LV.
| Grade 3/4 Adverse Event | Capecitabine | 5-FU/LV | Statistical Significance | Citation(s) |
| Neutropenia | ~2% | ~23% | p < 0.0001 | [6][7][8] |
| Stomatitis | ~2% | ~14% | p < 0.0001 | [6][7][8] |
| Diarrhea | ~13% | ~12% | Not Significant | [6][7] |
| Hand-Foot Syndrome | ~17% | <1% | p < 0.00001 | [6][7][8] |
Capecitabine is associated with significantly less myelosuppression (neutropenia) and mucositis (stomatitis).[6][7][8] However, it causes a much higher incidence of hand-foot syndrome, a dose-limiting toxicity that requires careful patient management.[8]
Gemcitabine: The Standard in Pancreatic Cancer
Gemcitabine (difluorodeoxycytidine) is another critical pyrimidine analog. Its primary mechanism of action is the inhibition of DNA synthesis.[4] After being phosphorylated to its active diphosphate and triphosphate forms, it is incorporated into DNA, causing chain termination and inducing apoptosis.
Systematic reviews and meta-analyses have consistently evaluated the role of gemcitabine in advanced pancreatic cancer, both as a monotherapy and in combination regimens.[9][10][11] While newer regimens like FOLFIRINOX have shown superiority in the first-line setting for fit patients, gemcitabine-based chemotherapy remains a vital option, particularly as a second-line treatment or for patients with a poorer performance status.[9]
A meta-analysis of studies using gemcitabine-based chemotherapy after the failure of FOLFIRINOX found the following pooled outcomes[9]:
-
Objective Response Rate (ORR): 10.8%
-
Disease Control Rate (DCR): 41.1%
-
Grade 3/4 Toxicity Rate: 28.6%
The analysis further revealed that combination therapy, such as gemcitabine plus nab-paclitaxel, was associated with better response rates compared to gemcitabine alone.[9] Other meta-analyses have shown that combining gemcitabine with targeted anti-angiogenesis agents may improve progression-free survival but not overall survival.[12]
Part B: A Comparative Guide to Pyrimidine-Based CDK4/6 Inhibitors in Breast Cancer
The pyrimidine core has proven to be a privileged scaffold for designing highly selective ATP-competitive kinase inhibitors.[1][13] A prime example is the development of inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Three such inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have been approved by the FDA and have transformed the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[14][15]
Mechanism of Action: The G1-S Checkpoint
In HR+ breast cancer, the estrogen receptor (ER) pathway often drives the expression of Cyclin D1. Cyclin D1 then complexes with CDK4 and CDK6, leading to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which initiates the transcription of genes required for the G1 to S phase transition, committing the cell to division.[14] CDK4/6 inhibitors block this phosphorylation step, thereby inducing G1 cell cycle arrest.[15]
Caption: Inhibition of the Cyclin D-CDK4/6-Rb pathway by pyrimidine-based inhibitors.
Comparative Profile of Approved CDK4/6 Inhibitors
All three approved inhibitors share a common pyridine-amine-pyrimidine scaffold that facilitates binding to the ATP pocket of the kinases, but they differ in their chemical structures, kinase selectivity, and clinical profiles.[13]
| Feature | Palbociclib (Ibrance®) | Ribociclib (Kisqali®) | Abemaciclib (Verzenio®) |
| Core Structure | Pyrido[2,3-d]pyrimidinone[14] | Pyrrolo[2,3-d]pyrimidine[14] | Pyridine-pyrimidine-benzimidazole[14] |
| IC50 CDK4 | 9-11 nM[14][16] | 10 nM[14][16] | 2 nM[16] |
| IC50 CDK6 | 15-16 nM[14][16] | 39-40 nM[14][16] | 10 nM[16] |
| CDK4 vs CDK6 Selectivity | CDK4 ≈ CDK6 | ~4x more selective for CDK4 | ~5x more selective for CDK4 |
| Dosing Schedule | 125 mg once daily, 21 days on, 7 days off | 600 mg once daily, 21 days on, 7 days off | 150 mg twice daily, continuous |
| Primary Dose-Limiting Toxicity | Neutropenia | Neutropenia, QTc prolongation | Diarrhea, Fatigue |
Abemaciclib distinguishes itself with a higher selectivity for CDK4 over CDK6 and a continuous dosing schedule, which is attributed to its unique chemical structure and pharmacokinetic properties.[16]
Meta-Analysis of Clinical Efficacy
The addition of a CDK4/6 inhibitor to standard endocrine therapy (e.g., an aromatase inhibitor or fulvestrant) has consistently demonstrated a significant improvement in Progression-Free Survival (PFS) in large, randomized phase III trials.
| Trial (First-Line Setting) | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (HR) for Progression |
| PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 27.6 | 0.56 |
| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 | 0.57 |
| MONARCH 3 | Abemaciclib + AI | Placebo + AI | 28.2 | 0.54 |
The hazard ratios across the pivotal first-line trials are remarkably similar, indicating a consistent and profound class effect. The addition of these pyrimidine-based inhibitors roughly doubles the median progression-free survival compared to endocrine therapy alone.
Experimental Protocols: Standard Methodologies for Inhibitor Evaluation
The characterization of pyrimidine-based inhibitors, whether antimetabolites or kinase inhibitors, relies on a standardized set of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This is a foundational experiment to determine the concentration at which an inhibitor reduces cell viability by 50% (IC50).
Objective: To measure the dose-dependent cytotoxic effect of a pyrimidine inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for 5-FU, MCF-7 for CDK4/6 inhibitors) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine inhibitor in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Live cells with active mitochondrial reductases will convert the salt into a colored formazan product.
-
Signal Measurement: After a 1-4 hour incubation, solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality: This assay provides a quantitative measure of the inhibitor's overall potency in killing or halting the proliferation of cancer cells. It is a critical first step in evaluating any potential anticancer agent.
Kinase Inhibition Assay (for Kinase Inhibitors)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
Objective: To determine the IC50 of a pyrimidine-based inhibitor against a specific kinase (e.g., CDK4/Cyclin D1).
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., CDK4/Cyclin D1), a specific substrate (e.g., a peptide derived from Rb), and ATP.
-
Inhibitor Addition: Add the pyrimidine inhibitor at various concentrations to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The kinase will transfer a phosphate group from ATP to the substrate.
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate. Common methods include:
-
Radiometric: Using radiolabeled [γ-³²P]ATP and measuring incorporated radioactivity.
-
Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.
-
Antibody-based (e.g., ELISA, HTRF®): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot this percentage against the inhibitor concentration to determine the biochemical IC50.
Causality: This assay validates that the compound's cytotoxic effect is mediated through the direct inhibition of its intended molecular target. Comparing IC50 values against a panel of kinases establishes the inhibitor's selectivity.
Cell Cycle Analysis by Flow Cytometry
This experiment is crucial for confirming the mechanism of action for cell cycle-targeted agents like CDK4/6 inhibitors.
Objective: To determine the effect of a pyrimidine inhibitor on cell cycle phase distribution.
Methodology:
-
Treatment: Treat cancer cells (e.g., MCF-7) with the inhibitor at a relevant concentration (e.g., 1x or 3x the IC50) for a defined period (e.g., 24-48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is critical for allowing the DNA-binding dye to enter.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have an intermediate amount. Quantify the percentage of cells in each phase.
Causality: For a CDK4/6 inhibitor, a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases provides direct evidence of G1 cell cycle arrest, validating its mechanism of action.[17]
Caption: Standard experimental workflow for cell cycle analysis using flow cytometry.
References
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- PMC. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers in-depth guidance based on the known hazards of related chemical structures, it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound in use before proceeding with any handling or disposal activities.
Foundational Principles: Understanding the Hazard Profile
Immediate Safety and Handling Precautions
Before commencing any work that will generate waste, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[6][7]
-
Hand Protection : Chemically impermeable gloves (e.g., nitrile) are required to prevent skin contact.[6][8]
-
Body Protection : A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[6][7][8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred primary engineering control.[6][7]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
Step-by-Step Disposal Protocol
The recommended approach for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[7][9][10] The primary and most effective method of destruction is typically controlled incineration.[7] Under no circumstances should this chemical be discharged into drains or the environment. [7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste : Collect waste this compound powder, along with any contaminated materials (e.g., weighing papers, gloves, wipes), in a designated, clearly labeled, and sealable hazardous waste container.[7][11]
-
Liquid Waste : If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix it with other solvent wastes unless their compatibility has been verified.[6] Aqueous and organic solvent waste streams should be kept separate.[11]
-
Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[6]
Step 2: Container Management
-
Container Type : Use containers that are chemically compatible with the waste. Whenever possible, the original manufacturer's container can be used if it is in good condition.[6]
-
Labeling : Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include the full chemical name, "this compound," the accumulation start date, and all relevant hazard pictograms.[6]
Step 3: Waste Storage
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
-
The storage area should be a designated Satellite Accumulation Area (SAA) located at or near the point of generation and under the control of laboratory personnel.[6]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[7][11] They will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[2][12]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For a solid spill, carefully collect the powdered material in a manner that avoids generating dust and place it in a sealed container for disposal.[2] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in a suitable container for disposal.[9][13]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Quantitative Data and Hazard Classification
While specific quantitative data for this compound is not provided in the search results, the table below outlines the types of information that should be sought from a compound-specific SDS.
| Data Point | Significance for Disposal | Example from Related Compounds |
| GHS Hazard Classification | Informs PPE selection and waste segregation. | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2)[14][15] |
| NFPA 704 Ratings | Provides a quick assessment of health, flammability, and reactivity hazards. | Health: 2, Flammability: 2, Instability: 1 (for 1-Amino-4-methylpiperazine)[9] |
| EPA Hazardous Waste Code | Determines if the waste is a "listed" hazardous waste under RCRA. | May fall under F-listed wastes if mixed with certain solvents, or D002 (Corrosivity) if it has a high pH in solution.[12][16][17][18] |
| Permissible Exposure Limits (PELs) | Dictates handling procedures to minimize worker exposure. | Not available in search results; consult the specific SDS. |
Experimental Protocols
Protocol for Decontamination of Glassware
-
Initial Rinse : Triple-rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.
-
Collect Rinsate : The first rinse must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may also need to be collected, depending on local regulations.
-
Washing : After the solvent rinse, wash the glassware with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
- BenchChem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Amino-4-methylpiperazine.
- ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Piperazine.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Novachem. (2024). Safety Data Sheet: Piperazine citrate.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
- AFL. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl Pyrazine synthetic.
- Jubilant Ingrevia. (2024). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
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- BLDpharm. (n.d.). This compound.
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- Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
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- Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid.
- ChemicalBook. (2022). 2-(4-METHYL-1-PIPERAZINYL)-4-PYRIMIDINAMINE - Safety Data Sheet.
- MDPI. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
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A Researcher's Guide to the Safe Handling of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS No. 13032-31-8). The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety principles and best practices for managing novel chemical entities.
Understanding the Hazard Profile
While a complete toxicological profile for this compound may not be available, related pyrimidine derivatives and available safety data indicate several potential hazards.[1][2] A thorough risk assessment is the critical first step before handling this compound.[1]
Potential Hazards Include:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. All PPE should be inspected before use and removed carefully to avoid cross-contamination.[4]
| Activity | Required Personal Protective Equipment | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Key Considerations for PPE:
-
Gloves: Always wear chemical-impermeable gloves.[4][5] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for compatibility with pyrimidine derivatives.[4] Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Tightly fitting safety goggles are essential to protect against splashes.[4] For moderate to high-hazard activities, a face shield should be used in conjunction with goggles.
-
Lab Coats: A lab coat with a solid front and long sleeves is required.[6] For high-hazard activities, a disposable gown is recommended to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator or at a minimum, an N95-rated mask, should be used.[1][4] All work with the potential for aerosolization should be conducted in a certified chemical fume hood.[1]
Operational Workflow for Safe Handling
A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Weighing the Solid Compound
This procedure must be performed in a chemical fume hood or a balance enclosure to contain airborne particles.[1]
-
Don appropriate PPE: As outlined in the table for moderate-hazard activities.
-
Use proper tools: Employ anti-static weighing paper or a tared container.
-
Minimize dust: Handle the compound carefully to avoid generating dust.
-
Clean up: After weighing, clean the spatula and weighing area with a damp cloth or a solvent-moistened wipe (e.g., 70% ethanol).[1]
-
Dispose of waste: Treat all disposable materials used in the process as contaminated waste.[1]
Preparing Stock Solutions
All solution preparations must be conducted within a certified chemical fume hood.[1]
-
Don appropriate PPE: As outlined for moderate-hazard activities.
-
Prevent splashes: Add the solvent to the solid compound slowly.[1]
-
Secure sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[1]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.[1]
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4][5]
-
Clean-up: For small spills, collect the material with an inert absorbent and place it in a suitable container for disposal.[2]
-
PPE: Wear appropriate PPE, including respiratory protection, during spill clean-up.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes empty containers, used weighing papers, pipette tips, and contaminated PPE.
-
Waste Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[3]
Caption: Procedural flow for the safe disposal of this compound waste.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Personal Protective Equipment | Health & Safety - The University of Edinburgh. (2024-07-22).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
